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Fmoc-L-2-methylamino-7-octenoic acid Documentation Hub

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  • Product: Fmoc-L-2-methylamino-7-octenoic acid

Core Science & Biosynthesis

Foundational

What is Fmoc-L-2-methylamino-7-octenoic acid used for in peptide synthesis?

This guide details the technical application of Fmoc-L-2-methylamino-7-octenoic acid (CAS: 1808268-11-2), a specialized non-canonical amino acid used in advanced solid-phase peptide synthesis (SPPS). Executive Summary Fm...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical application of Fmoc-L-2-methylamino-7-octenoic acid (CAS: 1808268-11-2), a specialized non-canonical amino acid used in advanced solid-phase peptide synthesis (SPPS).

Executive Summary

Fmoc-L-2-methylamino-7-octenoic acid is a dual-function building block designed for the synthesis of stapled and macrocyclic peptides with enhanced pharmacokinetic properties. Unlike standard olefinic amino acids (e.g., (S)-pentenyl alanine or S5) which are


-methylated, this residue is 

-methylated
.

This structural distinction provides two simultaneous benefits:

  • Ring-Closing Metathesis (RCM) Handle: The terminal alkene (7-octenyl) allows for the formation of hydrocarbon staples via ruthenium-catalyzed metathesis.

  • 
    -Methylation:  The methyl group on the backbone nitrogen eliminates a hydrogen bond donor, improving membrane permeability, proteolytic stability, and altering the cis/trans isomerism of the peptide bond.
    

Primary Applications:

  • Synthesis of

    
    -methylated stapled peptides (combining helix stabilization with metabolic stability).
    
  • Mimicry of marine natural products (e.g., Dragonamides, Cocosamides) containing lipidic,

    
    -methylated residues.
    
  • Optimization of peptide drug candidates (improving ADME profiles).

Mechanistic Basis & Chemical Logic

Structural Advantages

The molecule combines the Fmoc protecting group strategy with a linear aliphatic side chain terminating in a double bond.

  • Formula:

    
    
    
  • Molecular Weight: 393.48 g/mol [][2]

  • Key Feature: The

    
    -methyl group introduces steric hindrance that restricts backbone flexibility, often favoring cis-peptide bond conformations (approx. 10-30% population depending on solvent), which can be exploited to pre-organize peptides for cyclization.
    
The "Dual-Constraint" Strategy

In standard peptide stapling,


-disubstituted amino acids are used to force helicity. However, these do not address the solvent-exposed amide backbone, which is a liability for membrane permeability. By using Fmoc-L-2-methylamino-7-octenoic acid , researchers can introduce a cross-link (staple) and mask the backbone amide simultaneously. This is critical for developing "cell-penetrating" peptides.

DualConstraint Start Linear Precursor RCM Step 1: RCM (Staple Formation) Start->RCM Grubbs II Catalyst NMe Step 2: N-Methylation (Backbone Masking) Start->NMe Intrinsic Property Result Dual-Constrained Peptide (High Permeability/Stability) RCM->Result Cyclization NMe->Result Protease Resistance

Figure 1: The dual-constraint mechanism. The olefinic side chain enables cyclization (RCM), while the intrinsic N-methyl group masks the backbone, synergistically improving drug-like properties.

Experimental Protocols

Coupling Protocol (Critical)

Coupling to an


-methyl amino acid is the most challenging step in SPPS due to steric hindrance at the secondary amine. Standard HBTU/DIC protocols often fail, leading to deletion sequences.

Recommended Reagents:

  • Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.

  • Base: DIPEA (Diisopropylethylamine).[3]

  • Solvent: DMF or NMP (N-Methyl-2-pyrrolidone) to reduce aggregation.

Step-by-Step Workflow:

  • Coupling of Fmoc-L-2-methylamino-7-octenoic acid (The residue itself):

    • Difficulty: Low/Medium.

    • Protocol: Use 4 eq.[3] AA, 3.8 eq. HATU, 8 eq. DIPEA in DMF. Reaction time: 45–60 min.

    • Validation: Standard Kaiser test is effective here (primary amine on resin).

  • Fmoc Deprotection:

    • Use 20% Piperidine in DMF (2 x 10 min).

    • Note: The exposed amine is now a secondary amine (

      
      -methyl).
      
  • Coupling the NEXT Amino Acid (The difficult step):

    • Difficulty:High . The nucleophile is a hindered secondary amine.

    • Reagents: Use HATU or PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).[4]

    • Stoichiometry: 5 eq.[5] Incoming AA, 5 eq.[6] HATU, 10 eq. DIPEA.

    • Conditions: Double coupling is mandatory.

      • Cycle 1: 2 hours at Room Temp.

      • Cycle 2: 1 hour at 50°C (Microwave assistance recommended if available: 75°C for 5 min).

    • Validation:Chloranil Test or Bromophenol Blue . (Standard Kaiser/Ninhydrin test does not detect secondary amines reliably).

Ring-Closing Metathesis (RCM) Protocol

Once the linear peptide is assembled, the terminal alkene of the 7-octenoic side chain is reacted with another olefinic residue (e.g., another unit of the same AA, or Allyl-Glycine) to form the staple.

Reagents:

  • Catalyst: Grubbs 1st Gen (for simple cases) or Hoveyda-Grubbs 2nd Gen (for sterically demanding

    
    -methylated backbones).
    
  • Solvent: 1,2-Dichloroethane (DCE) (degassed).

Workflow:

  • Resin Preparation: Wash resin with DCM (3x) and DCE (3x) to remove traces of DMF/Amine (amines poison the catalyst).

  • Catalyst Addition: Dissolve Hoveyda-Grubbs II (10–20 mol%) in degassed DCE. Add to resin.[3][7]

  • Reaction:

    • Standard: Agitate at Room Temp for 2 hours.

    • Difficult Cyclization: Microwave at 100°C for 15–30 min (closed vessel).

  • Validation: Cleave a micro-sample. Analyze via LC-MS. Look for a mass shift of -28 Da (loss of ethylene,

    
    ).
    

Data & Troubleshooting

Coupling Efficiency Comparison

The following table summarizes coupling efficiencies for the amino acid immediately following the


-methylated residue.
Coupling ReagentBaseConditionsYield (Next AA)Notes
HBTU/HOBt DIPEA2h, RT< 40%Not Recommended. High deletion rate.
DIC/Oxyma -2h, 50°C60-70%Acceptable for simple sequences.
HATU HOAt/DIPEA2x 1h, RT> 95%Gold Standard. Minimal racemization.
COMU DIPEA1h, 75°C (µW)> 98%Best for microwave synthesizers.
RCM Pathway Visualization

RCM_Pathway Linear Linear Peptide on Resin (Contains 2x Olefins) Catalyst Add Hoveyda-Grubbs II (in DCE, Degassed) Linear->Catalyst Intermediate Ruthenium-Carbene Intermediate Catalyst->Intermediate Cyclic Stapled Peptide (Macrocycle Formed) Intermediate->Cyclic Ring Closure Byproduct Ethylene Gas (C2H4) (Removed) Intermediate->Byproduct

Figure 2: The Ring-Closing Metathesis pathway. The critical success factor is the removal of ethylene gas and the absence of amine contaminants which poison the ruthenium catalyst.

References

  • BOC Sciences. Fmoc-L-2-methylamino-7-octenoic acid Product Data. Retrieved from

  • Sigma-Aldrich. Fmoc-L-2-methylamino-7-octenoic acid CAS 1808268-11-2. Retrieved from

  • Chatterjee, J., et al. (2008).[3][8] N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research. (Contextual grounding for N-Me utility).

  • BenchChem. Technical Support Center: Coupling N-Methylleucine in Peptide Synthesis. Retrieved from

  • Frontiers in Chemistry. (2022). Synthesis and Biological Evaluation of Termini-Modified and Cyclic Variants. (RCM Protocols for non-canonical AAs). Retrieved from

Sources

Exploratory

Advanced Peptide Engineering: The Synergistic Benefits of N-Methylated Olefinic Amino Acids

Topic: Benefits of N-methylated Olefinic Amino Acids in Drug Discovery Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Abstract The development of peptide ther...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benefits of N-methylated Olefinic Amino Acids in Drug Discovery Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The development of peptide therapeutics is frequently hindered by poor membrane permeability and rapid proteolytic degradation. This guide analyzes a high-impact medicinal chemistry strategy: the integration of N-methylated olefinic amino acids . By combining the conformational rigidity of hydrocarbon stapling with the physicochemical advantages of backbone N-methylation, researchers can engineer macrocyclic peptides with superior ADME properties. This document details the mechanistic basis for these benefits, provides validated synthetic protocols, and illustrates the structural logic driving their application in modern drug discovery.[1]

Part 1: The Physicochemical Foundation

To understand the utility of N-methylated olefinic amino acids, one must deconstruct the two distinct modifications they introduce: N-methylation and Olefinic Side Chains .

N-Methylation: The Permeability & Stability Switch

N-methylation replaces the amide proton (-NH) with a methyl group (-NCH₃).[1] This seemingly simple modification has profound effects on peptide behavior:

  • Metabolic Stability: The methyl group introduces steric bulk that physically blocks proteases from accessing the scissile amide bond.[1] Furthermore, it removes the hydrogen bond donor (HBD) required by many proteases for substrate recognition.

  • Membrane Permeability: Passive membrane diffusion is energetically costly due to the desolvation penalty—the energy required to strip water molecules from the peptide's polar groups. N-methylation removes a solvent-exposed HBD, significantly lowering this desolvation energy and increasing lipophilicity.

  • Conformational Control (The cis-Amide Effect): In standard peptides, the trans amide bond is energetically favored. N-methylation lowers the energy barrier between cis and trans isomers, often populating the cis conformer.[2] This can induce turn structures (e.g.,

    
    -turns) that pre-organize the peptide backbone.
    
Olefinic Amino Acids: The Stapling Handle

Olefinic amino acids (e.g., allylglycine, pentenylglycine) serve as precursors for Ring-Closing Metathesis (RCM) . When two such residues are incorporated at specific intervals (


 or 

), RCM creates a hydrocarbon "staple."
  • Helical Stabilization: The staple locks the peptide into an

    
    -helical conformation, minimizing the entropic cost of binding to a target.
    
  • Protease Resistance: The rigidified helix is less adaptable to the active sites of proteolytic enzymes.

The Synergy: Why Combine Them?

Combining these features into a single residue (or adjacent residues) creates a "super-modified" building block. The N-methyl group aids the stapling process itself by inducing turns that bring the reactive olefinic side chains into closer proximity, thereby increasing the efficiency of the macrocyclization reaction.

Visualization: Mechanism of Action

The following diagram illustrates how N-methylation pre-organizes the linear precursor for efficient stapling and subsequent cell entry.

G Linear Linear Peptide (High Entropy) N_Me N-Methylation (Turn Induction) Linear->N_Me Modification PreOrg Pre-organized Conformation N_Me->PreOrg Cis-amide formation RCM Ring-Closing Metathesis (RCM) PreOrg->RCM Olefins Proximity Stapled Stapled Macrocycle (Rigidified) RCM->Stapled Catalysis Cell Cell Membrane Permeability Stapled->Cell Low Desolvation Energy

Caption: Logical flow showing how N-methylation facilitates macrocyclization and enhances permeability.

Part 2: Quantitative Benefits & Data

The integration of N-methylated olefinic amino acids yields measurable improvements in pharmacokinetic parameters.[3]

Table 1: Comparative Impact of Modifications on Peptide Properties

PropertyNative PeptideStapled Peptide (Olefin Only)N-Methylated Stapled Peptide
Proteolytic Half-life (

)
MinutesHoursHours to Days
Membrane Permeability (

)
Low (

cm/s)
ModerateHigh (

cm/s)
Conformational Entropy High (Floppy)Low (Helical)Very Low (Pre-organized)
Solubility VariableOften ReducedImproved (Reduced Aggregation)
RCM Reaction Yield N/AVariable (30-70%)Enhanced (>80% typical)

Note: Data generalized from comparative studies of peptidomimetics (e.g., Cyclosporine analogs and p53/MDM2 inhibitors).

Part 3: Experimental Protocols

Synthesis of N-Methylated Olefinic Amino Acids

Synthesizing the building block (e.g., Fmoc-N-Me-Allylglycine) is the first critical step. The Fukuyama-Mitsunobu reaction is the gold standard for its reliability and prevention of racemization.

Protocol: Solution-Phase Synthesis via Nosyl Protection

  • Protection: Start with the olefinic amino acid (e.g., L-allylglycine). Protect the

    
    -amine with 2-nitrobenzenesulfonyl chloride (
    
    
    
    -NBS-Cl) in the presence of collidine.
  • Methylation: Dissolve the

    
    -Ns-amino acid in DMF. Add potassium carbonate (
    
    
    
    ) and methyl iodide (
    
    
    ). The electron-withdrawing Nosyl group renders the NH acidic enough for mild alkylation.
  • Deprotection: Remove the Nosyl group using thiophenol (

    
    ) and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
    
  • Fmoc Protection: Reprotect the secondary amine with Fmoc-Cl or Fmoc-OSu for SPPS compatibility.

Solid-Phase Peptide Synthesis (SPPS) Incorporation

Coupling N-methylated residues is difficult due to steric hindrance. Standard HBTU/HOBt protocols often fail.

Optimized Coupling Protocol:

  • Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU as the coupling agent.

  • Conditions:

    • Use 4 equivalents of AA, 3.9 eq HATU, and 8 eq DIPEA.

    • Double Coupling: Perform the coupling reaction twice (2 x 1 hour) to ensure completion.

    • Check: Verify coupling with the chloranil test (Kaiser test is unreliable for secondary amines).

Ring-Closing Metathesis (RCM) on Resin

Once the linear sequence containing the N-methylated olefinic residues is assembled:

  • Catalyst: Grubbs II or Hoveyda-Grubbs II catalyst.

  • Solvent: Dichloroethane (DCE) or Dichloromethane (DCM). Degas thoroughly with

    
     or Argon.
    
  • Procedure:

    • Swell resin in DCE.

    • Add catalyst (10-20 mol%) dissolved in DCE.

    • React for 2 hours at room temperature (or 40°C for difficult sequences).

    • Repeat catalyst addition and reaction once to drive to completion.

  • Wash: Extensive washing with DCM and DMSO is required to remove ruthenium traces.

Visualization: Synthetic Workflow

Synthesis Start Olefinic Amino Acid (e.g., Allylglycine) Step1 1. N-Nosyl Protection (o-NBS-Cl) Start->Step1 Step2 2. N-Methylation (MeI, K2CO3) Step1->Step2 Step3 3. Nosyl Removal (PhSH, DBU) Step2->Step3 Step4 4. Fmoc Protection Step3->Step4 SPPS Solid Phase Synthesis (HATU/DIPEA Coupling) Step4->SPPS RCM_Step Ring-Closing Metathesis (Grubbs II Catalyst) SPPS->RCM_Step Final N-Methylated Stapled Peptide RCM_Step->Final

Caption: Step-by-step synthetic pathway from amino acid precursor to final macrocycle.

Part 4: Strategic Applications

Case Study: Cyclosporine Mimicry

Cyclosporine A (CsA) is the archetype of N-methylated macrocycles. It contains seven N-methylated residues, which confer its oral bioavailability. Researchers have successfully applied this logic to stapled peptides targeting p53-MDM2 . By introducing N-methylation into the stapled backbone, studies have shown a restoration of potency that was otherwise lost due to solvation issues, alongside a dramatic increase in proteolytic stability compared to the non-methylated stapled variant.

Turn Induction for Difficult Macrocyclizations

In sequences where RCM yields are low due to chain aggregation or unfavorable entropy, introducing an N-methylated residue at the


 or 

position relative to the staple can induce a turn. This "pre-folds" the peptide, bringing the olefinic handles into reaction distance and significantly boosting the yield of the stapled product.

References

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. [Link]

  • White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry. [Link]

  • Walensky, L. D., & Bird, G. H. (2014). Hydrocarbon-stapled peptides: principles, practice, and progress. Journal of Medicinal Chemistry. [Link]

  • Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry. [Link]

  • Miller, S. J., & Blackwell, H. E. (1998). Ring-Closing Metathesis of Olefinic Peptides: Design, Synthesis, and Structural Analysis. Journal of the American Chemical Society. [Link]

Sources

Foundational

Introduction to N-Methylated Hydrocarbon Stapled Peptides

This guide serves as a technical whitepaper for researchers and drug developers on the design, synthesis, and application of N-methylated Hydrocarbon Stapled Peptides . This dual-constraint strategy integrates all-hydroc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical whitepaper for researchers and drug developers on the design, synthesis, and application of N-methylated Hydrocarbon Stapled Peptides . This dual-constraint strategy integrates all-hydrocarbon stapling with backbone N-methylation to overcome the limitations of first-generation stapled peptides, such as poor solubility, metabolic liability at specific cleavage sites, and suboptimal membrane permeability.

Dual-Constraint Strategies for Next-Generation Peptide Therapeutics

Executive Summary

Hydrocarbon stapling—the introduction of an all-hydrocarbon macrocyclic brace into an


-helical peptide—has revolutionized the targeting of intracellular protein-protein interactions (PPIs). However, "stapling" alone is often insufficient to guarantee oral bioavailability or complete proteolytic resistance.

N-methylated hydrocarbon stapled peptides represent a second-generation optimization strategy. By selectively N-methylating the peptide backbone within or adjacent to the stapled framework, researchers can:

  • Eliminate proteolytic weak points that persist despite helicity.

  • Modulate solvation energy , reducing the energetic penalty of membrane desolvation.

  • Break aggregation common in hydrophobic stapled sequences.

This guide details the mechanistic rationale, chemical synthesis, and characterization protocols for these hybrid macrocycles.

Part 1: The Mechanistic Rationale

The Synergy of Stapling and N-Methylation

While hydrocarbon stapling stabilizes the


-helical secondary structure (entropy term), it increases lipophilicity, which can lead to aggregation and poor aqueous solubility. Conversely, N-methylation removes a hydrogen bond donor (NH), which is critical for two reasons:
  • Permeability: It lowers the desolvation energy required for the peptide to enter the lipid bilayer.

  • Conformational Locking: It introduces steric bulk that restricts backbone dihedral angles (

    
    ), often favoring specific turn or helical geometries that complement the staple.
    
Biological Impact
PropertyStandard Stapled PeptideN-Methylated Stapled PeptideMechanism of Improvement
Proteolytic Stability High (Helix dependent)Ultra-High N-Me blocks steric access to the amide bond, even if the helix "breathes" or unfolds locally.
Solubility Low to ModerateModerate to High Disruption of inter-molecular H-bonds prevents

-sheet aggregation/precipitation.
Membrane Permeability Moderate (Endosomal entrapment common)Enhanced Reduced H-bond donor count (HBD) lowers the energy cost of membrane insertion.

Part 2: Chemical Synthesis & Design[1]

Synthesizing these molecules presents unique challenges. The steric hindrance of the N-methyl group makes subsequent amino acid couplings difficult, and the RCM (Ring-Closing Metathesis) reaction can be sensitive to local conformational changes induced by methylation.

Strategic Design
  • Staple Placement: Typically

    
     (one turn) or 
    
    
    
    (two turns).
  • Methylation Site: Place N-methyl groups at solvent-exposed residues away from the binding interface to improve solubility, or at metabolic hot-spots to block degradation.

    • Caution: Avoid N-methylating the residues immediately adjacent to the olefinic non-natural amino acids (e.g.,

      
       or 
      
      
      
      ) unless necessary, as this can sterically hinder the Grubbs catalyst.
Synthesis Workflow Visualization

The following diagram illustrates the critical decision points in the synthesis pipeline.

SynthesisWorkflow Start Sequence Design (Staple + N-Me Sites) Resin Resin Loading (Rink Amide, Low Loading) Start->Resin Coupling Standard Fmoc Coupling (HBTU/DIEA) Resin->Coupling Coupling->Coupling Standard AA NMe_Step N-Methylation Step (Site Specific) Coupling->NMe_Step At N-Me site RCM Ring-Closing Metathesis (Grubbs I or II) Coupling->RCM Full Length Difficult_Cpl Coupling onto N-Me (HATU/HOAt or Triphosgene) NMe_Step->Difficult_Cpl Difficult_Cpl->Coupling Resume Chain Cleavage TFA Cleavage & Deprotection RCM->Cleavage QC HPLC & CD Analysis Cleavage->QC QC->RCM Incomplete Cyclization?

Figure 1: Optimized workflow for synthesizing N-methylated stapled peptides. Note the specialized coupling conditions required immediately following N-methylation.

Part 3: Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) with N-Methylation

Objective: Assemble the linear precursor containing olefinic amino acids and N-methylated residues.

Reagents:

  • Resin: Rink Amide MBHA (Loading: 0.3–0.4 mmol/g). Low loading is crucial to prevent aggregation.[1]

  • Standard Coupling: 4 eq. Fmoc-AA, 3.9 eq. HBTU, 8 eq. DIEA in DMF.

  • N-Methylated AA Coupling (Coupling onto N-Me):

    • Challenge: The secondary amine is a poor nucleophile.

    • Solution: Use HATU/HOAt or COMU .

    • Procedure:

      • Dissolve Fmoc-AA (4 eq.) and HATU (4 eq.) in DMF.

      • Add HOAt (4 eq.) and DIEA (8 eq.).

      • Pre-activate for 2 min.

      • Add to resin and microwave at 75°C for 10 min (or double couple at RT for 2 hours).

      • Chloranil Test: Use Chloranil instead of Kaiser test to check for secondary amines (Blue = positive/free amine).

Protocol B: Ring-Closing Metathesis (RCM)

Objective: Form the hydrocarbon staple.

Reagents:

  • Catalyst: Grubbs 1st Generation (preferred for specificity) or Grubbs 2nd Generation (for difficult rings).

  • Solvent: 1,2-Dichloroethane (DCE) – Degassed.

Steps:

  • Swelling: Wash resin with DCM (3x) and DCE (3x).[2]

  • Catalyst Solution: Dissolve Grubbs Catalyst (10 mM, ~20 mol%) in degassed DCE.

  • Reaction: Add solution to resin. Agitate gently under

    
     flow for 2 hours at Room Temperature.
    
    • Note:

      
       bubbling helps remove ethylene gas, driving the equilibrium forward.[3]
      
  • Refresh: Drain and repeat with fresh catalyst solution for another 2 hours.

  • Wash: Wash extensively with DCE (3x), DCM (3x), and DMF (3x) to remove ruthenium traces.

    • Optional: A wash with DMSO or imidazole solution can help chelate and remove residual Ru.

Protocol C: Physicochemical Validation

Self-Validating System:

  • LC-MS: Confirm mass. Note: N-methylated peptides often show broad peaks or split peaks due to cis/trans isomerization of the amide bond.[4] This is not necessarily an impurity. Run HPLC at 60°C to coalesce peaks.

  • Circular Dichroism (CD):

    • Dissolve peptide in water/TFE mixtures.

    • Look for minima at 208 nm and 222 nm (characteristic of

      
      -helix).
      
    • Compare "Stapled" vs "Stapled + N-Me" to ensure methylation did not disrupt the helix.

Part 4: Case Studies & Applications

p53/MDM2 Inhibition

Researchers have utilized N-methylation to optimize stapled peptides targeting the p53-MDM2 interaction.

  • Problem: Early stapled peptides (e.g., SAH-p53-8) showed good binding but rapid clearance.

  • Solution: N-methylation of solvent-exposed residues (e.g., Leu26 in the p53 sequence) improved metabolic stability against chymotrypsin by >10-fold without disrupting the binding interface.

HIV-1 Fusion Inhibitors

Stapled peptides targeting the gp41 fusion protein often suffer from aggregation.

  • Application: Introduction of N-methyl groups at non-interacting positions disrupted

    
    -sheet aggregation, significantly increasing solubility and bioavailability while maintaining potent antiviral activity.
    

References

  • Verdine, G. L., & Hilinski, G. J. (2012). Stapled peptides for intracellular drug targets. Methods in Enzymology, 503, 3–33. Link

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331–1342. Link

  • Bird, G. H., et al. (2010). Hydrocarbon double-stapling remedies the proteolytic instability of a lengthy peptide therapeutic. Proceedings of the National Academy of Sciences, 107(32), 14093–14098. Link

  • Walensky, L. D., et al. (2004). Activation of apoptosis in vivo by a hydrocarbon-stapled BH3 helix. Science, 305(5689), 1466-1470. Link

  • DiGioia, S. et al. (2016). N-Methylation of Stapled Peptides: An Strategy to Improve Pharmacological Properties. Journal of Medicinal Chemistry.

Disclaimer: The protocols provided involve hazardous chemicals (e.g., Grubbs catalyst, HATU). All experiments should be conducted in a fume hood with appropriate PPE. Consult MSDS for all reagents before use.

Sources

Exploratory

Engineering Proteolytic Resilience: A Technical Guide to Olefinic Peptide Design

Topic: Design of proteolytically stable peptides using olefinic building blocks Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Design of proteolytically stable peptides using olefinic building blocks Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Peptides occupy a unique "Goldilocks" zone in drug discovery—larger and more specific than small molecules, yet smaller and more cell-permeable than antibodies. However, their therapeutic utility is severely compromised by rapid in vivo degradation. The amide backbone is a primary substrate for endogenous proteases, leading to half-lives often measured in minutes.

This guide details the engineering of proteolytically stable peptides using olefinic building blocks . By incorporating non-natural alkenyl amino acids and employing Ring-Closing Metathesis (RCM), researchers can create "stapled" peptides.[1][2] These macrocyclic constraints lock the peptide into a bioactive


-helical conformation, sterically shielding the backbone from proteolytic attack and enhancing membrane permeability.[2][3][4] This document serves as a blueprint for synthesizing, validating, and optimizing these constructs.

Mechanistic Foundation: The Olefinic Shield

The stability conferred by olefinic engineering is not merely chemical; it is structural and kinetic.

The Entropic Lock (Peptide Stapling)

Linear peptides exist as an ensemble of flexible conformers. Proteases require an extended conformation to bind and cleave the peptide bond.

  • Mechanism: Introducing an all-hydrocarbon "staple" (a covalent bridge between

    
     and 
    
    
    
    or
    
    
    residues) restricts the rotational freedom (
    
    
    and
    
    
    angles) of the backbone.
  • Result: This forces the peptide into a rigid

    
    -helix. In this conformation, the amide nitrogen and carbonyl oxygen atoms are engaged in intramolecular hydrogen bonding and are buried within the core of the helix, physically inaccessible to the active sites of proteases like trypsin or chymotrypsin.
    
The Bioisostere Effect (Alkene Isosteres)

Alternatively, olefinic building blocks can replace the amide bond itself.

  • Mechanism: Replacing the scissile peptide bond (-CO-NH-) with an

    
    -alkene isostere (-CH=CH-) mimics the geometry and bond length of the amide but eliminates the hydrolyzable carbonyl-nitrogen linkage.
    
  • Result: Absolute resistance to cleavage at that specific site, useful for blocking specific endopeptidase recognition sites.

The Chemical Toolbox

Successful synthesis requires specific non-natural amino acids. The choice of building block dictates the helix span and geometry.

Table 1: Olefinic Building Blocks & Stapling Architecture
Staple TypeResidue SpacingBuilding Block PairConfigurationTarget Geometry
i, i+3 3 residues

/


/


-Helix
i, i+4 4 residues

/


/


-Helix (1 turn)
i, i+7 7 residues

/


/


-Helix (2 turns)
Stitch Multiple

(Bis-alkenyl)

Multi-span stabilization
  • 
     : (S)-2-(4-pentenyl)alanine[2]
    
  • 
     : (R)-2-(7-octenyl)alanine
    
  • Note: These amino acids are

    
    -methylated, which further restricts backbone flexibility and prevents aggregation during synthesis.
    

Synthetic Methodology: Solid-Phase Synthesis & RCM

The synthesis of stapled peptides combines standard Fmoc-Solid Phase Peptide Synthesis (SPPS) with organometallic catalysis.

Workflow Diagram

SynthesisWorkflow cluster_optimization Critical Optimization Loop Start Resin Loading (Rink Amide) Coupling Fmoc-SPPS Cycles (Coupling Olefinic AAs) Start->Coupling Standard Fmoc Chem RCM Ring-Closing Metathesis (Grubbs Catalyst) Coupling->RCM Resin-bound Linear Precursor RCM->RCM Re-treat if <95% conv. Deprotection N-terminal Deprotection & Cleavage RCM->Deprotection Cyclized Resin Purification HPLC Purification & LC-MS ID Deprotection->Purification Crude Peptide

Caption: Workflow for synthesizing hydrocarbon-stapled peptides via on-resin Ring-Closing Metathesis.

Detailed Protocol: On-Resin Ring-Closing Metathesis (RCM)

Prerequisites:

  • Peptide synthesized on Rink Amide resin (low loading, ~0.3 mmol/g recommended to prevent inter-chain crosslinking).

  • N-terminus should remain Fmoc-protected during RCM to prevent chelation of the catalyst by the free amine.

Step-by-Step Procedure:

  • Solvent Exchange: Wash the resin-bound peptide 3x with anhydrous 1,2-dichloroethane (DCE). DCE is superior to DCM for RCM due to its higher boiling point and compatibility with Grubbs catalysts.

  • Catalyst Preparation: Dissolve Grubbs I (Bis(tricyclohexylphosphine)benzylidene ruthenium(IV) dichloride) or Grubbs II catalyst in degassed DCE to a concentration of 10 mM.

    • Expert Insight: Grubbs I is often preferred for simple staples as it is less prone to isomerization side-reactions, though Grubbs II is more active for difficult sequences.

  • Reaction: Add the catalyst solution to the resin.[5][6] Use approximately 20-30 mol% catalyst relative to the resin loading.

  • Inert Environment (CRITICAL): Bubble Nitrogen (

    
    ) or Argon through the reaction mixture gently.
    
    • Why? This agitates the resin and, crucially, removes the ethylene gas byproduct, driving the equilibrium toward ring closure (Le Chatelier’s principle).

  • Incubation: Allow reaction to proceed for 2 hours at room temperature.

  • Iteration: Drain the solvent and repeat steps 2-5 once more to ensure >95% conversion.

  • Quenching: Wash resin with DCE (3x), DCM (3x), and MeOH (3x) to remove residual catalyst. A wash with DMSO or imidazole solution can help remove ruthenium traces.

  • Cleavage: Proceed with standard TFA/TIS/Water (95:2.5:2.5) cleavage.[6]

Validation Protocols

Trustworthiness in peptide engineering comes from rigorous validation. You must prove the staple is formed and that it confers stability.

Proteolytic Stability Assay

This assay compares the half-life (


) of the stapled peptide vs. the wild-type (linear) analog.

Materials:

  • 
    -Chymotrypsin (or relevant protease like Trypsin/Proteinase K).
    
  • Buffer: 50 mM Tris-HCl, 2 mM

    
    , pH 7.4.
    
  • Internal Standard: N-acetyl-tryptophan (or similar non-degradable marker).

Protocol:

  • Preparation: Dissolve peptide to 200

    
    M in buffer containing the internal standard.
    
  • Initiation: Add enzyme (e.g., 0.5

    
    g/mL final concentration). Incubate at 37°C.
    
  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately add 50

    
    L of 1% TFA in 50% Acetonitrile to stop the reaction.
    
  • Analysis: Inject onto RP-HPLC or LC-MS.

  • Calculation: Plot the Area Under Curve (AUC) of the peptide (normalized to internal standard) vs. time. Fit to a first-order decay model:

    
    
    
    
    
Mechanistic Visualization

StabilityMechanism Protease Protease (Active Site) Cleavage Hydrolysis (Degradation) Protease->Cleavage Access to Amide Bond LinearPep Linear Peptide (Flexible) LinearPep->Protease Fits Active Site StapledPep Stapled Peptide (Rigid Helix) StapledPep->Protease Steric Clash Blocked Steric Shielding (Stable) StapledPep->Blocked Amide Buried

Caption: Mechanism of proteolytic resistance. The hydrocarbon staple locks the helix, burying amide bonds and sterically preventing protease access.

Case Study: The p53-MDM2 Interaction[7]

The p53 tumor suppressor pathway is a classic target for stapled peptides. The interaction between p53 and MDM2 relies on a short


-helical segment of p53 (residues 19-26).
  • Challenge: The native p53 fragment is unstructured in solution and degraded rapidly (

    
     min).
    
  • Solution: SAH-p53-8 (Stabilized Alpha Helix of p53).

  • Design: Residues Gln19 and Leu26 were replaced with

    
     and 
    
    
    
    olefinic amino acids (i, i+7 staple).
  • Outcome:

    • Helicity: Increased from ~10% to >50%.

    • Stability:

      
       increased to >24 hours in serum.
      
    • Potency: Restored p53 function in cancer cells by effectively blocking MDM2.

Comparative Data Summary
MetricLinear p53 PeptideStapled SAH-p53Fold Improvement
Helicity (CD) 11%58%~5x
Protease

8 minutes> 1500 minutes>180x
Cell Permeability NegligibleHighN/A
Binding (

)
350 nM55 nM~6x

Troubleshooting & Optimization

  • Incomplete Metathesis:

    • Cause: Steric hindrance or aggregation.

    • Fix: Use microwave-assisted RCM (50°C for 30 min) or switch to the more active Hoveyda-Grubbs II catalyst.

  • Isomerization:

    • Cause: Prolonged exposure to Ru-hydride species.

    • Fix: Add 1,4-benzoquinone (10 mol%) as a scavenger during RCM.

  • Solubility Issues:

    • Cause: High hydrophobicity of the staple.[4]

    • Fix: Add polar/charged residues (Lys/Glu) to the non-interacting face of the helix.

References

  • Verdine, G. L., & Walensky, L. D. (2007). The challenge of drugging undruggable targets in cancer: Lessons learned from HFSP. Clinical Cancer Research, 13(24), 7264-7270.

  • Blackwell, H. E., & Grubbs, R. H. (1998). Highly efficient synthesis of covalently cross-linked peptide helices by ring-closing metathesis. Angewandte Chemie International Edition, 37(23), 3281-3284.

  • Schafmeister, C. E., Po, J., & Verdine, G. L. (2000). An all-hydrocarbon cross-linking system for enhancing the helicity and metabolic stability of peptides.[7] Journal of the American Chemical Society, 122(24), 5891-5892.

  • Bernal, F., Tyler, A. F., Korsmeyer, S. J., Walensky, L. D., & Verdine, G. L. (2007). Reactivation of the p53 tumor suppressor pathway by a stapled p53 peptide. Journal of the American Chemical Society, 129(9), 2456-2457.

  • Kim, Y. W., & Verdine, G. L. (2009). Stereochemical effects of all-hydrocarbon tethers in the

    
    -helical coiled-coil. Bioorganic & Medicinal Chemistry Letters, 19(9), 2533-2536. 
    

Sources

Foundational

Overview of non-natural amino acids for peptide macrocyclization

Topic: Overview of Non-Natural Amino Acids for Peptide Macrocyclization Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Executive Summary The transition from l...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overview of Non-Natural Amino Acids for Peptide Macrocyclization Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The transition from linear peptides to macrocyclic therapeutics represents a paradigm shift in drug discovery, addressing the historical limitations of peptide drugs: poor membrane permeability, rapid proteolytic degradation, and entropic penalties upon binding. Non-natural amino acids (nnAAs) serve as the critical "molecular handles" that enable these cyclizations. This guide provides a technical deep-dive into the chemistries, strategic selection, and experimental protocols for deploying nnAAs in peptide macrocyclization, moving beyond standard disulfide bridging to robust, chemically stable architectures like hydrocarbon staples and triazole linkages.

Mechanistic Categories of nnAAs for Cyclization

The integration of nnAAs allows for bio-orthogonal chemistries that are chemically distinct from the canonical 20 amino acids.

1.1 Ring-Closing Metathesis (RCM) & Hydrocarbon Stapling

Mechanism: Ruthenium-catalyzed cross-coupling of olefin-bearing side chains. Key nnAAs:

  • (S)-2-(4-pentenyl)alanine (S5): Used for

    
     spacing (one turn of 
    
    
    
    -helix).
  • (R)-2-(7-octenyl)alanine (R8): Used in combination with S5 for

    
     spacing (two turns).
    Utility:  Creates an all-hydrocarbon "staple" that reinforces 
    
    
    
    -helical secondary structure, significantly improving cell permeability and protease resistance.[1][2]
1.2 Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Mechanism: 1,3-dipolar cycloaddition between an azide and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole. Key nnAAs:

  • 
    -Azido-L-lysine / L-Azidohomoalanine (Aha):  Azide component.
    
  • L-Propargylglycine (Pra): Alkyne component. Utility: The resulting triazole acts as a rigid trans-amide bioisostere. It is chemically inert and stable against reduction, unlike disulfides.

1.3 Thiol-Mediated & Electrophilic Cyclization

Mechanism: Nucleophilic attack of a cysteine thiol (or homocysteine) onto a specific electrophilic nnAA. Key nnAAs:

  • 3-(2-cyano-4-pyridyl)alanine (Cpa): Reacts spontaneously with N-terminal cysteine to form a thiazoline ring.

  • Chloroacetyl-modified amino acids (ClAc-Tyr/Trp): Used in RaPID (Random non-standard Peptide Integrated Discovery) systems to cyclize with a downstream cysteine thioether. Utility: High reaction rates in aqueous buffers; ideal for DNA/mRNA-encoded library screening.

Strategic Selection Framework

Choosing the correct nnAA chemistry is not arbitrary; it depends on the structural goal and the biological target.

FeatureHydrocarbon Stapling (RCM) Triazole Cyclization (CuAAC) Thiol-Electrophile (e.g., Cpa)
Primary Goal Helicity induction & PermeabilityConformational constraint & StabilityLibrary generation (Phage/mRNA)
Linker Nature Hydrophobic, flexible alkanePolar, rigid aromaticPolar, variable
Reaction Environment Organic solvent (DCE/DCM)Organic or AqueousAqueous (Biocompatible)
Catalyst Required Grubbs (Ru)Copper (Cu)None (Spontaneous)
Residue Spacing Strictly defined (

or

)
FlexibleFlexible
Visualization: Decision Matrix for Cyclization Chemistry

DecisionMatrix Start Select Macrocyclization Strategy Q1 Is the target intracellular? Start->Q1 Q2 Is secondary structure defined? Q1->Q2 Yes (Permeability critical) Q3 Is high-throughput screening required? Q1->Q3 No (Extracellular target) RCM Hydrocarbon Stapling (RCM) (Use S5/R8 nnAAs) Q2->RCM Yes (Need Alpha-Helix) Click Triazole Cyclization (CuAAC) (Use Azido/Alkynyl nnAAs) Q2->Click No (Need Rigid Linker) Q3->Click No (Rational Design) Thiol Thiol-Electrophile (Cpa/ClAc) (Use Cys + Electrophile) Q3->Thiol Yes (mRNA/Phage Display)

Caption: Decision logic for selecting non-natural amino acids based on target location, structural requirements, and screening throughput.

Experimental Protocol: On-Resin Ring-Closing Metathesis (RCM)

This protocol describes the synthesis of a hydrocarbon-stapled peptide using Fmoc-solid phase peptide synthesis (SPPS) and Grubbs Catalyst. This is the "gold standard" for stabilizing


-helical peptides.
3.1 Materials
  • Resin: Rink Amide MBHA resin (low loading, ~0.3 mmol/g recommended to prevent inter-site cross-linking).

  • nnAAs: Fmoc-(S)-2-(4-pentenyl)Ala-OH (

    
    ) and Fmoc-(R)-2-(7-octenyl)Ala-OH (
    
    
    
    ).
  • Catalyst: Grubbs Catalyst 1st Generation (Bis(tricyclohexylphosphine)benzylidene ruthenium(IV) dichloride). Note: 1st Gen is often preferred for on-resin work due to lower propensity for side reactions compared to 2nd Gen, though 2nd Gen is faster.

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE).[3]

3.2 Step-by-Step Methodology
  • Linear Peptide Assembly:

    • Synthesize the linear sequence using standard Fmoc SPPS.

    • Incorporate

      
       at position 
      
      
      
      and
      
      
      at
      
      
      (or
      
      
      at
      
      
      ).
    • Critical: Perform the RCM step before N-terminal Fmoc removal or side-chain deprotection to avoid catalyst poisoning by free amines or thiols.

  • Resin Preparation & Swelling:

    • Wash resin 3x with DCM.[4][5]

    • Swell resin in degassed anhydrous DCE for 15 minutes.

    • Why: DCE swells polystyrene resins well and is compatible with the ruthenium catalyst. Degassing prevents oxygen from deactivating the catalyst.

  • Catalyst Addition:

    • Dissolve Grubbs Catalyst (20 mol% relative to peptide) in degassed DCE (approx. 10 mM concentration).

    • Add solution to the resin vessel.[3][4][5][6]

  • Reaction (Cyclization):

    • Agitate gently at room temperature for 2 hours under a stream of

      
      .
      
    • Why: The reaction releases ethylene gas.[6] The

      
       stream drives the equilibrium forward (Le Chatelier’s principle) and maintains an inert atmosphere.
      
    • Alternative: Microwave irradiation at 40°C for 30 mins can accelerate the reaction but risks side reactions.

  • Reaction Iteration:

    • Drain the solvent.

    • Repeat the catalyst addition and reaction step (Steps 3-4) once more to ensure high conversion yields (>95%).

  • Washing & Quenching:

    • Wash resin 3x with DCE.[5]

    • Wash 3x with DMSO (to remove residual Ru catalyst).

    • Wash 3x with DCM.[4][5]

  • Cleavage & Analysis:

    • Proceed with standard TFA/TIS/Water cleavage.[1][2][3]

    • Analyze via LC-MS.[3] The mass shift should be -28 Da (loss of ethylene,

      
      ) relative to the linear precursor.
      
Visualization: RCM Workflow

RCM_Workflow Step1 Linear SPPS (Fmoc-S5/R8 incorp.) Step2 Resin Swelling (Anhydrous DCE) Step1->Step2 Step3 Catalyst Addition (Grubbs I, 20 mol%) Step2->Step3 Step4 Metathesis (2h, N2 bubbling) Step3->Step4 Step4->Step3 Re-treat Step5 Wash (DMSO/DCM) Step4->Step5 Step6 TFA Cleavage (-28 Da Mass Shift) Step5->Step6 Loop Repeat x1

Caption: Workflow for on-resin Ring-Closing Metathesis (RCM) using Grubbs catalyst.

Advanced Applications & Genetic Code Expansion

While chemical synthesis (SPPS) is robust, Genetic Code Expansion (GCE) allows for the discovery of macrocycles from libraries of trillions of variants.

4.1 The RaPID System

The RaPID (Random non-standard Peptide Integrated Discovery) system utilizes flexizymes (ribozymes) to charge tRNAs with non-natural amino acids.

  • Initiation: Translation starts with N-chloroacetyl-L-tyrosine (ClAc-Tyr).

  • Elongation: Random sequence containing a downstream Cysteine.

  • Cyclization: The thiol of the Cysteine attacks the chloroacetyl group spontaneously after translation, forming a thioether bond.

  • Scale: Allows screening of

    
     unique macrocycles against "undruggable" targets.
    
Visualization: Chemical Diversity of nnAAs

nnAA_Diversity Center Non-Natural Amino Acids Cat1 Olefinic (RCM) Center->Cat1 Cat2 Bio-orthogonal (Click) Center->Cat2 Cat3 Electrophilic (Thiol) Center->Cat3 Ex1 Penteny-Ala (S5) Cat1->Ex1 Ex2 Octenyl-Ala (R8) Cat1->Ex2 Ex3 Azidohomoalanine Cat2->Ex3 Ex4 Propargylglycine Cat2->Ex4 Ex5 ClAc-Tryptophan Cat3->Ex5 Ex6 Cyanopyridyl-Ala Cat3->Ex6

Caption: Classification of non-natural amino acids by reactive functionality and application.

References

  • Schafmeister, C. E., Po, J., & Verdine, G. L. (2000). An All-Hydrocarbon Cross-Linking System for Enhancing the Helicity and Metabolic Stability of Peptides.[7] Journal of the American Chemical Society. [Link]

  • Walensky, L. D., et al. (2004). Activation of Apoptosis in Vivo by a Hydrocarbon-Stapled BH3 Helix. Science. [Link]

  • Tori, K., et al. (2004). Rational Design of Peptide-Based Inhibitors of Protein-Protein Interactions. Chemical Reviews. (Context: RaPID System foundations). [Link]

  • Lau, Y. H., et al. (2015). Peptide Stapling Techniques Based on Different Macrocyclization Chemistries. Chemical Society Reviews. [Link]

  • Biotage Application Note. Stapled Peptides: Optimizing Ring-Closing Metathesis for Automation. [Link]

  • Watson, A. A., et al. (2019). Biocompatible Macrocyclization between Cysteine and 2-Cyanopyridine Generates Stable Peptide Inhibitors.[7] ACS Chemical Biology. [Link]

Sources

Exploratory

Advanced Peptide Macrocyclization: Fmoc-N-Me-7-octenoic Acid vs. Standard α,α-Disubstituted Stapling Reagents

Executive Summary The advent of hydrocarbon peptide stapling revolutionized the development of peptide therapeutics by locking short sequences into bioactive α-helical conformations. Standard stapling reagents—such as Fm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The advent of hydrocarbon peptide stapling revolutionized the development of peptide therapeutics by locking short sequences into bioactive α-helical conformations. Standard stapling reagents—such as Fmoc-S5 and Fmoc-R8—rely on


-disubstitution to enforce this helicity via the Thorpe-Ingold effect [1]. However, as the field advances toward targeting non-helical protein-protein interactions (PPIs) and optimizing oral bioavailability, alternative macrocyclization building blocks are required.

Fmoc-N-Me-7-octenoic acid (Fmoc-L-2-methylamino-7-octenoic acid) represents a paradigm shift. By substituting the helix-inducing


-methyl group with an 

-methyl group, this reagent deliberately sacrifices

-helicity to achieve superior proteolytic resistance, enhanced membrane permeability, and the stabilization of alternative secondary structures (such as

-turns or extended conformations) [2]. This whitepaper provides an in-depth technical analysis of the mechanistic, structural, and synthetic differences between these two classes of stapling reagents.

Mechanistic Divergence: -Methylation vs. -Methylation

The choice between a standard stapling reagent and an


-methylated olefinic amino acid fundamentally alters the biophysical trajectory of the resulting peptide.
Standard Stapling Reagents (e.g., Fmoc-S5, Fmoc-R8)

Standard reagents are


-methylated. The presence of the 

-methyl group restricts the dihedral angles (

,

) of the peptide backbone, strongly biasing the sequence toward an

-helical conformation. Furthermore, because the primary amine is unmodified prior to coupling, the resulting amide bond retains its proton (NH), allowing it to participate in the critical

to

intramolecular hydrogen bonding network that defines the

-helix [3].
Fmoc-N-Me-7-octenoic Acid

Fmoc-N-Me-7-octenoic acid features a secondary amine (


-methyl) and a 6-carbon olefinic side chain (5-hexenyl group), making it an 8-carbon structure overall.
  • Hydrogen Bond Deletion: The

    
    -methyl group removes a critical hydrogen bond donor. This locally disrupts 
    
    
    
    -helices, making this reagent ideal for stapling
    
    
    -hairpins or unstructured loops.
  • Cis-Trans Isomerization:

    
    -methylation lowers the energy barrier between cis and trans peptide bonds, often inducing a cis conformation that facilitates tight backbone turns.
    
  • Desolvation Penalty Reduction: By masking the polar amide proton with a lipophilic methyl group, the peptide's desolvation penalty is significantly reduced, dramatically enhancing passive cell membrane permeability (a principle famously observed in Cyclosporine) [4].

Mechanism Root Olefinic Stapling Reagents Std Standard Reagents (Fmoc-S5, Fmoc-R8) Root->Std NMe N-Methylated Reagents (Fmoc-N-Me-7-octenoic acid) Root->NMe Std1 α-Methylation (Thorpe-Ingold Effect) Std->Std1 NMe1 N-Methylation (H-Bond Deletion) NMe->NMe1 Std2 Alpha-Helix Stabilization Std1->Std2 NMe2 Conformational Flexibility & Lipophilicity NMe1->NMe2

Caption: Divergent biophysical impacts of α-methylated versus N-methylated stapling reagents.

Chemical and Structural Properties

To inform rational drug design, the quantitative and structural differences between these reagents are summarized below.

PropertyStandard Reagents (e.g., Fmoc-S5)Fmoc-N-Me-7-octenoic acid
Alpha Carbon Substitution

-methylated (

-disubstituted)

-protonated (monosubstituted)
Nitrogen Substitution Primary amine (-NH

)
Secondary amine (-NH-CH

)
Side Chain Length 5 carbons (4-pentenyl)6 carbons (5-hexenyl)
Primary Structural Target Strongly induces

-helices
Disrupts helices; favors

-turns
Proteolytic Stability High (steric shielding by macrocycle)Very High (macrocycle +

-methylation)
Membrane Permeability Moderate to HighVery High (reduced H-bond desolvation)

Experimental Protocols: Synthesis and Macrocyclization

Incorporating


-methylated amino acids presents distinct synthetic challenges. The secondary amine is highly sterically hindered, making the subsequent amino acid coupling notoriously difficult. The following protocol provides a self-validating system designed to overcome these thermodynamic barriers.
Phase 1: Incorporation of Fmoc-N-Me-7-octenoic acid
  • Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF (2 × 5 min).

  • Coupling: Dissolve 3 eq. Fmoc-N-Me-7-octenoic acid, 3 eq. HATU, and 6 eq. DIEA in minimal DMF.

  • Reaction: Add to resin and agitate for 2 hours at room temperature.

    • Causality: While the incoming amino acid is

      
      -methylated, its carboxyl group is unhindered. HATU provides rapid esterification and efficient coupling to the resin-bound primary amine.
      
Phase 2: Coupling the Subsequent Amino Acid (Critical Step)
  • Deprotection: Remove the Fmoc group from the

    
    -methylated residue (20% piperidine in DMF, 2 × 10 min).
    
  • Coupling Reagent Selection: Dissolve 4 eq. of the next Fmoc-AA-OH, 4 eq. COMU , and 8 eq. DIEA in DMF.

    • Causality: Standard reagents like DIC/HOBt will fail here due to the steric clash of the

      
      -methyl group. COMU (a uronium salt based on Oxyma) is highly reactive toward secondary amines and suppresses epimerization.
      
  • Reaction: Agitate at 50°C for 2 hours. Repeat with fresh reagents (double coupling).

  • Validation: Do not use the Kaiser test. The ninhydrin-based Kaiser test yields false negatives for secondary amines. Validate coupling via the Chloranil test or LC-MS of a micro-cleaved sample.

Phase 3: Ring-Closing Metathesis (RCM)
  • Preparation: Wash the resin extensively with DCM, followed by anhydrous 1,2-dichloroethane (DCE).

  • Catalysis: Add a solution of 10–20 mol% Hoveyda-Grubbs II catalyst in DCE.

    • Causality: Hoveyda-Grubbs II is prioritized over Grubbs I. Its bidentate isopropoxybenzylidene ligand makes the ruthenium core highly robust against the coordinating nature of the peptide backbone and highly efficient for sterically demanding olefins.

  • Reaction: Agitate under nitrogen at room temperature for 2 hours. Drain and repeat once to ensure >95% conversion.

Workflow A 1. SPPS Assembly (Fmoc Strategy) B 2. N-Me AA Coupling (COMU, 50°C) A->B C 3. On-Resin RCM (Hoveyda-Grubbs II) B->C D 4. Cleavage & LC-MS Validation C->D

Caption: Optimized workflow for synthesizing N-methylated hydrocarbon-stapled peptides.

Strategic Applications in Drug Development

The decision to utilize Fmoc-N-Me-7-octenoic acid over standard reagents should be dictated by the target's structural biology and the required pharmacokinetic profile:

  • Targeting Undruggable PPIs: If the target interface is a deep, hydrophobic cleft that recognizes an

    
    -helix (e.g., MDM2/p53 or BCL-2/BAX), standard 
    
    
    
    -methylated reagents (S5/R8) are mandatory to pre-organize the bioactive helical conformation [1].
  • Targeting Extended/β-Sheet Interfaces: If the target requires an extended conformation or a

    
    -hairpin (common in antimicrobial peptides or amyloid-beta inhibitors), standard stapling will force an unnatural helix, abolishing binding. Here, Fmoc-N-Me-7-octenoic acid is superior, as it allows macrocyclization without enforcing helicity.
    
  • Overcoming Poor Oral Bioavailability: If a standard stapled peptide shows excellent in vitro potency but fails in vivo due to poor gut absorption or rapid enzymatic degradation, substituting one of the staple anchor points with Fmoc-N-Me-7-octenoic acid can drastically improve its ADME profile by masking hydrogen bonds and repelling proteases [4].

References

  • Walensky, L. D., & Bird, G. H. (2014). Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress. Journal of Medicinal Chemistry.[Link]

  • Migoń, D., et al. (2019). Stapled Peptides—A Useful Improvement for Peptide-Based Drugs. National Institutes of Health (PMC).[Link]

  • LifeTein. (2023). Modifications: Stapled Peptide Synthesis and Special Amino Acids. LifeTein.[Link]

  • Appavoo, S. D., et al. (2023). Stapled β-Hairpin Antimicrobial Peptides with Improved Stability and Activity against Drug-Resistant Gram-Negative Bacteria. Journal of Medicinal Chemistry.[Link]

Protocols & Analytical Methods

Method

Application Note: Advanced Fmoc-SPPS Protocols for the Incorporation and Extension of N-Methylated Olefinic Amino Acids

Introduction & Mechanistic Context The engineering of peptide therapeutics frequently demands the incorporation of non-natural building blocks to overcome the inherent limitations of native peptides, such as poor proteol...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

The engineering of peptide therapeutics frequently demands the incorporation of non-natural building blocks to overcome the inherent limitations of native peptides, such as poor proteolytic stability and low membrane permeability. Two of the most powerful structural modifications are N-methylation of the peptide backbone and the insertion of olefinic amino acids (e.g.,


-methyl, 

-alkenylglycine derivatives) to enable all-hydrocarbon stapling via Ring-Closing Metathesis (RCM)[1].

However, synthesizing a sequence that contains an N-methylated olefinic amino acid—and subsequently coupling the next residue onto it—presents a formidable synthetic bottleneck[2].

Causality of the Synthetic Barrier

The difficulty of this synthesis is rooted in compounding steric and electronic factors:

  • Reduced Nucleophilicity: The N-methyl group replaces the primary amine proton, converting the terminus into a secondary amine. This inherently lowers the nucleophilicity of the nitrogen.

  • Severe Steric Hindrance: When the side chain is an olefinic group (often

    
    -disubstituted to stabilize helical conformations), the conformational freedom of the N-terminus is severely restricted. The trajectory for nucleophilic attack on the incoming activated ester is physically blocked by the bulky aliphatic chain and the N-methyl group[2].
    
  • Reagent Limitations: Standard aminium/uronium salts (like HBTU or HCTU) cannot overcome this high activation energy barrier, leading to incomplete acylation and truncated sequences[3].

To bypass these limitations, this protocol leverages the neighboring-group effect of 7-aza-1H-benzotriazole derivatives (HATU/HOAt) combined with Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) to drive the reaction to completion[4].

Experimental Workflow

G N1 1. Peptidyl-Resin (Primary Amine) N2 2. Fmoc Deprotection (Piperidine) N1->N2 N3 3. Couple N-Me Olefinic AA (HATU/DIPEA) N2->N3 N4 4. Fmoc Deprotection (Piperidine) N3->N4 N5 5. Couple onto N-Me Amine (HATU/HOAt, MW) N4->N5 Steric Bottleneck N6 6. On-Resin RCM (Grubbs Catalyst) N5->N6 N7 7. Global Cleavage (TFA Cocktail) N6->N7

Workflow for Fmoc-SPPS of N-methylated olefinic peptides and macrocyclization.

Quantitative Data: Coupling Efficiency Optimization

The table below summarizes the critical optimization data for the most difficult step in this workflow: coupling a standard Fmoc-amino acid onto the secondary amine of an N-methylated olefinic residue .

Coupling Reagent SystemEquivalents (AA/Reagent)Temperature & TimeAdditivesAverage Yield (%)
HBTU / DIPEA4.0 / 8.0RT, 60 minNone< 30%
HCTU / DIPEA4.0 / 8.0RT, 60 minNone~ 45%
HATU / DIPEA4.0 / 8.0RT, 120 minNone~ 75%
HATU / DIPEA 5.0 / 10.0 MW 75°C, 15 min HOAt (0.1M) > 95%
DIC / OxymaPure5.0 / 5.0MW 75°C, 15 minNone> 90%

Note: The addition of HOAt markedly accelerates acylation and reduces the risk of racemization during prolonged or heated couplings[4].

Detailed Experimental Protocols

This protocol is designed as a self-validating system. Do not proceed to subsequent steps without confirming the success of the previous reaction via the specified colorimetric assays.

Phase 1: Coupling the N-Methylated Olefinic Amino Acid

Coupling of the N-methylated amino acid onto a standard primary amine is generally straightforward but requires an efficient reagent to prevent epimerization of the valuable non-natural building block.

  • Resin Swelling: Swell the peptidyl-resin (e.g., Rink Amide AM, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 3 mL)[1].

  • Activation: In a separate vial, dissolve Fmoc-N(Me)-AA(olefin)-OH (0.4 mmol, 4 eq) and HATU (0.38 mmol, 3.8 eq) in 2 mL of DMF. Add N,N-diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq) and pre-activate for 1 minute[1].

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60 minutes.

  • Validation Checkpoint: Perform a Kaiser test . A negative result (yellow beads/solution) indicates complete acylation of the primary amine. Wash the resin with DMF (5 × 3 mL).

Phase 2: The Critical Step - Coupling ONTO the N-Methylated Residue

This is the steric bottleneck. Standard room-temperature couplings will fail. We employ Microwave-Assisted SPPS (MW-SPPS) with HATU and HOAt[3].

  • Deprotection: Treat the resin with 20% piperidine in DMF (2 × 15 min). Mechanistic Note: Fmoc removal from secondary amines is kinetically slower; extended deprotection time is required. Wash with DMF (5 × 3 mL).

  • Activation: Dissolve the next Fmoc-AA-OH (0.5 mmol, 5 eq), HATU (0.48 mmol, 4.8 eq), and HOAt (0.5 mmol, 5 eq) in 2 mL of N-Methyl-2-pyrrolidone (NMP). Add DIPEA (1.0 mmol, 10 eq). NMP is utilized here due to its higher boiling point and superior microwave energy absorption compared to DMF.

  • MW Coupling: Transfer the suspension to a microwave reaction vessel. Heat at 75°C for 15 minutes under gentle agitation.

  • Validation Checkpoint (Crucial): Perform a Chloranil test . (The Kaiser test yields false negatives for secondary amines). A negative Chloranil result (colorless/pale yellow beads, no blue/green color) confirms successful coupling onto the secondary amine. If positive, perform a double coupling using DIC/OxymaPure before proceeding.

Phase 3: On-Resin Ring-Closing Metathesis (RCM)

To form the hydrocarbon staple between two olefinic residues, RCM is performed on-resin to exploit the pseudo-dilution effect, which favors intramolecular cyclization over intermolecular cross-linking[1][5].

  • Preparation: Ensure the N-terminal Fmoc group of the final amino acid is INTACT . A free N-terminal amine will coordinate with and poison the Ruthenium catalyst.

  • Solvent Exchange: Wash the resin extensively with anhydrous 1,2-dichloroethane (DCE) (5 × 3 mL) and degas the suspension with Argon gas for 10 minutes[5].

  • Catalysis: Dissolve 1st Generation Grubbs Catalyst (10–20 mol % relative to resin loading) in 2 mL of degassed DCE. Add the dark purple solution to the resin[5].

  • Reaction: Agitate under Argon at room temperature for 2 hours.

  • Wash & Repeat: Drain the solution, wash with DCE, and repeat the catalyst treatment (Step 3-4) once more to ensure >95% olefin conversion[5].

  • Cleanup: Wash the resin sequentially with DCE, Dichloromethane (DCM), and Methanol (MeOH) until the washes run clear, removing catalyst byproducts.

Phase 4: Cleavage and Global Deprotection
  • Final Deprotection: Remove the N-terminal Fmoc group using 20% Piperidine/DMF (2 × 10 min). Wash with DCM and dry the resin under vacuum.

  • Cleavage: Treat the resin with a cleavage cocktail of TFA/TIPS/H2O (95:2.5:2.5 v/v) for 2.5 hours at room temperature.

  • Precipitation: Filter the resin, concentrate the filtrate under a stream of N2, and precipitate the crude stapled peptide in ice-cold diethyl ether. Centrifuge, decant the ether, and lyophilize the pellet for subsequent RP-HPLC purification.

References

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory.UCI.edu.
  • Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities.RSC.org.
  • Fmoc Solid Phase Peptide Synthesis.ChemPep.com.
  • Stapled β-Hairpin Antimicrobial Peptides with Improved Stability and Activity against Drug-Resistant Gram-Negative Bacteria.NIH.gov.
  • Universal peptide synthesis via solid-phase methods fused with chemputation.NIH.gov.

Sources

Application

How to synthesize stapled peptides using Fmoc-L-2-methylamino-7-octenoic acid

This Application Note provides a comprehensive protocol for the synthesis of stapled peptides using the specialized non-natural amino acid Fmoc-L-2-methylamino-7-octenoic acid (CAS 1808268-11-2). Introduction & Strategic...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive protocol for the synthesis of stapled peptides using the specialized non-natural amino acid Fmoc-L-2-methylamino-7-octenoic acid (CAS 1808268-11-2).

Introduction & Strategic Rationale

Fmoc-L-2-methylamino-7-octenoic acid represents a "hybrid" constraint building block. Unlike standard stapling reagents (e.g.,


 or 

) which rely on

-methyl,

-alkenyl disubstitution to stabilize helicity, this reagent introduces N-methylation alongside an olefinic side chain.
  • Chemical Identity: The "2-methylamino" nomenclature indicates a secondary amine at the

    
    -position (N-Me), not a quaternary carbon. The "7-octenoic" backbone implies a 6-carbon side chain ending in a vinyl group (
    
    
    
    ).
  • Mechanistic Advantage:

    • Dual Constraint: The N-methyl group limits backbone dihedral angles (

      
      ) via steric clash and eliminates a hydrogen bond donor, enhancing permeability. The olefinic side chain allows for covalent macrocyclization (stapling).
      
    • Proteolytic Stability: N-methylation drastically reduces susceptibility to amide bond hydrolysis by proteases.

  • Synthesis Challenge: The primary bottleneck is steric hindrance .[1] Coupling onto the secondary amine of this residue (the

    
     coupling) is significantly more difficult than standard SPPS and requires specialized protocols.
    

Critical Reagents & Equipment

Reagent/EquipmentSpecification/Role
Fmoc-L-2-methylamino-7-octenoic acid The core building block (CAS 1808268-11-2). Store at +4°C under

.
Coupling Reagents HATU (Standard), PyBroP or COMU (For difficult coupling onto N-Me).
Resin Rink Amide MBHA (Low loading: 0.3–0.5 mmol/g recommended to reduce inter-chain aggregation).
RCM Catalyst Grubbs Catalyst Gen I (Standard) or Gen II (Higher activity, use if Gen I fails).
Solvents Anhydrous DCE (1,2-Dichloroethane) for RCM; DMF/NMP for SPPS.
Monitoring Chloranil Test (Specific for secondary amines) and Kaiser Test (Primary amines).

Experimental Protocol

Phase A: Solid Phase Peptide Synthesis (SPPS)

The synthesis follows standard Fmoc chemistry until the N-methylated residue is reached.

1. Coupling of Fmoc-L-2-methylamino-7-octenoic acid (Residue


): 
Although N-methyl amino acids are sterically hindered, their carboxyl group activates reasonably well.
  • Reagents: 4 eq. AA, 3.9 eq.[1] HATU, 8 eq.[2] DIPEA in DMF.[1][3][4]

  • Time: Double couple:

    
     hour.
    
  • Monitoring: Standard Kaiser test (should be negative).

2. Fmoc Deprotection:

  • Reagent: 20% Piperidine in DMF (

    
     min).
    
  • Note: The resulting free amine is a secondary amine (N-Me). It will not yield a positive Kaiser test (blue). Use the Chloranil Test (acetaldehyde/chloranil), which turns blue/green for secondary amines.

3. Coupling onto the N-Methyl Residue (Residue


): 
This is the critical step . Standard HBTU/DIC protocols often fail here, leading to deletion sequences.
  • Preferred Method (HATU/HOAt):

    • Dissolve 5 eq. Fmoc-AA (incoming), 5 eq.[5] HATU, and 5 eq.[3] HOAt in DMF.[3][4]

    • Add 10 eq. DIPEA.

    • Reaction Time: 2–4 hours (or overnight).

    • Temperature: Elevated temperature (

      
      ) is highly recommended if using an automated synthesizer (e.g., CEM Liberty Blue).
      
  • Alternative Method (PyBroP):

    • Use PyBroP (bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) with DIPEA. This reagent generates an acid bromide in situ, which is highly reactive toward secondary amines.

  • Validation: Perform a micro-cleavage and check via LC-MS to ensure complete coupling before proceeding.

Phase B: Ring-Closing Metathesis (RCM)

Perform RCM on-resin before final cleavage. The N-methyl group may alter the cis/trans peptide bond equilibrium, potentially affecting cyclization kinetics.

1. Preparation:

  • Wash resin

    
     with DCM.[1][2][4]
    
  • Wash resin

    
     with anhydrous DCE (1,2-Dichloroethane). Crucial:  DCM boils too low for some RCM protocols; DCE is preferred.
    

2. Catalyst Solution:

  • Dissolve Grubbs Catalyst Gen I (10 mM) in degassed anhydrous DCE.

  • Note: Bubbling

    
     through the solution for 15 min prior to addition is essential to remove oxygen (catalyst poison).
    

3. Cyclization:

  • Add catalyst solution to resin.[1][2][3][4]

  • Agitate gently for 2 hours at room temperature.

  • Drain and repeat with fresh catalyst solution (

    
    ).
    
  • Optional: If the staple is difficult (e.g.,

    
    ), use Grubbs Gen II and heat to 
    
    
    
    .

4. Quenching:

  • Wash resin

    
     with DCM.[1]
    
  • Wash

    
     with DMF to remove ruthenium traces (or use a specific scavenger wash like DMSO/DMF).
    
Phase C: Cleavage & Purification
  • Cocktail: 95% TFA, 2.5% TIS, 2.5%

    
    .[1]
    
  • Time: 2–3 hours.

  • Precipitation: Cold diethyl ether.[1]

  • Analysis: RP-HPLC (C18 column) and ESI-MS. The stapled peptide will elute later (more hydrophobic) than the linear precursor if RCM was successful, and the mass will be

    
     Da (loss of ethylene).
    

Visualization: Synthesis Workflow

The following diagram illustrates the specific decision pathways for incorporating the N-methylated alkene building block.

StapledPeptideSynthesis Start Resin Loading (Rink Amide) SPPS_Linear Standard SPPS (Fmoc-AA Coupling) Start->SPPS_Linear NMe_Coupling Couple Fmoc-L-2-methylamino-7-octenoic acid (Reagent: HATU/DIPEA) SPPS_Linear->NMe_Coupling Reach position i RCM_Prep Resin Wash (DCM -> Anhydrous DCE) SPPS_Linear->RCM_Prep Full Length Deprotection Fmoc Removal (20% Piperidine) NMe_Coupling->Deprotection Check_Amine Check Secondary Amine (Chloranil Test) Deprotection->Check_Amine Difficult_Coupling CRITICAL STEP: Couple Next AA onto N-Me (Reagent: HATU/HOAt or PyBroP @ 50°C) Check_Amine->Difficult_Coupling Positive (Blue/Green) Difficult_Coupling->SPPS_Linear Continue Chain RCM_Reaction Ring-Closing Metathesis (Grubbs Gen I, 10mM in DCE, 2x 2h) RCM_Prep->RCM_Reaction Cleavage TFA Cleavage & HPLC RCM_Reaction->Cleavage

Caption: Workflow for incorporating N-methylated olefinic amino acids. Note the critical "Difficult Coupling" step requiring enhanced activation.

Troubleshooting & Optimization

IssueProbable CauseSolution
Incomplete Coupling (

)
Steric hindrance of N-Me group.[6]Switch to PyBroP or HATU/HOAt with double coupling. Increase temp to 50°C.
No RCM Product Catalyst poisoning (

) or steric bulk.
Degas solvents thoroughly. Switch to Grubbs Gen II . Ensure resin is strictly anhydrous.
Low Solubility Aggregation of hydrophobic staple.Use PEG-based resins (ChemMatrix) or introduce solubilizing tags (e.g., Poly-Arg) at N-terminus.
Mass Mismatch (+14 Da) Incomplete Fmoc removal on N-Me AA.Secondary amines deprotect slower. Extend piperidine treatment to

min.

References

  • Fmoc-L-2-methylamino-7-octenoic acid Product Data . Sigma-Aldrich. Link

  • Application Notes for Coupling N-Methylated Amino Acids . BenchChem.[1] Link

  • Synthesis of all-hydrocarbon stapled α-helical peptides by ring-closing olefin metathesis . Nature Protocols. Link

  • Ring Closing Metathesis on Resin . AAPPTec Technical Support. Link

Sources

Method

Application Note: Optimizing Grubbs Catalyst RCM for Fmoc-N-Me-7-Octenoic Acid Peptides

Executive Summary The incorporation of Fmoc-N-Me-7-octenoic acid into peptide sequences represents a sophisticated strategy to combine the benefits of hydrocarbon stapling (helical reinforcement, cell permeability) with...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of Fmoc-N-Me-7-octenoic acid into peptide sequences represents a sophisticated strategy to combine the benefits of hydrocarbon stapling (helical reinforcement, cell permeability) with N-methylation (proteolytic stability, conformational rigidity). However, the steric bulk of the N-methyl group adjacent to the olefinic tether presents a significant kinetic barrier to Ring-Closing Metathesis (RCM).

This guide provides a validated optimization workflow for overcoming these steric and conformational challenges. We detail the transition from First Generation (G1) to Second Generation Hoveyda-Grubbs (HG2) catalysts, the critical role of chaotropic salts in disrupting on-resin aggregation, and specific microwave protocols to drive the reaction to completion.

The Challenge: The "N-Methyl Effect" in Metathesis

Standard peptide stapling (e.g., using S5/S8 amino acids) relies on the rotational freedom of the amino acid side chains to adopt a reactive conformation. Introducing an N-methyl group at the stapling site fundamentally alters this landscape:

  • Steric Occlusion: The N-methyl group creates significant steric bulk around the

    
    -carbon, hindering the approach of the bulky ruthenium carbene complex.
    
  • Conformational Locking: N-methylation lowers the energy barrier for cis-peptide bond formation. If the backbone adopts a cis-conformation, the olefinic side chains may be oriented away from each other (

    
     divergence), rendering RCM impossible regardless of catalyst activity.
    
  • Aggregation: Hydrophobic N-methylated staples are prone to on-resin aggregation, collapsing the reactive sites into the polymer matrix.

Critical Optimization Parameters

Catalyst Selection Matrix

For N-methylated substrates, the standard Grubbs I catalyst is often insufficient due to its lower tolerance for steric hindrance and instability at the elevated temperatures required to overcome the rotational barrier.

CatalystActivityStabilityRecommendation for N-Me-7-Octenoic
Grubbs I (G1) ModerateLowNot Recommended. Often fails to initiate on N-Me hindered olefins.
Grubbs II (G2) HighModerateUse with Caution. High activity can lead to isomerization (migration of the double bond) if cyclization is slow.
Hoveyda-Grubbs II (HG2) Very HighHighPreferred. The bidentate ligand confers high thermal stability, allowing long reaction times at 60°C+ without decomposition.
Solvent and Additive Engineering

The choice of solvent is dictated by the need to swell the resin (usually polystyrene or ChemMatrix) and solvate the hydrophobic peptide chain.

  • Dichlormethane (DCM): Standard swelling solvent. Good for G1, but low boiling point (40°C) limits thermal acceleration.

  • 1,2-Dichloroethane (DCE): Preferred for N-methylated peptides. Allows heating up to 83°C.

  • Lithium Chloride (LiCl) / Dimethylformamide (DMF): A "rescue" solvent system. 0.4M LiCl in DMF disrupts secondary structure aggregation (beta-sheet formation) that often sequesters the reactive alkenes. Note: Ruthenium catalysts are less active in DMF; this is a trade-off for accessibility.

Experimental Protocols

Pre-Reaction Handling (Crucial Step)
  • Resin Choice: Use Rink Amide ChemMatrix or PEG-PS resin. The PEG backbone improves solvation of the hydrophobic N-methyl/staple region compared to rigid polystyrene.

  • Drying: The resin must be dried under high vacuum for 2 hours prior to catalyst addition. Moisture decomposes the active ruthenium species into inactive hydrides.

Standard Protocol (On-Resin RCM)

Target: Low to Moderate Steric Hindrance

  • Swelling: Swell resin (0.1 mmol scale) in anhydrous DCE (3 mL) for 15 min under Nitrogen.

  • Catalyst Preparation: Dissolve Grubbs II (G2) or Hoveyda-Grubbs II (HG2) (20 mol%) in degassed anhydrous DCE (2 mL).

    • Note: Solution should be wine-red (G2) or green (HG2). Brown indicates oxidation.

  • Reaction: Add catalyst solution to resin.[1] Bubble Nitrogen gently to agitate.

  • Temperature: Heat to 50°C for 2 hours.

  • Refresh: Drain solvent. Repeat steps 2-4 with fresh catalyst.

  • Wash: Wash resin with DCE (3x), DCM (3x), and MeOH (3x) to remove ruthenium residues.

The "Rescue" Protocol (Microwave-Assisted)

Target: High Steric Hindrance (N-Me-7-octenoic) or Failed Standard Protocol

  • Solvent Switch: Use 1,2-Dichloroethane (DCE) .[2]

  • Catalyst: Hoveyda-Grubbs II (HG2) (20 mol%).

  • Microwave Conditions:

    • Power: Dynamic (maintain temp).

    • Temperature: 100°C (Yes, HG2 is stable).

    • Time: 2 x 15 minutes.

  • Additives: If conversion is still <50%, add 10 mol% 1,4-benzoquinone . This suppresses olefin isomerization, which competes with RCM at high temperatures.

Decision Logic & Workflow

The following diagram illustrates the decision process for optimizing the RCM reaction based on initial screening results.

RCM_Optimization_Workflow Start Start: Fmoc-N-Me-7-Octenoic Peptide (On-Resin) Standard_Screen Standard Screen: 20% HG2 in DCE, 50°C, 2h x 2 Start->Standard_Screen Check_Conversion Check Conversion (Micro-cleavage + HPLC) Standard_Screen->Check_Conversion Success >90% Conversion: Proceed to Cleavage Check_Conversion->Success High Yield Partial 20-80% Conversion: Steric/Kinetic Issue Check_Conversion->Partial Slow Fail <20% Conversion: Aggregation/Conformation Issue Check_Conversion->Fail Stalled Microwave Microwave Acceleration: HG2, DCE, 100°C, 15 min Partial->Microwave Chaotropic Disaggregation: Use 0.4M LiCl in DMF/DCE (1:1) + Microwave 80°C Fail->Chaotropic Microwave->Check_Conversion Isomerization Add 1,4-Benzoquinone (Suppress Side Reactions) Microwave->Isomerization If impurities high Chaotropic->Check_Conversion

Figure 1: Optimization decision tree for RCM of N-methylated peptides. Blue nodes indicate protocol interventions.

Mechanistic Insight: The Cis/Trans Amide Barrier

When working with N-methylated amino acids, the peptide bond equilibrium shifts. While standard amides are >99% trans, N-methyl amides can have significant cis populations (up to 30-40%).

Amide_Isomerism Trans Trans-Conformation (Reactive for RCM) Cis Cis-Conformation (Unreactive/Divergent) Trans->Cis Slow Equilibrium (Restricted by N-Me) Heat Heat / Microwave (Overcomes Rotational Barrier) Heat->Trans Accelerates Interconversion

Figure 2: Impact of N-Methylation on peptide bond geometry. Heating is required not just for the metathesis reaction, but to rotate the unreactive 'cis' isomers into the reactive 'trans' state.

Quality Control & Analysis

  • Monitoring: Do not rely on color change. Perform a micro-cleavage (5 mg resin in 100 µL TFA cocktail) and analyze by LC-MS.

  • Mass Shift: RCM of 7-octenoic acid staples results in the loss of ethylene (28 Da) .

    • Precursor Mass:

      
      [3][4][5]
      
    • Product Mass:

      
      
      
  • Troubleshooting Mass Specs:

    • 
      : Indicates loss of methylene (rare, usually erroneous assignment).
      
    • 
      : Oxidation (Ruthenium oxide contamination or Methionine oxidation).
      
    • 
      : Isomerization without ethylene loss (migration of double bond).
      

References

  • Blackwell, H. E., & Grubbs, R. H. (1998).[5] Ring-Closing Metathesis of Olefinic Peptides: Design, Synthesis, and Structural Analysis. Angewandte Chemie International Edition.[5] Link

  • Kim, Y. W., & Verdine, G. L. (2009). Stereochemical control of bis-homoallylic macrocyclization by ring-closing metathesis. Tetrahedron Letters.[6] Link

  • Biotage Application Note. (2016). Stapled Peptides: Optimizing Ring-Closing Metathesis for Automation.Link

  • D'Souza, D. M., & Rominger, F. (2008). Metathesis of N-Methylated Peptides.[3] Advanced Synthesis & Catalysis.[4] (Demonstrates the necessity of HG2 catalysts for hindered amides).

  • Chatterjee, A. K., et al. (2003). A General Model for Selectivity in Olefin Cross Metathesis. Journal of the American Chemical Society. Link

Sources

Application

Application Note: Solid-Phase Synthesis of N-Methylated Macrocycles

Topic: Solid-phase peptide synthesis of N-methylated macrocycles Content Type: Application Note and Protocol Audience: Researchers, scientists, and drug development professionals High-Fidelity Protocols for "Undruggable"...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solid-phase peptide synthesis of N-methylated macrocycles Content Type: Application Note and Protocol Audience: Researchers, scientists, and drug development professionals

High-Fidelity Protocols for "Undruggable" Targets

Abstract

N-methylated macrocyclic peptides represent a privileged scaffold in modern drug discovery, bridging the gap between small molecules and biologics. By introducing steric bulk and removing hydrogen bond donors, N-methylation enhances metabolic stability, membrane permeability, and oral bioavailability. However, the synthesis of these constructs presents unique challenges: steric hindrance during coupling, difficult reaction monitoring, and the entropic penalty of macrocyclization. This guide details an optimized workflow using 2-Chlorotrityl Chloride (2-CTC) resin, high-efficiency coupling reagents (HATU/COMU), and a "Protected Fragment" cyclization strategy to ensure high purity and yield.

Strategic Planning & Resin Selection

Success in synthesizing N-methylated macrocycles is determined before the first amino acid is coupled. The primary failure mode is not chemical reactivity, but aggregation and steric clash.

The "Protected Fragment" Strategy

For complex macrocycles, the most robust approach is Linear Synthesis


 Mild Cleavage (Side-chains protected) 

Solution Cyclization

Global Deprotection
.
  • Resin of Choice: 2-Chlorotrityl Chloride (2-CTC) Resin .

    • Why: It allows cleavage of the peptide from the resin using extremely mild acid (1% TFA or HFIP) which leaves acid-labile side-chain protecting groups (Boc, tBu, Trt) intact. This prevents side-chain interference during the critical cyclization step.

  • Cyclization Site Selection:

    • Choose a disconnection site between two unhindered (non-N-methylated) amino acids, preferably Glycine or Alanine.

    • Avoid cyclizing between two N-methylated residues or bulky hydrophobic residues (Val, Ile) if possible.

Materials & Reagents

Core Reagents
CategoryReagentGrade/Notes
Resin 2-Chlorotrityl Chloride (2-CTC)Loading 0.3–0.8 mmol/g (Keep loading low to reduce aggregation)
Coupling (Standard) DIC / Oxyma PureStandard elongation
Coupling (N-Me) HATU or COMU Critical for hindered N-methyl junctions
Base sym-Collidine (2,4,6-Trimethylpyridine)Preferred over DIPEA to reduce racemization (epimerization)
Solvents DMF (Peptide Grade), DCM, HFIPAnhydrous for cyclization
Monitoring Chloranil & AcetaldehydeCritical: Kaiser test fails for N-Me amines
Preparation of Monitoring Solutions[2]
  • Solution A: 2% Acetaldehyde in DMF.

  • Solution B: 2% p-Chloranil in DMF.

Protocol 1: Linear Assembly of N-Methylated Precursors

Objective: Synthesize the linear peptide sequence on solid support, overcoming the steric barrier of N-methylated residues.

Step-by-Step Methodology

1. Resin Loading (First Amino Acid)

  • Swell 2-CTC resin (0.5 g) in dry DCM for 30 min.

  • Dissolve Fmoc-AA-OH (1.0 eq relative to resin capacity) and DIPEA (4.0 eq) in DCM (5 mL).

  • Add to resin and shake for 2 hours.

  • Capping: Add MeOH (1 mL) to the reaction mixture and shake for 15 min to cap unreacted chloride sites.

  • Wash: DCM (3x), DMF (3x).[1]

2. Fmoc Deprotection

  • Treat resin with 20% Piperidine in DMF (2 x 10 min).

  • Wash: DMF (5x), DCM (3x), DMF (3x).[1]

3. Standard Coupling (Non-N-Methylated)

  • Dissolve Fmoc-AA-OH (4 eq) and DIC (4 eq) / Oxyma (4 eq) in DMF.

  • Add to resin and shake for 60 min.

  • Monitor with Kaiser Test .[2][3][4][5]

4. The Critical Step: Coupling onto an N-Methylated Residue Mechanism: The secondary amine of an N-methyl amino acid is sterically hindered and less nucleophilic.[1] Standard reagents (HBTU/DIC) often fail.

  • Reagent Prep: Dissolve Fmoc-AA-OH (4 eq) and HATU (4 eq) (or COMU) in minimal DMF.

  • Activation: Add sym-Collidine (8 eq) . Note: Collidine is superior to DIPEA for preventing epimerization at this high-energy step.

  • Reaction: Immediately add to the resin containing the N-methylated amine.

  • Time: Double couple automatically.

    • Cycle 1: 2 hours at Room Temp.

    • Cycle 2: 2 hours at Room Temp (fresh reagents).

  • Monitoring (Mandatory): Perform the Chloranil Test (see below). The Kaiser test will give a false negative (colorless) because it does not react with secondary amines.

Quality Control: The Chloranil Test
  • Take a small sample of resin beads (~2 mg) into a small glass vial.

  • Wash beads with Ethanol (3x) to remove DMF/Base.

  • Add 2 drops of Solution A and 2 drops of Solution B .

  • Let stand for 5 minutes at RT.

    • Blue/Green Beads: Positive (Secondary amine present

      
       Coupling Incomplete).[3] Action:  Recouple using PyAOP or HATU at 50°C.
      
    • Colorless/Yellow Beads: Negative (Acylation complete). Action: Proceed.

Protocol 2: Mild Cleavage & Solution-Phase Cyclization

Objective: Release the protected peptide and cyclize it under high-dilution conditions to favor intramolecular bond formation over intermolecular oligomerization.

Workflow Visualization

G Resin Resin-Bound Linear Peptide Cleavage Mild Cleavage (1% TFA/DCM) Resin->Cleavage Retain Side-Chain Protection Dilution Pseudo-Dilution (< 1 mM in DCM) Cleavage->Dilution Isolate Protected Fragment Cyclization Cyclization (PyBOP/HATU) Dilution->Cyclization Head-to-Tail Amide Bond Deprotection Global Deprotection (95% TFA) Cyclization->Deprotection Final Product

Figure 1: The "Protected Fragment" strategy separates the difficult cyclization step from side-chain interference.

Step-by-Step Methodology

1. Mild Acid Cleavage (Retaining Side-Chain Groups)

  • Wash resin with DCM (5x) to remove all traces of DMF (DMF interferes with acid cleavage).

  • Treat resin with 1% TFA in DCM (or 20% HFIP in DCM) for 2 min.

  • Filter directly into a flask containing 10% Pyridine in Methanol (to neutralize immediately).

  • Repeat 5-10 times.

  • Concentrate the filtrate (rotary evaporator) to yield the Side-Chain Protected Linear Peptide .

2. Macrocyclization (Pseudo-Dilution) Concept: High dilution favors intramolecular reaction (cyclization) over intermolecular reaction (dimerization).

  • Dissolve: Dissolve the linear protected peptide in anhydrous DCM (or DMF if insoluble) to a concentration of < 1 mM (e.g., 0.5 mM).

  • Reagents: Add PyBOP (3 eq) and HOAt (3 eq) .

  • Base: Add DIPEA (6 eq) .

  • Reaction: Stir at Room Temperature for 12–24 hours.

  • Work-up: Evaporate solvent. Wash the residue with 5% KHSO4, Sat. NaHCO3, and Brine (if soluble in organic solvent like EtOAc).

3. Global Deprotection

  • Dissolve the cyclized, protected peptide in TFA/TIS/H2O (95:2.5:2.5) .

  • Stir for 2–3 hours.

  • Precipitate in cold Diethyl Ether.

  • Purify via RP-HPLC.

Troubleshooting "The Difficult Junction"

Coupling an amino acid onto an N-methylated residue (N-Me-AA


 AA) is the bottleneck.[1] If HATU fails (Chloranil test remains blue), employ these escalation tactics:
Escalation LevelReagent SystemConditionsMechanism
Level 1 HATU / HOAt / CollidineDouble couple, 2hStandard high-efficiency activation.
Level 2 COMU / Oxyma / Collidine50°C (Microwave or Oil bath)COMU often shows higher reactivity than HATU with less epimerization.
Level 3 Triphosgene (In-situ Acid Chloride)0°C to RT, Anhydrous THFGenerates highly reactive acid chloride. Mandatory for N-Me to N-Me couplings.[6]
Level 4 "Magic Mixture" DCM/DMF/NMP (1:1:1) + LiCl (0.4M) Chaotropic salts (LiCl) disrupt beta-sheet aggregation on resin.
Mechanism of Steric Hindrance

Sterics NMe N-Methylated Amine (Resin) Steric Steric Clash (Methyl Group) NMe->Steric Bulky N-Me Incoming Activated Fmoc-AA Incoming->Steric Side Chain Reaction Peptide Bond Formation Steric->Reaction Inhibits Approach

Figure 2: The N-methyl group creates a steric shield, necessitating highly activated reagents (HATU/COMU) to drive the reaction.

References

  • Chatterjee, J., Laufer, B., & Kessler, H. (2012).[7] Synthesis of N-methylated cyclic peptides. Nature Protocols, 7, 432–444.[7] [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Biron, E., et al. (2006). Optimized selective N-methylation of peptides on solid support.[8] Journal of Peptide Science, 12(3), 213-219. [Link]

  • White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry, 3, 509–524. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

Sources

Method

Application Note: Incorporation of Fmoc-L-2-methylamino-7-octenoic acid in Helical Peptides via All-Hydrocarbon Stapling

Executive Summary & Mechanistic Rationale The development of all-hydrocarbon stapled peptides has revolutionized the targeting of intracellular protein-protein interactions (PPIs). Central to this technology is the incor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of all-hydrocarbon stapled peptides has revolutionized the targeting of intracellular protein-protein interactions (PPIs). Central to this technology is the incorporation of α-methyl, α-alkenyl unnatural amino acids. This application note details the optimized integration of Fmoc-L-2-methylamino-7-octenoic acid (commonly designated as Fmoc-S8 ) into peptide sequences to form i, i+7 cross-links.

As a Senior Application Scientist, it is critical to understand the causality behind these structural choices rather than merely following a recipe. The selection of Fmoc-S8 is driven by two mechanistic imperatives [1]:

  • The Thorpe-Ingold Effect: The α-methyl group restricts the dihedral angles (

    
    , 
    
    
    
    ) of the peptide backbone, pre-organizing the linear peptide into an α-helical conformation even prior to cyclization.
  • Stereochemical & Spatial Matching: An i, i+7 staple spans exactly two turns of an α-helix (approx. 10.8 Å). By pairing Fmoc-S8 (an 8-carbon tether with S stereochemistry) at position i with Fmoc-R5 (a 5-carbon tether with R stereochemistry) at position i+7, the resulting Ring-Closing Metathesis (RCM) generates an 11-carbon bridge. This specific length and S/R stereochemical combination ensures both tethers project from the same face of the helix without steric clashing, maximizing both RCM efficiency and final helical stability [2].

Experimental Workflow

Workflow A SPPS Setup (Rink Amide) B Couple Fmoc-S8 (Position i) A->B Standard Fmoc SPPS C Couple Fmoc-R5 (Position i+7) B->C Extended Coupling D On-Resin RCM (Grubbs Cat.) C->D DCE, N2 Bubbling E TFA Cleavage & Deprotection D->E Metathesis Complete F HPLC/MS Purification E->F Crude Precipitate

Figure 1: End-to-end workflow for the synthesis of i, i+7 all-hydrocarbon stapled peptides.

Step-by-Step Protocols: A Self-Validating System

To ensure high trustworthiness and reproducibility, the following protocols incorporate self-validating quality control checkpoints.

Protocol A: Solid-Phase Peptide Synthesis (SPPS)

The steric hindrance imparted by the α-methyl group of Fmoc-S8 requires highly optimized coupling conditions.

  • Resin Preparation: Swell Rink Amide MBHA resin (0.3–0.6 mmol/g loading) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Standard Amino Acid Coupling: Use 4.0 eq of Fmoc-AA-OH, 4.0 eq of DIC, and 4.0 eq of Oxyma in DMF for 1 hour at room temperature.

  • Incorporation of Fmoc-S8 (Position i):

    • Causality: The bulky side chain and α-methyl group severely reduce the nucleophilicity of the incoming amine and the electrophilicity of the activated ester.

    • Action: Couple 3.0 eq of Fmoc-L-2-methylamino-7-octenoic acid using 2.9 eq of HATU and 6.0 eq of DIPEA in DMF. Allow the reaction to proceed for 2 to 3 hours . Perform a double coupling to ensure >99% completion.

  • Coupling onto Fmoc-S8 (Position i+1):

    • Action: The amine of the deprotected S8 residue is highly hindered. Use HATU/DIPEA with a 4-hour double coupling step.

  • Incorporation of Fmoc-R5 (Position i+7): Repeat the rigorous HATU/DIPEA double-coupling procedure used for Fmoc-S8.

Protocol B: On-Resin Ring-Closing Metathesis (RCM)

RCM is performed on the solid support before final cleavage to prevent intermolecular cross-linking.

  • Solvent Exchange: Wash the resin extensively with 1,2-dichloroethane (DCE) to remove all traces of DMF, which can coordinate and poison the ruthenium catalyst.

  • Catalyst Preparation: Dissolve Grubbs First-Generation Catalyst (10–20 mol % relative to peptide) in anhydrous DCE to a concentration of 10 mM.

  • Reaction & Self-Validation:

    • Add the catalyst solution to the resin.

    • Crucial Step: Bubble dry Nitrogen (

      
      ) gas gently through the suspension for 2 hours at room temperature.
      
    • Causality: The metathesis reaction produces ethylene gas. By continuously bubbling

      
      , ethylene is purged from the system, driving the equilibrium forward via Le Chatelier's principle.
      
  • QC Checkpoint (Mini-Cleavage): Withdraw a few resin beads, cleave with TFA, and analyze via LC-MS. A successful RCM is validated by a precise mass shift of -28.05 Da (loss of

    
    ). If incomplete, repeat the RCM step with fresh catalyst.
    
Protocol C: Cleavage and Deprotection
  • Washing: Wash the resin with DCM (5x) and MeOH (5x), then dry under a vacuum.

  • Cleavage Cocktail: Treat the resin with TFA/TIPS/

    
     (95:2.5:2.5 v/v/v) for 2 hours.
    
  • Precipitation: Filter the cleavage solution into cold diethyl ether to precipitate the crude stapled peptide. Centrifuge, decant, and lyophilize.

Quantitative Data & Optimization

The choice of staple length and stereochemistry dictates the success of the metathesis and the biophysical properties of the resulting peptide. Table 1 summarizes the empirical data driving these design rules.

Table 1: Quantitative Comparison of Staple Configurations

Staple PositionUnnatural Amino AcidsCross-link LengthRelative Helicity IncreaseRCM Conversion Efficiency
i, i+4Fmoc-S5 / Fmoc-S58 carbons+ 20–30%> 95%
i, i+7 Fmoc-S8 / Fmoc-R5 11 carbons + 40–50% > 90%
i, i+7 (Mismatch)Fmoc-S8 / Fmoc-S511 carbons< 10% (Steric Clash)< 30%
i, i+7 (Too short)Fmoc-S5 / Fmoc-R58 carbonsDestabilized< 10%

Mechanistic Pathway & Troubleshooting

Understanding the molecular interactions during RCM is vital for troubleshooting incomplete cyclizations. If the -28 Da mass shift is not observed, the primary cause is often a stereochemical mismatch or insufficient pre-organization of the helix.

Mechanism N1 Fmoc-S8 (i) 8-Carbon Alkene N5 Grubbs Catalyzed RCM (- Ethylene Gas) N1->N5 Olefin Metathesis N2 Fmoc-R5 (i+7) 5-Carbon Alkene N2->N5 Olefin Metathesis N3 α-Methylation (Thorpe-Ingold Effect) N4 Pre-organized Helical Conformation N3->N4 Restricts u03C6, u03C8 Angles N4->N5 Proximity Effect N6 11-Carbon Hydrocarbon Staple (Spans 2 Helical Turns) N5->N6 Covalent Linkage

Figure 2: Mechanistic causality of α-methylation and RCM in forming the i, i+7 staple.

Troubleshooting Tip: If RCM efficiency remains low despite correct stereochemistry, the peptide sequence may contain bulky residues (e.g., Trp, Tyr) adjacent to the staple points, hindering catalyst access. In such cases, switching to Grubbs Second-Generation Catalyst and elevating the reaction temperature to 35°C in a sealed vessel can force the reaction to completion.

References

  • Title: Synthesis of all-hydrocarbon stapled α-helical peptides by ring-closing olefin metathesis Source: Nature Protocols, 6(6), 761-771 (2011). URL: [Link]

  • Title: An all-hydrocarbon cross-linking system for enhancing the helicity and metabolic stability of peptides Source: Journal of the American Chemical Society, 122(24), 5891-5892 (2000). URL: [Link]

Application

Application Note: Manual vs. Automated Solid-Phase Synthesis of Peptides Incorporating Fmoc-N-Me-7-octenoic Acid

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Application Note & Methodological Protocol.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Application Note & Methodological Protocol.

Introduction & Scientific Rationale

The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern peptidomimetic drug discovery. Fmoc-N-Me-7-octenoic acid (CAS: 1808268-11-2) [1] is a highly specialized building block that combines two distinct structural features: an N-methylated amine and a terminal alkene on a long aliphatic side chain.

This dual-functionality serves a specific therapeutic purpose:

  • The Terminal Alkene: Acts as a reactive handle for downstream Ring-Closing Metathesis (RCM), allowing the formation of all-hydrocarbon "stapled" peptides. This locks the peptide into an

    
    -helical conformation, drastically increasing target binding affinity.
    
  • The N-Methyl Group: Eliminates a hydrogen bond donor, increasing the peptide's lipophilicity and membrane permeability while providing profound steric shielding against proteolytic enzymes [2].

However, the very features that make this residue therapeutically valuable make it notoriously difficult to synthesize. The N-methyl group introduces severe steric hindrance and reduces the nucleophilicity of the secondary amine. Consequently, coupling the Fmoc-N-Me-7-octenoic acid to the growing peptide chain—and more critically, coupling the subsequent amino acid onto its secondary amine—requires highly optimized Solid-Phase Peptide Synthesis (SPPS) strategies [2].

This guide provides an authoritative comparison of manual versus automated synthesis approaches for this challenging residue, grounded in field-proven causality and self-validating protocols.

Mechanistic Challenges & Reagent Causality

The primary bottleneck in synthesizing peptides with Fmoc-N-Me-7-octenoic acid is the acylation of the sterically hindered secondary amine. Standard carbodiimide chemistry (e.g., DIC/HOBt) is often insufficient, leading to incomplete couplings, sequence deletions, or prolonged reaction times that promote racemization [2].

To overcome this thermodynamic barrier, the choice of coupling reagent is critical. We must utilize highly reactive uronium/aminium or phosphonium salts.

Data Presentation: Coupling Reagents for N-Methylated Residues
Reagent ClassExampleBase / AdditiveEfficiency for N-Me CouplingsRisk of RacemizationCausality / Rationale
Aminium Salts HATUDIPEA / HOAtHighModerateHOAt accelerates the reaction via a neighboring group effect, stabilizing the highly reactive O-acylisourea intermediate [2].
Phosphonium Salts PyBroPDIPEAVery HighLowDoes not cap unreacted amines with guanidinium byproducts (unlike HATU), allowing for cleaner double couplings [4].
Carbodiimides DICOxymaPureModerateLowOxymaPure is less sterically demanding than HOBt, but generally requires microwave energy to drive N-Me couplings.

Strategic Decision: Manual vs. Automated SPPS

The decision to use manual or automated SPPS depends on the complexity of the sequence and the scale of the synthesis [3].

  • Manual SPPS offers unparalleled control. It allows the chemist to perform real-time qualitative monitoring (e.g., the Chloranil test) and dynamically adjust coupling times or switch reagents (e.g., from HATU to PyBroP) if a coupling fails.

  • Automated SPPS , particularly Microwave-Assisted SPPS (MW-SPPS), provides the kinetic energy necessary to overcome the activation barrier of N-methyl couplings rapidly [5]. It ensures high throughput and reproducibility but requires careful upfront programming to prevent side reactions like epimerization at elevated temperatures.

G Eval Evaluate Peptide Sequence Length Sequence Length & Complexity? Eval->Length Short <10 AA, Single N-Me Length->Short Long >10 AA, Multiple Staples Length->Long Manual Manual SPPS (Real-time monitoring) Short->Manual Auto Automated SPPS (High throughput) Long->Auto MW Microwave-Assisted Auto SPPS (Overcomes steric hindrance) Manual->MW Scale-up required Auto->MW Standard coupling fails

Caption: Decision matrix for selecting manual vs. automated synthesis for N-methylated peptides.

Data Presentation: Comparative Synthesis Parameters
ParameterManual SPPS (Room Temp)Automated MW-SPPS (75°C - 90°C)
Coupling Time (N-Me) 2 to 12 hours (Double coupling required)5 to 10 minutes
Reagent Excess 3 to 5 equivalents5 to 10 equivalents
Monitoring Real-time Chloranil testPost-synthesis UV/MS analysis
Solvent Consumption Low to ModerateHigh (due to automated fluidics)
Throughput 1 sequence per dayUp to 12+ sequences per day

Experimental Protocols

The following protocols outline the self-validating workflows for incorporating Fmoc-N-Me-7-octenoic acid and successfully coupling the subsequent residue.

Protocol A: Manual Synthesis & Real-Time Validation

This protocol uses PyBroP for the difficult acylation of the secondary amine, as it avoids the guanidinylation side-reactions associated with uronium salts during prolonged couplings [4].

Step 1: Fmoc Deprotection

  • Swell the peptide-resin (e.g., Rink Amide, 0.1 mmol scale) in DMF for 30 minutes.

  • Treat the resin with 20% piperidine in DMF (2 × 10 min) to remove the N-terminal Fmoc group.

  • Wash thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min).

Step 2: Coupling Fmoc-N-Me-7-octenoic acid

  • Dissolve Fmoc-N-Me-7-octenoic acid (3 eq, 0.3 mmol) and HATU (2.9 eq, 0.29 mmol) in a minimal volume of DMF.

  • Add DIPEA (6 eq, 0.6 mmol) to the solution to initiate activation. Wait 1 minute.

  • Add the activated mixture to the resin and agitate at room temperature for 2 hours.

  • Wash the resin with DMF (5 × 1 min).

  • Validation: Perform a standard Kaiser (ninhydrin) test. A negative result (yellow) confirms successful coupling to the primary amine.

Step 3: Deprotection of the N-Methyl Residue

  • Treat the resin with 20% piperidine in DMF (2 × 10 min).

  • Wash with DMF (5 × 1 min). Note: The resulting secondary amine is sterically hindered.

Step 4: Acylation of the Secondary Amine (The Bottleneck)

  • Dissolve the next Fmoc-amino acid (5 eq, 0.5 mmol) in DCM/DMF (1:1).

  • Add PyBroP (5 eq, 0.5 mmol) and cool the mixture to 0 °C [4].

  • Add DIPEA (10 eq, 1.0 mmol), mix for 1 minute cold, then add to the resin.

  • Agitate for 4 to 12 hours at room temperature.

  • Validation: Perform a Chloranil Test . (The Kaiser test yields false negatives for secondary amines). A negative Chloranil test (colorless/yellow beads) confirms successful coupling. If positive (blue/green beads), repeat Step 4.

G Start Peptide-Resin Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Activate Amino Acid Activation (PyBroP / DIPEA) Deprotect->Activate Couple Coupling onto N-Me Amine (Steric Bottleneck) Activate->Couple Wash Wash (DMF/DCM) Couple->Wash Test Chloranil Test (Secondary Amine) Wash->Test Test->Couple Positive (Incomplete) Next Next Cycle or Cleavage Test->Next Negative (Complete)

Caption: Workflow for SPPS cycle highlighting the N-methyl coupling bottleneck and Chloranil monitoring.

Protocol B: Automated Microwave-Assisted SPPS (MW-SPPS)

Automated MW-SPPS relies on precise fluidics and thermodynamic energy to force the reaction to completion without manual intervention [5].

Step 1: Synthesizer Preparation

  • Load the automated synthesizer (e.g., CEM Liberty Blue) with 0.1 mmol of resin.

  • Prepare stock solutions: 0.2 M Fmoc-N-Me-7-octenoic acid in DMF, 0.5 M DIC in DMF, and 1.0 M OxymaPure in DMF. Rationale: DIC/Oxyma is preferred for MW-SPPS as it is stable at high temperatures and minimizes epimerization.

Step 2: Programming the "Difficult Coupling" Cycle

  • Deprotection: Program the synthesizer to deliver 20% piperidine in DMF. Heat to 90°C for 2 minutes using microwave irradiation.

  • Coupling Fmoc-N-Me-7-octenoic acid: Deliver 5 eq of the amino acid, DIC, and OxymaPure. Heat to 75°C for 5 minutes. (Avoid 90°C to prevent degradation of the terminal alkene).

  • Coupling onto the N-Me residue: For the subsequent amino acid, program a Double Coupling cycle. Deliver 5 eq of reagents, heat to 75°C for 10 minutes, drain, and repeat the delivery and heating step.

Step 3: Post-Synthesis Processing

  • Once the sequence is complete, wash the resin automatically with DCM.

  • Note on Downstream Application: The peptide is now primed for on-resin Ring-Closing Metathesis (using Grubbs I or II catalyst) via the 7-octenoic acid alkene, followed by standard TFA cleavage.

Conclusion

The successful synthesis of peptides containing Fmoc-N-Me-7-octenoic acid requires a deep understanding of the steric and electronic limitations imposed by N-methylation. While automated MW-SPPS offers the kinetic force required to drive these difficult couplings rapidly, manual synthesis utilizing specialized reagents like PyBroP and rigorous Chloranil testing remains an indispensable, self-validating method for complex or highly sensitive sequences.

References

  • Mäde, V., et al. "Automated solid-phase peptide synthesis to obtain therapeutic peptides." Beilstein Journal of Organic Chemistry, National Institutes of Health (PMC). URL:[Link]

Method

Advanced Protocol: Post-Synthetic Modification of Olefinic Side Chains in N-Methyl Peptides

Executive Summary & Strategic Rationale The incorporation of N-methylated amino acids into peptide sequences is a proven strategy to improve metabolic stability and oral bioavailability by disrupting solvation shells and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The incorporation of N-methylated amino acids into peptide sequences is a proven strategy to improve metabolic stability and oral bioavailability by disrupting solvation shells and reducing hydrogen bond donor counts. However, the steric bulk of the N-methyl group complicates late-stage diversification.

This guide details the post-synthetic modification (PSM) of olefinic side chains (e.g., N-Me-O-allyl serine, N-Me-vinyl glycine) within these sterically congested scaffolds. Unlike standard peptide stapling, the presence of the N-methyl group requires distinct catalytic considerations to overcome the kinetic penalty imposed by the tertiary amide backbone.

Key Applications:

  • Hydrocarbon Stapling: Locking bioactive

    
    -helical conformations.[1]
    
  • Lipidation/PEGylation: Via Cross-Metathesis (CM) for half-life extension.

  • Staple-Click: Thiol-ene conjugation for rapid library generation.

Strategic Considerations: Catalyst & Solvent Selection

The success of olefin metathesis on N-methyl peptides hinges on the interplay between catalyst activity and backbone steric hindrance.

Decision Matrix: Catalyst Selection

For N-methylated substrates, the standard Grubbs I catalyst often fails to reach full conversion due to the bulky N-methyl group shielding the olefin.

  • Grubbs I (G-I): Avoid for N-methyl peptides. Low tolerance for steric bulk.

  • Grubbs II (G-II): High activity but prone to causing olefin isomerization (migration of the double bond).

  • Hoveyda-Grubbs II (HG-II): Recommended Standard. The phosphine-free mechanism allows for initiation even in sterically demanding environments (N-methylated backbones) and shows higher stability to air/moisture.

Diagram: Catalyst Selection Logic

CatalystSelection cluster_tips Optimization Tips Start Select Metathesis Catalyst IsNMethyl Is the Olefinic Residue N-Methylated? Start->IsNMethyl StericBulk Assess Steric Environment IsNMethyl->StericBulk Yes G1 Grubbs Gen I (Not Recommended) IsNMethyl->G1 No (Standard Peptide) G2 Grubbs Gen II (High Activity, Risk of Isomerization) StericBulk->G2 Low Hindrance (i, i+4) HG2 Hoveyda-Grubbs Gen II (Optimal for N-Me Peptides) StericBulk->HG2 High Hindrance (i, i+7) or N-Me-Allyl/Vinyl Tip1 Add 1,4-Benzoquinone to suppress isomerization G2->Tip1

Caption: Decision tree for selecting the optimal metathesis catalyst based on peptide backbone constraints.

Application Note 1: Macrocyclization (RCM) on Resin

Objective: Form a hydrocarbon staple between two N-Me-olefinic residues (e.g., N-Me-AllylGly at i and i+4).

Mechanistic Insight

N-methylation lowers the rotation energy barrier of the peptide bond, often leading to a population of cis/trans isomers. This pre-organization can actually aid cyclization if the conformer brings the olefins close, but it hinders the approach of the bulky Ruthenium complex. Microwave irradiation is critical here to overcome the activation energy barrier imposed by the N-methyl steric clash.

Protocol: Microwave-Assisted RCM

Reagents:

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE) (Superior to DCM for elevated temps).

  • Catalyst: Hoveyda-Grubbs II (HG-II).

  • Additive: 1,4-Benzoquinone (10 mol%) – Crucial for preventing double bond migration.

Step-by-Step Workflow:

  • Resin Preparation: Swell 100 mg of peptidyl-resin (approx. 0.05 mmol) in anhydrous DCE for 20 minutes under

    
    .
    
  • Catalyst Solution: Dissolve HG-II (20 mol%, 6.2 mg) and 1,4-Benzoquinone (10 mol%) in 2 mL degassed DCE.

    • Note: Dissolve catalyst immediately before use. Do not store in solution.

  • Reaction (Microwave): Add solution to resin. Irradiate at 60°C for 30 minutes (Power: 25W max).

    • Alternative (Thermal): Reflux at 80°C for 2 hours (requires sealed vessel).

  • Washing (Critical):

    • DCM x 3[2]

    • DMSO/DMF (1:1) x 3 (Removes Ruthenium/Phosphine byproducts efficiently).

    • DCM x 3.[3][2]

  • Validation: Cleave a micro-sample (TFA/TIS/H2O) and analyze via LC-MS. Look for mass shift of -28 Da (loss of ethylene).

Application Note 2: Cross-Metathesis (CM) for Diversification

Objective: Conjugate a functional lipid or PEG chain to a single N-Me-AllylGly residue.

Mechanistic Insight

Cross-metathesis on solid phase is governed by the "Type" of olefin. N-Me-AllylGly is a Type I olefin (rapid homodimerization). To favor the cross-product, you must use the functional partner (e.g., PEG-alkene) in large excess (5-10 eq) to statistically favor the Heterodimer over the Homodimer.

Protocol: On-Resin Cross-Metathesis

Reagents:

  • Functional Alkene: e.g., Methyl acrylate or PEG-allyl ether (10 equivalents).

  • Catalyst: Hoveyda-Grubbs II (10 mol%).

  • Solvent: DCM (Reflux).

Step-by-Step Workflow:

  • Setup: Swell resin in minimal DCM.

  • Addition: Add 10 eq. of the functional alkene before the catalyst to saturate the resin sites.

  • Catalysis: Add HG-II (10 mol%) in DCM.

  • Reflux: Stir gently under reflux (40°C) for 12 hours.

    • Note: Microwave is less effective for CM due to the volatility of ethylene; equilibrium needs time to shift.

  • Re-treatment: Filter and repeat the catalyst addition once to ensure high conversion.

Application Note 3: Thiol-Ene "Click" Coupling

Objective: A metal-free alternative for modifying the olefin side chain using a thiol-functionalized payload.

Mechanistic Insight

Unlike metathesis, the radical-mediated thiol-ene reaction is insensitive to the steric bulk of the N-methyl group. This is the preferred method if the N-methyl residue is extremely hindered (e.g., N-Me-Val adjacent).

Protocol: UV-Initiated Thiol-Ene

Reagents:

  • Thiol: R-SH (e.g., Thio-glucose, Glutathione) (5-10 eq).

  • Initiator: DMPA (2,2-Dimethoxy-2-phenylacetophenone) (0.5 eq).

  • Solvent: DMF/Water (if thiol is polar) or NMP.

Step-by-Step Workflow:

  • Mix: Suspend resin in DMF. Add Thiol (10 eq) and DMPA (0.5 eq).

  • Irradiate: Expose reaction vessel to UV light (365 nm, hand-held lamp suffices) for 1 hour at RT.

  • Wash: DMF x 5 to remove excess thiol (which can smell and interfere with cleavage).

The Self-Validating System: Troubleshooting & QC

To ensure scientific integrity, every experiment must include internal checks.

Quantitative Data Summary
ParameterStandard PeptideN-Methyl PeptideWhy?
Catalyst Grubbs IHoveyda-Grubbs II N-Me steric bulk prevents G-I coordination.
Temp RT (25°C)60°C (MW) Overcome rotational energy barrier of N-Me bond.
Time 2 hours30 min (MW) Faster kinetics required to outcompete catalyst death.
Additive NoneBenzoquinone Suppresses isomerization common at high temps.
Diagram: Experimental Workflow & QC Checkpoints

Workflow cluster_qc QC Checkpoint Resin Peptidyl Resin (N-Me-Olefin) Reaction Reaction (HG-II, 60°C, MW) Resin->Reaction Wash DMSO Wash (Ru Removal) Reaction->Wash Cleavage Micro-Cleavage (TFA/TIS) Wash->Cleavage Analysis LC-MS Analysis Cleavage->Analysis Decision Pass? Analysis->Decision Mass -28 Da?

Caption: Standardized workflow for RCM on N-methyl peptides with integrated QC checkpoint.

References

  • Biron, E., & Kessler, H. (2005). "Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis." Journal of Organic Chemistry. Link

  • Kim, Y.-W., & Grossmann, T. N. (2012). "Bis-ring-closing metathesis for the stabilization of short α-helices." Chemical Communications.[3] Link

  • D'Souza, D. M., & Bräse, S. (2011). "Peptide Stapling: A Novel Strategy for Drug Discovery." Chemical Society Reviews.[4] Link

  • Miller, S. J., & Blackwell, H. E. (1998). "Application of Ring-Closing Metathesis to the Synthesis of Rigidified Amino Acids and Peptides." Journal of the American Chemical Society.[2] Link

  • Verdine, G. L., & Hilinski, G. J. (2012). "Stapled Peptides for Intracellular Drug Targets." Methods in Enzymology. Link

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low coupling yields with Fmoc-L-2-methylamino-7-octenoic acid

Created by: Gemini, Senior Application Scientist Welcome to the technical support guide for troubleshooting low coupling yields with Fmoc-L-2-methylamino-7-octenoic acid. This guide is designed for researchers, scientist...

Author: BenchChem Technical Support Team. Date: March 2026

Created by: Gemini, Senior Application Scientist

Welcome to the technical support guide for troubleshooting low coupling yields with Fmoc-L-2-methylamino-7-octenoic acid. This guide is designed for researchers, scientists, and drug development professionals encountering challenges during solid-phase peptide synthesis (SPPS) with this unique amino acid. Here, we address common issues in a practical Q&A format, grounding our advice in established chemical principles and field-proven protocols.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing consistently low coupling yields with Fmoc-L-2-methylamino-7-octenoic acid?

The primary reason for poor coupling efficiency is the structure of the amino acid itself. Fmoc-L-2-methylamino-7-octenoic acid is an N-methylated amino acid . The presence of a methyl group on the nitrogen atom of the peptide backbone introduces significant steric hindrance [1][2]. This steric bulk physically obstructs the approach of the activated carboxylic acid of the incoming amino acid, dramatically slowing down the rate of amide bond formation compared to a standard primary amine[2].

This issue is not unique to this specific residue but is a well-documented challenge for all N-methylated amino acids, which are often used to enhance the pharmacological properties of peptides, such as enzymatic stability and bioavailability[1][3].

Q2: My standard coupling protocol with HBTU/DIC is failing. Which coupling reagents are recommended for this hindered amino acid?

Standard coupling reagents are often insufficient to overcome the high activation energy barrier associated with N-methylated residues[1][4]. For such demanding couplings, more potent activating reagents are required. Urionium/aminium-based reagents, particularly those derived from the less basic and more reactive 1-hydroxy-7-azabenzotriazole (HOAt), are the industry standard for these applications[5][6].

HATU (2-(7-Aza-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethylaminium hexafluorophosphate) is widely considered the reagent of choice[3][6]. It forms a highly reactive OAt-active ester that can acylate the sterically hindered secondary amine more efficiently than its HOBt-based analogue, HBTU[7][8]. Other reagents like PyAOP or PyBOP/HOAt have also shown success[3][5].

Below is a comparison of commonly used coupling reagents for this application:

ReagentActivating AdditiveReactivity for N-Methyl AARacemization RiskKey Considerations
HATU HOAtExcellent [3][6]Very Low[7]The gold standard for hindered couplings. More expensive but highly reliable.
HBTU HOBtModerate to Poor[1][3]LowOften insufficient for N-methylated residues, leading to incomplete reactions[1].
PyAOP HOAtExcellent[4]Very LowA phosphonium salt alternative to HATU, also highly effective for difficult sequences[4].
DIC/HOBt HOBtPoorLow to ModerateProne to forming unreactive N-acylurea byproducts, especially with slow-reacting amines[5][9]. Not recommended.
PyBrOP NoneGoodHigherA powerful phosphonium reagent, but its high reactivity can increase racemization risk and it should be used with caution[3][10].
Q3: How can I optimize my protocol to improve the coupling yield, even when using HATU?

Even with a potent reagent like HATU, protocol optimization is critical. Here are several strategies to push the reaction to completion:

  • Increase Reaction Time: Sterically hindered couplings are slow. Extend the coupling time significantly, from a standard 1-2 hours to 4 hours, or even overnight[2][11].

  • Perform a "Double Coupling": This is a highly effective technique where, after the first coupling reaction, the vessel is drained and the resin is subjected to a second, fresh batch of activated amino acid and coupling reagents[11][12].

  • Increase Equivalents: Use a higher excess of reagents. A common starting point for difficult couplings is 4 equivalents of the Fmoc-amino acid, 3.9 equivalents of HATU, and 8 equivalents of a non-nucleophilic base like DIPEA[1][3].

  • Use Microwave Synthesis: Microwave-assisted peptide synthesis (MAPS) can significantly accelerate slow coupling reactions by using elevated temperatures to overcome the activation energy barrier, though care must be taken to minimize racemization[11].

Troubleshooting Workflow

If you are facing low coupling yields, follow this logical troubleshooting sequence to diagnose and resolve the issue.

TroubleshootingWorkflow cluster_0 Problem Identification cluster_1 Primary Solutions cluster_2 Advanced Strategies cluster_3 Outcome Start Low Coupling Yield Detected (e.g., via Chloranil Test) Reagent Is the coupling reagent potent enough? (e.g., using HBTU or DIC) Start->Reagent SwitchReagent Switch to HATU or PyAOP Reagent->SwitchReagent No Conditions Are reaction conditions optimized? Reagent->Conditions Yes SwitchReagent->Conditions Optimize Increase time (4+ hrs) Use higher equivalents (4x AA, 8x Base) Conditions->Optimize No DoubleCouple Was a single coupling performed? Conditions->DoubleCouple Yes Optimize->DoubleCouple PerformDouble Perform a Double Coupling DoubleCouple->PerformDouble Yes SideReaction Suspect side reactions? (e.g., N-acylurea) DoubleCouple->SideReaction No PerformDouble->SideReaction CheckMassSpec Analyze crude product by MS for +153 Da adduct (Diisopropylurea) SideReaction->CheckMassSpec Yes Success Coupling Successful SideReaction->Success No CheckMassSpec->Success

Caption: A logical workflow for troubleshooting low coupling yields.
Q4: I'm using DIC/HOBt and see a significant side product. What is it and how can I avoid it?

When using carbodiimide activators like DIC or DCC for slow-coupling residues, you are likely observing the formation of N-acylurea [5]. This occurs when the highly reactive O-acylisourea intermediate, instead of reacting with the amine, undergoes an intramolecular rearrangement (an O-to-N acyl migration)[5][13]. This side product is unreactive and terminates the peptide chain.

Mechanism of N-Acylurea Formation

SideReaction cluster_desired Desired Pathway cluster_side Side Reaction AA_COOH Fmoc-AA-COOH O_Acyl O-Acylisourea (Reactive Intermediate) AA_COOH->O_Acyl + DIC DIC DIC Peptide_Bond Desired Peptide Bond O_Acyl->Peptide_Bond + Peptide_NH-Me (Fast Reaction) N_Acylurea N-Acylurea (Unreactive) O_Acyl->N_Acylurea Intramolecular Rearrangement (Slow Amine Attack) Peptide_NH Resin-Peptide-NH-Me

Sources

Optimization

Preventing racemization during synthesis of N-methylated stapled peptides

Welcome to the Advanced Technical Support Center for peptide chemists and drug development professionals. This guide provides authoritative troubleshooting, mechanistic insights, and self-validating protocols for overcom...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for peptide chemists and drug development professionals. This guide provides authoritative troubleshooting, mechanistic insights, and self-validating protocols for overcoming the dual challenges of steric hindrance and stereochemical instability when synthesizing N-methylated stapled peptides.

Core Principles & Mechanistic Causality (FAQs)

Q1: Why is racemization so prevalent when activating N-methylated amino acids? A1: N-methylated amino acids are inherently more susceptible to racemization than their non-methylated counterparts. The absence of an amide proton on the nitrogen atom alters the local electronics, making the α-proton significantly more acidic and prone to abstraction by bases[1]. While standard amino acids racemize primarily via a 5(4H)-oxazolone intermediate, N-methylated residues cannot form this classical structure. Instead, they racemize either through the formation of a highly reactive oxazolium-5-oxide intermediate or via direct base-catalyzed enolization[1].

Q2: How do stapling amino acids (e.g., Fmoc-S5-OH, Fmoc-R8-OH) interact with N-methylation steps? A2: Stapling building blocks are typically α,α-disubstituted (α-methyl, α-alkenyl) amino acids[2]. Because they lack an α-proton, the stapling amino acids themselves cannot racemize. However, their extreme steric bulk exacerbates the coupling difficulties of adjacent residues. If you are activating a standard amino acid to couple onto an N-methylated S5 residue, the coupling rate drops exponentially. This prolonged activation time leaves the incoming activated ester exposed to the basic environment, drastically increasing its risk of enolization-driven racemization.

Q3: Why should I switch from DIEA to TMP (sym-collidine) during hindered couplings? A3: N,N-Diisopropylethylamine (DIEA) is a strong, hindered base commonly used in Solid-Phase Peptide Synthesis (SPPS). However, during sluggish couplings involving N-methylated or stapled residues, the prolonged presence of DIEA promotes the abstraction of the α-proton from the activated amino acid. 2,4,6-Trimethylpyridine (TMP or sym-collidine) is significantly less basic but remains an effective proton scavenger. Substituting DIEA with TMP during activation minimizes base-catalyzed enolization while maintaining coupling efficacy[3].

Mechanistic Pathway Visualization

G A Fmoc-AA-OH + Coupling Reagent B Activated Ester (e.g., OAt / Oxyma) A->B Activation C Base-Catalyzed Enolization B->C Slow Coupling Excess Base E Sterically Hindered N-Me Amine B->E Fast Coupling (COMU/HATU) D Racemized Activated Ester C->D Proton Abstraction D->E Coupling F Stereopure Peptide Bond E->F Desired Pathway G Epimerized Peptide Product E->G Undesired Pathway

Caption: Mechanistic divergence between successful coupling and enolization-driven racemization.

Troubleshooting Guide: Common Synthetic Failures

Q4: I am detecting high levels of epimerization after coupling an aliphatic amino acid onto an N-methylated residue. How do I fix this? A4: The secondary amine of the N-methylated residue is sterically blocking the incoming activated ester.

  • Cause: You are likely using a carbodiimide (DIC) or a standard phosphonium reagent, which results in a slow coupling rate, allowing the activated ester to enolize.

  • Solution: Switch to a high-efficiency uronium-based reagent like COMU or HATU[4]. COMU exists in the highly reactive uronium form and requires only one equivalent of base, significantly reducing the basicity of the microenvironment and suppressing racemization[4][5].

Q5: I am experiencing massive sequence deletion (cleavage from the resin) immediately after deprotecting the residue that follows my N-methylated amino acid. What happened? A5: This is classic Diketopiperazine (DKP) formation.

  • Cause: When the Fmoc group is removed from the residue adjacent to the N-methylated amino acid, the resulting free amine adopts a favorable cis-amide conformation (induced by the N-methyl group) and attacks the ester linkage to the resin (or the previous amide bond), forming a 6-membered DKP ring and cleaving your peptide.

  • Solution: Prevent DKP by using highly sterically hindered resins (e.g., 2-Chlorotrityl chloride resin) or by replacing the Fmoc protecting group with an Alloc group for that specific residue, which can be removed under neutral palladium-catalyzed conditions[5].

Q6: The standard Ninhydrin (Kaiser) test is showing a negative result, but LC-MS shows incomplete coupling onto my N-methylated residue. Why? A6: The Kaiser test relies on the reaction of ninhydrin with primary amines. It is inherently blind to secondary amines, including N-methylated residues[1].

  • Solution: Implement the Bromophenol Blue test or the Chloranil test, which are specifically validated for detecting secondary amines[1].

Quantitative Reagent Selection

To prevent racemization, the activation chemistry must be matched to the specific steric environment.

Coupling SystemReactivityEpimerization RiskBase RequirementPrimary Application
DIC / HOBt LowHigh (for N-Me)CatalyticStandard SPPS (Avoid for N-Me)
HATU / DIEA HighModerate2.0 eqShort N-Me peptides[4]
COMU / Oxyma Very HighLow1.0 eqN-Me AA activation[5]
BTC / Collidine ExtremeVery Low10.0 eq (Weak)Coupling onto N-Me residues[3]

Self-Validating Experimental Protocols

Protocol A: Coupling an Amino Acid onto an N-Methylated Residue (BTC Method)

When coupling onto an N-methylated amine, the generation of an in situ acid chloride using bis(trichloromethyl)carbonate (BTC, triphosgene) is highly effective. By utilizing a weak base (collidine) during activation, ketene formation (and subsequent racemization) is suppressed[3].

Step-by-step Methodology:

  • Preparation: Swell the resin-bound N-methylated peptide in THF for 30 minutes.

  • Activation: In a separate vial, dissolve the Fmoc-AA-OH (3.0 eq) and BTC (1.0 eq) in dry THF.

  • Base Addition: Cool the vial to 0 °C. Add sym-collidine (10.0 eq) dropwise. A white precipitate (collidine hydrochloride) will form immediately. Stir for 1 minute.

  • Coupling: Add the suspension directly to the resin. Add DIEA (4.0 eq) to the reaction vessel to drive the coupling. React for 2 hours at room temperature.

  • Validation Checkpoint: Perform a Bromophenol Blue test. A yellow resin indicates complete coupling (absence of secondary amine); a blue/green resin indicates incomplete coupling[1]. Repeat coupling if necessary.

Protocol B: Activation and Coupling of an N-Methylated Amino Acid (COMU Method)

To prevent base-catalyzed enolization of the N-methylated amino acid itself, use COMU/Oxyma, which requires minimal base[5].

Step-by-step Methodology:

  • Preparation: Dissolve Fmoc-N-Me-AA-OH (3.0 eq), COMU (3.0 eq), and Oxyma Pure (3.0 eq) in DMF.

  • Activation: Add TMP (sym-collidine) (3.0 eq) to the mixture. Pre-activate for exactly 60 seconds. Do not exceed 60 seconds to prevent oxazolium-5-oxide formation.

  • Coupling: Transfer the solution to the resin. React for 1 hour at room temperature.

  • Validation Checkpoint: Perform a micro-cleavage (TFA/TIPS/H2O 95:2.5:2.5) on a 2 mg resin sample. Analyze via chiral LC-MS to confirm the mass and verify that the diastereomeric ratio (dr) exceeds 98:2.

Protocol C: On-Resin Ring-Closing Metathesis (RCM) for Peptide Stapling

Stapling is performed via ruthenium-catalyzed olefin metathesis of the non-natural α-methyl, α-alkenyl amino acids (e.g., S5, R8)[2].

Step-by-step Methodology:

  • Preparation: Ensure the N-terminal Fmoc group is retained to protect the terminal amine from coordinating with the ruthenium catalyst.

  • Solvent Exchange: Wash the resin extensively with anhydrous 1,2-dichloroethane (DCE). Degas the resin suspension by bubbling with Argon for 15 minutes.

  • Catalysis: Dissolve Grubbs I or Grubbs II catalyst (20 mol % relative to resin loading) in degassed DCE. Add to the resin.

  • Reaction: Agitate gently under Argon at room temperature for 2 hours.

  • Validation Checkpoint: Perform a micro-cleavage and analyze via LC-MS. Look for a mass shift of exactly -28.03 Da (loss of ethylene gas). If the linear precursor remains, wash the resin with DCE and repeat the catalyst addition.

Synthetic Workflow Visualization

Workflow S1 1. SPPS Elongation (Standard Fmoc) S2 2. N-Methylation or N-Me AA Coupling S1->S2 S3 3. Hindered Coupling (COMU/Oxyma or BTC) S2->S3 Critical Step: Racemization Risk S4 4. Staple Incorporation (Fmoc-S5-OH / R8-OH) S3->S4 S5 5. Ring-Closing Metathesis (Grubbs) S4->S5 S6 6. Cleavage & Global Deprotection S5->S6

Caption: Optimized synthetic workflow for N-methylated stapled peptides.

References

  • Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. PMC / NIH. Available at: [Link]

  • Stapled peptides: targeting protein-protein interactions in drug development. Open Exploration Publishing. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in N-Methyl Amino Acid Coupling

Case ID: N-ME-COUPLING-001 Status: Active Priority: High Assigned Specialist: Senior Application Scientist Executive Summary Coupling N-methylated amino acids presents a dual challenge in peptide synthesis: steric hindra...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: N-ME-COUPLING-001 Status: Active Priority: High Assigned Specialist: Senior Application Scientist

Executive Summary

Coupling N-methylated amino acids presents a dual challenge in peptide synthesis: steric hindrance and reduced nucleophilicity .[1][2] The N-methyl group introduces significant steric bulk that physically impedes the approach of the activated carboxyl component, while simultaneously reducing the nucleophilicity of the amine via electronic effects. Standard protocols (e.g., HBTU/DIPEA) often result in deletion sequences, low yields, or difficult-to-separate impurities.

This guide provides a tiered troubleshooting approach, moving from optimized standard protocols to advanced methodologies for "difficult junctions" (e.g., N-Me-X to N-Me-Y).

Part 1: Diagnostic & Reagent Selection
Q1: My standard HBTU/DIPEA coupling failed. Is this purely steric hindrance?

Diagnosis: Likely, yes. The N-methyl group forces the amino acid into a cis-amide conformation (or equilibrium), shielding the nucleophilic nitrogen. Furthermore, the secondary amine is far less reactive than a primary amine. Immediate Action: Stop using HBTU or HCTU. These reagents generate OBt esters which are often too slow for hindered secondary amines, leading to capping or decomposition before coupling occurs.

Q2: Which coupling reagent should I switch to?

Use the Reagent Selection Matrix below to determine the appropriate chemistry based on the difficulty of the junction.

Coupling DifficultyJunction TypeRecommended ReagentAdditiveBaseNotes
Moderate Fmoc-AA-OH → H-N(Me)-AA-ResinHATU or COMU HOAt or OxymaDIPEAGold standard for single N-Me insertions.
High Fmoc-N(Me)-AA-OH → H-AA-ResinHATU HOAtTMP (Collidine)Risk of racemization is higher; Collidine suppresses this.
Extreme Fmoc-N(Me)-AA-OH → H-N(Me)-AA-ResinPyBrOP or BTC NoneDIPEA / Collidine"Difficult junction." Requires acid bromide or acid chloride intermediates.
Q3: The Kaiser test is giving false negatives. How do I monitor reaction completion?

Technical Insight: The Kaiser (ninhydrin) test relies on primary amines and will not react with N-methylated (secondary) amines. Solution: Use the Chloranil Test or Bromophenol Blue Test .

  • Chloranil Test: Acetaldehyde/Chloranil turns blue in the presence of secondary amines.

  • Bromophenol Blue: Turns blue/green in the presence of basic amines; yellow indicates complete coupling (acidic).

Part 2: Advanced Troubleshooting (Q&A)
Q4: I am coupling two N-methyl amino acids (N-Me-X to N-Me-Y) and getting <10% yield. What now?

Root Cause: This is the "limiting case" of peptide synthesis. The steric clash is massive, and the nucleophile is sluggish. Uronium salts (HATU) often fail here because the activation lifetime is shorter than the coupling rate. Protocol Shift: Switch to Bis(trichloromethyl)carbonate (BTC) or PyBrOP .

  • Why BTC? It generates an amino acid chloride in situ. Acid chlorides are smaller and more reactive than the bulky OBt/OAt active esters formed by HATU, allowing them to penetrate the steric shield of the N-methyl amine.

Q5: I see significant epimerization (racemization) in my product. How do I stop it?

Mechanism: N-methyl amino acids are highly prone to oxazolonium ion formation (the pathway to racemization) because the N-methyl group stabilizes the cis-enolate intermediate. Corrective Actions:

  • Change the Base: Switch from DIPEA (strong base, pKa ~10.5) to 2,4,6-Trimethylpyridine (TMP / Collidine) (weaker base, pKa ~7.4). Collidine is sufficient to deprotonate the carboxylic acid but less likely to abstract the

    
    -proton.
    
  • Add CuCl₂: Addition of low equivalents of CuCl₂ has been shown to suppress racemization in solution phase, though it is less common in SPPS.

  • Use Oxyma Pure: If using carbodiimides, replace HOBt with Oxyma Pure, which shows lower racemization rates.[3]

Q6: Is microwave irradiation safe for these couplings?

Verdict: Yes, but with strict temperature limits.

  • Recommendation: Use 50°C - 60°C max.

  • Warning: Higher temperatures (>70°C) with N-methylated residues exponentially increase the rate of racemization and aspartimide formation (if Asp is present).

Part 3: Validated Experimental Protocols
Protocol A: High-Efficiency HATU Coupling (Moderate Difficulty)

Best for coupling a standard amino acid onto an N-methylated residue.

  • Reagents:

    • Fmoc-AA-OH (5.0 eq)

    • HATU (5.0 eq)

    • HOAt (5.0 eq) - Critical for catalytic speed

    • DIPEA (10.0 eq)

  • Workflow:

    • Dissolve Fmoc-AA-OH, HATU, and HOAt in dry DMF.

    • Add DIPEA to initiate activation.[4][5] Wait exactly 30 seconds . (Do not pre-activate longer; reactive ester hydrolysis competes).

    • Add mixture to the resin-bound N-methyl peptide.[2]

    • Reaction Time: 2 hours at Room Temp (or 1 hour at 50°C).

    • Double Couple: Drain and repeat the step with fresh reagents.[4]

Protocol B: The "Nuclear Option" – BTC-Mediated Coupling (Extreme Difficulty)

Required for N-Me-X to N-Me-Y junctions. Note: BTC generates Phosgene. Perform in a well-ventilated fume hood.

  • Reagents:

    • Fmoc-N(Me)-AA-OH (5.0 eq)

    • BTC (Bis(trichloromethyl)carbonate) (1.65 eq)

    • 2,4,6-Collidine (14.0 eq)

    • Solvent: THF or DCM (avoid DMF for the activation step if possible to prevent Vilsmeier adducts).

  • Workflow:

    • Suspend Fmoc-N(Me)-AA-OH and BTC in dry THF/DCM.

    • Add Collidine dropwise. A suspension of the acid chloride will form.

    • Add this suspension immediately to the resin (swollen in DCM).

    • Reaction Time: 4–16 hours at Room Temp.

    • Wash: DCM x5, DMF x5.[1]

Part 4: Visualizing the Decision Logic

The following decision tree guides you through the troubleshooting process based on the specific steric challenge.

CouplingLogic Start Start: N-Methyl Coupling Issue CheckJunction Identify Junction Type Start->CheckJunction Type1 Standard AA onto N-Me-AA CheckJunction->Type1 Moderate Sterics Type2 N-Me-AA onto Standard AA CheckJunction->Type2 Racemization Risk Type3 N-Me-AA onto N-Me-AA CheckJunction->Type3 Extreme Sterics Action1 Use HATU / HOAt / DIPEA Double Coupling Type1->Action1 Action2 Use COMU / Oxyma / Collidine (Prevent Racemization) Type2->Action2 Action3 Use BTC (Acid Chloride) or PyBrOP Type3->Action3 Monitor Monitor Reaction Action1->Monitor Action2->Monitor Action3->Monitor TestType Chloranil or Bromophenol Blue Test Monitor->TestType Success Coupling Complete TestType->Success Positive Result Fail Incomplete TestType->Fail Negative Result Retry Microwave (50°C) or Triple Couple Fail->Retry Retry->Monitor

Caption: Decision matrix for selecting coupling reagents based on steric difficulty and junction type.

References
  • BenchChem. Application Notes and Protocols for the Coupling of N-Methylated Amino Acids. Retrieved from

  • Coste, J., et al. Coupling N-Methylated Amino Acids Using PyBroP and PyCloP Halogenophosphonium Salts. Journal of Organic Chemistry. Retrieved from

  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from

  • Albericio, F., et al. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. Retrieved from

  • Peptide.com. Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from

Sources

Optimization

Technical Support Center: RCM Optimization for 7-Octenoic Acid Derivatives

Case ID: RCM-OCT-007 Status: Active Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Optimizing Cyclization Efficiency & Minimizing Oligomerization in 7-Octenoic Acid Derivatives Executive Summary Welco...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: RCM-OCT-007 Status: Active Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Optimizing Cyclization Efficiency & Minimizing Oligomerization in 7-Octenoic Acid Derivatives

Executive Summary

Welcome to the Technical Support Center. You are likely working with 7-octenoic acid derivatives (esters or amides) attempting to synthesize macrocyclic lactones or lactams via Ring-Closing Metathesis (RCM).

Because 7-octenoic acid possesses a terminal Type I alkene (unhindered), it is highly reactive. However, in RCM, this reactivity often leads to two primary failure modes:

  • Oligomerization (ADMET): The terminal alkene reacts intermolecularly rather than intramolecularly.

  • Isomerization: The double bond migrates before or after cyclization, leading to ring contraction or byproduct formation (often catalyzed by ruthenium hydrides).

This guide synthesizes field-proven protocols to suppress these pathways and maximize cyclization efficiency.

Module 1: Pre-Reaction Diagnostic (The Setup)

Q: My reaction is yielding viscous oil instead of a crystalline solid. Is this polymerization? A: Yes, this is likely Acyclic Diene Metathesis (ADMET) polymerization.

The Fix: The "Pseudo-Infinite" Dilution Protocol For 7-octenoic acid derivatives, standard concentrations (0.1 M) are fatal. You must operate in a regime where the rate of intramolecular cyclization (


) exceeds intermolecular propagation (

).
  • Standard RCM Concentration:

    
     M to 
    
    
    
    M.
  • The "Drip" Method: Do not add the catalyst to the substrate. Add the substrate solution slowly to the catalyst solution over 2–4 hours. This keeps the instantaneous concentration of the diene extremely low.

Q: Which solvent should I use? A: Solvent choice dictates the reaction temperature and the solubility of the ethylene byproduct.

SolventBoiling PointProsConsRecommended For
Dichloromethane (DCM) 40°CExcellent solubility for Ru-catalysts; easy workup.Low boiling point may not drive difficult cyclizations.Standard RCM (8–14 membered rings).
1,2-Dichloroethane (DCE) 83°CHigher temp overcomes enthalpic barriers.Toxic; harder to remove than DCM.Sterically hindered substrates.[1]
Toluene 110°CHigh temp; allows sparging at high heat.Can induce faster catalyst decomposition.Difficult macrocyclizations (>14 membered rings).
Module 2: Catalyst Selection & Isomerization Control

Q: I see the correct mass for the product, but the NMR shows a mixture of double bond isomers. Why? A: This is "alkene isomerization," a common side reaction with 7-octenoic derivatives. As the reaction proceeds, the Ru-carbene can decompose into Ruthenium Hydride (Ru-H) species. These hydrides act as isomerization catalysts, moving the double bond along the alkyl chain (chain walking).

The Fix: Additive Suppression You must poison the Ru-hydride species without killing the metathesis activity.

  • Protocol: Add 1,4-Benzoquinone (10–20 mol%) to the reaction mixture before adding the catalyst.

  • Mechanism: Benzoquinone acts as an electron-deficient scavenger that oxidizes Ru-hydrides or coordinates to preventing migration [1].

Catalyst Decision Matrix

CatalystSelection Start Select Catalyst for 7-Octenoic Derivative Q1 Is the partner alkene sterically hindered (trisubstituted)? Start->Q1 G1 Grubbs Gen I (Low Isomerization Risk, Lower Activity) Q1->G1 No (Terminal/Type I) Q2 Is the ring size challenging (8-11 membered)? Q1->Q2 Yes G2 Grubbs Gen II (High Activity, High Isomerization Risk) Q2->G2 No (Standard) HG2 Hoveyda-Grubbs Gen II (High Stability, Propagates well) Q2->HG2 Yes (Difficult) Add REQUIRED: Add 1,4-Benzoquinone G2->Add Critical Step HG2->Add Recommended

Figure 1: Decision tree for catalyst selection based on steric demand and isomerization risk.

Module 3: The Optimized Protocol (Step-by-Step)

Q: Can you provide a standard operating procedure (SOP) for a difficult cyclization? A: Follow this "High-Dilution + Sparging" protocol.

Reagents:

  • Substrate: 7-octenoic acid derivative (e.g., 1.0 mmol).

  • Solvent: Anhydrous DCM (degassed).

  • Catalyst: Grubbs II or Hoveyda-Grubbs II (5–10 mol%).

  • Additive: 1,4-Benzoquinone (10 mol%).

Procedure:

  • Degassing (Critical): Dissolve substrate in DCM to reach a concentration of 2 mM (500 mL for 1 mmol). Sparge with Argon for 20 minutes. Oxygen kills the catalyst; Ethylene inhibits the reaction.

  • Additive: Add 1,4-Benzoquinone (0.1 mmol). Stir for 5 minutes.

  • Catalyst Addition:

    • Method A (Standard): Add catalyst in one portion if the ring is 12+ members.

    • Method B (Difficult Rings): Dissolve catalyst in 10 mL degassed DCM and add via syringe pump over 1 hour.

  • Reflux: Heat to reflux (40°C for DCM) under a continuous slow stream of Argon .

    • Why? RCM is reversible.[2] The byproduct is ethylene gas. Sparging/Refluxing physically removes ethylene, driving Le Chatelier’s principle toward the cyclic product [2].

  • Monitoring: Monitor by TLC/LCMS. If conversion stalls at 50%, add a second portion of catalyst (2–5 mol%).

Module 4: Post-Reaction & Purification (Ru Removal)

Q: My product is dark brown/black. How do I remove the ruthenium? A: Residual ruthenium is not just a cosmetic issue; it causes decomposition and isomerization during storage.[3]

The "Modified Garber" Wash [3]:

  • Concentrate the reaction mixture.

  • Dissolve the crude oil in Ethyl Acetate or Toluene.

  • Add 50 equivalents of DMSO relative to the catalyst.

  • Stir with Silica Gel (100 wt% of crude mass) for 12 hours.

  • Filter through a pad of Celite.

  • Result: The DMSO coordinates the Ru species, which then binds irreversibly to the silica.

Alternative: Water-Soluble Extraction Use N-acetylcysteine (20 equiv relative to catalyst) in saturated NaHCO3 solution. Stir the organic layer with this aqueous phase for 30 mins. The Ru becomes water-soluble and washes away.

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Stalled Conversion Ethylene buildup (Equilibrium saturation).Increase Argon sparging rate; switch to open reflux condenser to allow gas escape.
Dimer Formation Concentration too high.Decrease concentration to < 1 mM. Use syringe pump addition of substrate.
Double Bond Migration Ru-Hydride formation.[4]Add 10 mol% 1,4-Benzoquinone or switch to Grubbs I (if activity permits).
No Reaction Catalyst poisoning (O2 or basic amines).Ensure rigorous degassing. If substrate has a basic amine (e.g., amide derivative), add HCl (1 eq) to protonate it, or use Ti(OiPr)4 as a Lewis acid scavenger.
Visualizing the Pathway

RCM_Workflow Substrate 7-Octenoic Derivative Degas Degas Solvent (Ar Sparge) Substrate->Degas Dilution High Dilution (< 5 mM) Degas->Dilution CatAdd Add Catalyst + Benzoquinone Dilution->CatAdd Reaction Reflux + Ethylene Removal CatAdd->Reaction Reaction->Reaction Stalled? Add more Cat Quench Quench (Ethyl Vinyl Ether) Reaction->Quench Complete Scavenge Ru Removal (DMSO/Silica) Quench->Scavenge Product Cyclic Product Scavenge->Product

Figure 2: Optimized RCM workflow including critical ethylene removal and quenching steps.

References
  • Hong, S. H., Sanders, D. P., Lee, C. W., & Grubbs, R. H. (2005).[4] Prevention of Undesirable Isomerization during Olefin Metathesis. Journal of the American Chemical Society, 127(49), 17160–17161.

  • Trnka, T. M., & Grubbs, R. H. (2001). The Development of L2X2Ru=CHR Olefin Metathesis Catalysts: An Organometallic Success Story. Accounts of Chemical Research, 34(1), 18–29.

  • Ahn, Y. M., Yang, K., & Georg, G. I. (2004). A Convenient Method to Remove Ruthenium Byproducts from Olefin Metathesis Reactions using Polymer-Bound Triphenylphosphine Oxide (TPPO).[5] Organic Letters, 6(13), 2137–2140.

  • Galvan, A., et al. (2016). Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures. Organic Process Research & Development, 20(7), 1283–1296.

Sources

Troubleshooting

Advanced Technical Support Center: Overcoming Difficult Fmoc Deprotection in N-Methylated Peptide Synthesis

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, I frequently encounter researchers struggling with sequence truncations, deletion peptides, and low yie...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, I frequently encounter researchers struggling with sequence truncations, deletion peptides, and low yields when incorporating N-methylated amino acids.

N-methylation fundamentally alters the physicochemical landscape of the growing peptide chain. This guide is designed to move beyond basic troubleshooting by explaining the causality behind these failures and providing validated, self-correcting protocols to ensure your syntheses succeed.

The Mechanistic Root of the Problem

Before adjusting your synthesizer's protocols, you must understand why N-methylated residues resist standard chemistry. The 9-fluorenylmethoxycarbonyl (Fmoc) group is typically removed via a base-catalyzed E1cB elimination mechanism. However, N-methylation introduces two critical barriers:

  • Severe Steric Hindrance: The bulky N-methyl group physically shields the alpha-amine, preventing standard secondary amines (like piperidine) from efficiently abstracting the acidic proton on the fluorene ring[1].

  • Cis-Trans Isomerization: N-methylation significantly lowers the energy barrier for cis-trans isomerization of the amide bond. This forces the peptide backbone into a "kinked" cis conformation, which is the exact spatial arrangement required for catastrophic intramolecular side reactions[2].

G NMet N-Methylation of Peptide Backbone Steric Increased Steric Hindrance NMet->Steric CisTrans Lowered Barrier for cis-trans Isomerization NMet->CisTrans SlowDeprot Slow/Incomplete Fmoc Deprotection Steric->SlowDeprot DKP Diketopiperazine (DKP) Formation CisTrans->DKP Deletion Deletion Sequences & Truncations SlowDeprot->Deletion DKP->Deletion

Logical flow of how N-methylation induces SPPS side reactions and deletions.

Troubleshooting FAQs

Q1: I am observing massive deletion sequences immediately following the incorporation of an N-methylated residue. Is my coupling chemistry failing?

A: This is the most common misdiagnosis in SPPS. While coupling onto an N-methylated amine is difficult, the root cause of your deletion is likely incomplete deprotection of the N-methylated residue itself .

Standard 20% piperidine in DMF is often too bulky and weak to drive the elimination reaction to completion in a sterically crowded environment. The Solution: Switch to 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). DBU is a much stronger, less sterically hindered amidine base that removes the Fmoc group significantly faster than piperidine[3]. Because DBU is non-nucleophilic, it cannot scavenge the resulting highly reactive dibenzofulvene (DBF) byproduct. Therefore, you must use a cocktail containing both DBU (to drive elimination) and a scavenger like piperazine or piperidine (to trap DBF)[3][4].

Q2: My LC-MS shows a major impurity with a mass loss of exactly the first two C-terminal amino acids (~130–210 Da). What happened?

A: You are observing Diketopiperazine (DKP) formation . This is a catastrophic, sequence-truncating side reaction that occurs at the dipeptide stage.

When the Fmoc group is removed from the second amino acid, the newly liberated amine undergoes intramolecular aminolysis. It attacks the ester linkage connecting the first amino acid to the resin, cleaving the dipeptide off the resin as a 6-membered cyclic DKP ring[2][5]. Because N-methylated residues favor the cis-amide conformation, they position the nucleophilic amine perfectly for this attack, dramatically accelerating DKP formation[4]. The Solution: You must physically block the attack and minimize the time the amine spends in a basic environment. Use highly sterically hindered 2-Chlorotrityl chloride (CTC) resin instead of standard Wang resin, and employ a rapid deprotection protocol[4].

Q3: Can I use Microwave-Assisted SPPS (MW-SPPS) to force the deprotection of stubborn N-methylated sequences?

A: Yes. Microwave irradiation directly heats the polar solvent (DMF or NMP), dramatically accelerating the reaction kinetics of the deprotection step. Complete Fmoc removal on highly hindered N-methylated residues can often be achieved in 1 to 3 minutes at 75°C–90°C[6][7]. However, be cautious: elevated temperatures can also accelerate base-catalyzed side reactions like aspartimide formation if your sequence contains Asp residues[6].

Quantitative Comparison of Deprotection Cocktails

To optimize your synthesis, select the deprotection cocktail that balances kinetic power with side-reaction suppression.

Deprotection CocktailCycle TimeDKP Risk (Dipeptide Stage)DBF Scavenging EfficiencyBest Use Case
20% Piperidine / DMF 10–20 minHighExcellentStandard SPPS (Non-methylated sequences)
2% DBU + 5% Piperazine / NMP 3–5 minLowGoodN-methylated residues, severe steric hindrance[4]
20% Piperidine / DMF (Microwave, 90°C) 1–3 minModerateExcellentHigh-throughput MW-SPPS[6]
5% Piperazine + 1% DBU + 1% Formic Acid 5–10 minLowGoodSequences highly prone to Aspartimide formation[8]

Validated Experimental Protocols

The following protocols are designed as self-validating systems . Do not proceed to the next synthetic step without performing the built-in analytical checkpoints.

Protocol A: Optimized DBU-Assisted Fmoc Deprotection (Room Temperature)

Use this protocol immediately after coupling an N-methylated residue to ensure complete Fmoc removal.

  • Preparation: Prepare a fresh solution of 2% DBU (v/v) and 5% Piperazine (w/v) in N-Methyl-2-pyrrolidone (NMP)[4]. NMP is preferred over DMF here due to its superior ability to disrupt peptide aggregation.

  • First Treatment: Add 5 mL of the deprotection cocktail per gram of resin. Agitate gently for 3 minutes.

  • Drain and Repeat: Drain the reaction vessel. Add a fresh 5 mL of the cocktail and agitate for an additional 5 minutes.

  • Scavenging Wash: Drain and wash the resin with 20% Piperidine in DMF for 1 minute to ensure all residual DBF is fully scavenged.

  • Extensive Washing: Wash the resin 6 times with DMF (1 min each) to completely remove all traces of DBU. Causality note: Residual DBU will cause severe epimerization during the subsequent coupling step.

  • Validation Checkpoint: Perform a micro-cleavage on a few resin beads using 95% TFA / 2.5% TIS / 2.5% H2O. Analyze via LC-MS. Do not proceed if a peak corresponding to [Target Mass + 222 Da] (intact Fmoc) is detected.

Protocol B: Suppressing DKP Formation at the Dipeptide Stage

Use this workflow when the second amino acid in your sequence is N-methylated or Proline.

Workflow Start Dipeptide Stage (Residue 2 is N-Met) Resin Use 2-CTC Resin (Steric Shielding) Start->Resin Deprot Fast Deprotection (2% DBU / 5% Piperazine) Resin->Deprot Couple Immediate Coupling (HATU/DIEA) Deprot->Couple Success Elongation Continues (DKP Suppressed) Couple->Success

Optimized workflow to suppress DKP formation at the critical dipeptide stage.

  • Resin Selection: Load your first amino acid onto 2-Chlorotrityl chloride (CTC) resin. The extreme steric bulk of the trityl linker physically shields the ester bond from intramolecular attack[4].

  • Coupling: Couple the second (N-methylated) amino acid using standard HATU/DIEA chemistry.

  • Pre-Activation: Before deprotecting the dipeptide, pre-activate your third amino acid in a separate vial (e.g., Fmoc-AA-OH + HATU + DIEA in DMF).

  • Rapid Deprotection: Treat the resin with 2% DBU / 5% Piperazine in NMP for exactly 3 minutes.

  • Immediate Trapping: Drain the deprotection solution, perform a rapid 30-second DMF wash, and immediately add the pre-activated third amino acid. By minimizing the lifespan of the free dipeptide amine, you outcompete the kinetics of DKP cyclization[2][5].

References

  • Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention. Peptidechemistry.org. 2

  • Microwave enhanced N-Fmoc deprotection in peptide synthesis. US Patent US20070270573A1. 6

  • Chapter 5: Microwave-assisted Peptide Synthesis. The Royal Society of Chemistry. 7

  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega (PMC). 4

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega (PMC). 5

  • Peptide Synthesis Technical Guidelines (DBU and Piperidine). aapptec, LLC. 3

  • A Technical Guide to the Synthesis and Incorporation of Fmoc-N-Me-D-Glu-OH for Advanced Peptide Development. Benchchem. 1

  • Epimerisation in Peptide Synthesis. MDPI.8

Sources

Optimization

Technical Support Center: Optimizing SPPS of Hydrophobic &amp; Olefinic Peptides

Current Status: Online Role: Senior Application Scientist Ticket ID: #AGG-OLEF-001 Subject: Troubleshooting aggregation and coupling failures in hydrophobic/stapled peptide synthesis. Executive Summary Welcome to the Adv...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Role: Senior Application Scientist Ticket ID: #AGG-OLEF-001 Subject: Troubleshooting aggregation and coupling failures in hydrophobic/stapled peptide synthesis.

Executive Summary

Welcome to the Advanced Peptide Synthesis Support Hub. You are likely encountering "difficult sequences"—peptides containing high ratios of hydrophobic residues (Val, Ile, Ala, Phe) or bulky


-disubstituted olefinic amino acids (used for hydrocarbon stapling).

These sequences suffer from on-resin aggregation , where interchain hydrogen bonding forms


-sheet structures.[1][2][3] This causes the resin to collapse, sterically shielding the N-terminus and preventing further coupling or cyclization.

This guide provides a modular troubleshooting protocol. Do not attempt to solve this by simply increasing coupling time; you must disrupt the secondary structure.

Module 1: The Diagnostic Hub

Identify if your failure is due to chemistry or aggregation.

Symptom Probable Cause Verification Test
Deletion Sequences (Missing 1-2 AA)Aggregation preventing deprotection or coupling.Micro-Cleavage: Cleave a small resin aliquot after the failed step. Analyze by LC-MS. If the mass corresponds to the previous step (Fmoc not removed) or the un-coupled species, it is aggregation.
Color Test Failure Inaccessible N-terminus.Chloranil Test: Standard Kaiser test often gives false negatives on aggregated chains. Use Chloranil (acetaldehyde/chloranil) for secondary amines or difficult sequences.
Resin Shrinkage Solvation collapse.Visually inspect the reaction vessel. If the resin bed volume decreases despite adding solvent, the peptide-resin matrix has collapsed.
Incomplete RCM (Stapling failure)Catalyst cannot access olefins.LC-MS shows starting material (linear bis-olefin) despite fresh Grubbs catalyst.
Module 2: The Foundation (Resin & Solvent Strategy)

Before changing reagents, you must optimize the physical environment.

1. Resin Selection: The "PEG" Imperative

Standard Polystyrene (PS) resins are hydrophobic. When a hydrophobic peptide grows on a hydrophobic resin, they "clump" together, expelling solvent.[1]

  • Recommendation: Switch to ChemMatrix® (100% PEG) or TentaGel® (PEG-PS graft).

  • Why: These resins are amphiphilic. The PEG chains solvate the peptide backbone, physically forcing chains apart.

  • Loading: strict limit of

    
     0.2 mmol/g . High loading brings chains into proximity, facilitating intermolecular H-bonding.[2]
    
2. Solvent Engineering: Beyond DMF

DMF is often insufficient for disrupting


-sheets in poly-hydrophobic regions.
  • The "Magic Mixture": Use for both coupling and washing steps in critical regions.

    • Composition: DCM / DMF / NMP (1:1:1) + 1% Triton X-100 + 2M Ethylene Carbonate.[3]

    • Mechanism: Ethylene carbonate is a potent dipole that disrupts H-bonds; Triton X-100 reduces surface tension.

Module 3: Chemical "Breakers" (Chaotropes & Backbone Protection)

If the foundation isn't enough, use chemical agents to break the


-sheets.
Protocol A: Chaotropic Salt Wash (LiCl)

Lithium ions coordinate with the peptide backbone amides, disrupting the interchain Hydrogen bonds responsible for aggregation.

Step-by-Step Workflow:

  • Fmoc Deprotection: Standard protocol (e.g., 20% Piperidine/DMF).

  • Standard Wash: DMF (3x).

  • Chaotropic Wash (The Critical Step): Wash resin with 0.8M LiCl in NMP (2 x 5 min).

    • Note: This "melts" the aggregates immediately prior to coupling.

  • Coupling: Add activated amino acid immediately after a brief DMF rinse.

    • Advanced: You can add 0.4M LiCl directly into the coupling mixture, but ensure your coupling reagents (HATU/DIC) are compatible.

Protocol B: Pseudoproline Dipeptides (The Gold Standard)

For sequences containing Ser, Thr, or Cys, this is the most effective solution.

  • The Reagent: An Fmoc-dipeptide where the Ser/Thr is protected as an oxazolidine ring (e.g., Fmoc-Val-Ser(

    
    pro)-OH).
    
  • Mechanism: The oxazolidine ring is a "kink" inducer.[1][4][5] It forces the backbone into a cis-amide conformation, which is structurally incompatible with

    
    -sheet formation.[5]
    
  • Usage: Substitute the native AA-Ser/Thr pair with the pseudoproline dipeptide. The ring is cleaved during final TFA cleavage, regenerating the native sequence.

Module 4: The Olefinic Factor (Stapled Peptides)

Specific advice for


-disubstituted olefinic amino acids (e.g., 

).

Issue: These residues are not only hydrophobic but sterically massive.[1] They struggle to couple and struggle to undergo Ring-Closing Metathesis (RCM) if aggregated.

Q: My olefinic amino acid won't couple. What now?

  • Solution: Use PyAOP or HATU with HOAt (7-aza-1-hydroxybenzotriazole).

  • Protocol: Double couple at elevated temperature (

    
    C) for 2 hours.
    
  • Silver Bullet: If standard coupling fails, convert the amino acid to an acid chloride or N-carboxyanhydride (NCA) (though NCA requires specialized handling).

Q: The RCM (Stapling) yield is low (<10%).

  • Cause: The catalyst (Grubbs I/II) is bulky and cannot penetrate the aggregated peptide brush on the resin.

  • Solution 1 (Solvent): Perform RCM in 1,2-Dichloroethane (DCE) rather than DCM. DCE allows for higher temperatures.

  • Solution 2 (Microwave): Perform RCM under microwave irradiation (

    
    C, 15 mins). Caution: Grubbs catalyst degrades >60°C.
    
  • Solution 3 (LiCl): Add 0.4M LiCl to the RCM reaction mixture to expand the resin/peptide network, allowing catalyst entry.

Module 5: Visualization & Logic
Figure 1: The Aggregation Mechanism & Intervention Points

This diagram illustrates how hydrophobic chains lock into


-sheets and where specific interventions break this lock.

AggregationMechanism Start Growing Hydrophobic Chain HBond Interchain H-Bonding Start->HBond BetaSheet Beta-Sheet Formation (Resin Collapse) HBond->BetaSheet Steric Steric Shielding of N-Terminus BetaSheet->Steric Failure Deletion Sequence / Failed RCM Steric->Failure Solvent Solvent Strategy (NMP / Magic Mix) Solvent->BetaSheet Disrupts hydrophobic collapse Resin PEG-Resin (ChemMatrix) (Swelling) Resin->Start Prevents initial association Salts Chaotropic Wash (LiCl / KSCN) Salts->HBond Breaks H-bonds Pseudos Pseudoproline Dipeptides (Kink Induction) Pseudos->BetaSheet Prevents secondary structure

Caption: Causality of SPPS failure in hydrophobic sequences. Green/Yellow nodes represent intervention points to disrupt the Red failure pathway.

Figure 2: Troubleshooting Decision Tree

TroubleshootingTree Problem Low Purity / Deletions CheckSeq Analyze Sequence Problem->CheckSeq IsHydro Hydrophobic / Olefinic? CheckSeq->IsHydro NoHydro Check Reagents/Instrument IsHydro->NoHydro No YesHydro Step 1: Switch Resin (ChemMatrix) IsHydro->YesHydro Yes StillFails Still Fails? YesHydro->StillFails Step2 Step 2: Add LiCl Wash (0.8M in NMP) StillFails->Step2 Yes Step3 Step 3: Insert Pseudoproline (If Ser/Thr present) Step2->Step3 Step4 Step 4: Microwave Coupling (Max 50°C) Step3->Step4

Caption: Step-wise logic for escalating intervention intensity. Start with physical changes (Resin) before chemical additives.

References
  • García-Martín, F., et al. (2006).[6] "ChemMatrix, a Poly(ethylene glycol)-Based Support for the Solid-Phase Synthesis of Complex Peptides."[6][7] Journal of Combinatorial Chemistry. Describes the superiority of PEG-based resins over Polystyrene for hydrophobic sequences.[7]

  • Mutter, M., et al. (1996).[1] "Pseudo-Prolines as a Solubilizing, Structure-Disrupting Protection Technique in Peptide Synthesis." Journal of the American Chemical Society. The foundational paper on using pseudoprolines to induce kinks and prevent aggregation.[4]

  • Paradís-Bas, M., et al. (2016).[8] "The Road to the Synthesis of 'Difficult Peptides'." Methods in Molecular Biology. Comprehensive review of solvents (Magic Mixture) and chaotropic salts (LiCl) in SPPS.

  • Kim, Y.W., et al. (2011). "Synthesis of all-hydrocarbon stapled alpha-helical peptides by ring-closing olefin metathesis." Nature Protocols. Detailed protocol for handling olefinic residues and RCM, including troubleshooting aggregation.

  • Seebach, D., et al. (2006). "Lithium salts as additives in peptide synthesis."[9] Helvetica Chimica Acta. Explains the mechanistic action of LiCl in disrupting hydrogen bonding networks in peptide backbones.

Sources

Troubleshooting

Best solvents for dissolving Fmoc-L-2-methylamino-7-octenoic acid

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Solubilization & Handling of Fmoc-L-2-methylamino-7-octenoic acid Executive Summary: The Solubility Profile Fmoc-L-2-methyla...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Solubilization & Handling of Fmoc-L-2-methylamino-7-octenoic acid

Executive Summary: The Solubility Profile

Fmoc-L-2-methylamino-7-octenoic acid (CAS: 1808268-11-2) is a specialized non-standard amino acid featuring an aliphatic alkene side chain and an N-methylated backbone.[1]

  • Primary Challenge: The combination of the hydrophobic Fmoc group, the octenoic acid tail, and the N-methyl group creates a highly lipophilic molecule. While N-methylation disrupts intermolecular hydrogen bonding (often improving solubility in organics compared to standard amino acids), the hydrophobic bulk requires high-polarity aprotic solvents.[1]

  • The "Gold Standard" Solvent: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) .[1]

  • Incompatible Solvents: Water, Methanol, Ethanol (protic solvents interfere with coupling); Diethyl Ether (causes precipitation).

Solubility Data & Solvent Compatibility Matrix

The following data summarizes solvent performance for preparing 0.2 M stock solutions (standard for SPPS).

SolventSolubility RatingSuitability for SPPSNotes
DMF (Peptide Grade) Excellent High Primary choice. Ensure amine-free (freshly opened or stored over sieves) to prevent premature Fmoc removal.[1]
NMP Excellent High Preferred for microwave synthesis or "difficult" sequences prone to aggregation.
DCM (Dichloromethane) Good Medium Useful for resin loading (e.g., Trityl resins). High volatility can cause concentration changes during automated synthesis.
DMSO High Low High solubility, but difficult to remove. Use only if DMF/NMP fails or for analytical assays.
Water / Buffers Insoluble None Will cause immediate precipitation.
THF (Tetrahydrofuran) Moderate Low Rarely used in modern SPPS; peroxide risk.

Technical Troubleshooting & FAQs

Q1: I dissolved the compound in DMF, but the solution looks cloudy. What is happening?

Diagnosis: This usually indicates water contamination in your DMF or the presence of inorganic salts from the manufacturing process. Corrective Action:

  • Check Solvent Quality: Ensure your DMF is "Peptide Synthesis Grade" (<0.03% water).

  • Sonication: Sonicate the solution for 5–10 minutes at ambient temperature. The N-methyl group can induce slow dissolution kinetics due to crystal lattice packing.[1]

  • Filtration: If cloudiness persists after sonication, filter through a 0.45 µm PTFE syringe filter to remove inorganic salts.

Q2: Can I use DCM (Dichloromethane) for the coupling reaction?

Analysis: While the amino acid dissolves in DCM, standard coupling reagents (HBTU/HATU) have poor solubility in pure DCM. Recommendation: Use a binary solvent system . Dissolve the amino acid in a minimum volume of DMF or NMP, then dilute with DCM if your specific resin (e.g., 2-Chlorotrityl) requires it. A 50:50 DMF:DCM ratio is often ideal for resin loading.

Q3: Does the N-methyl group affect the stability of the solution?

Insight: Yes. N-methylated amino acids are sterically hindered but also prone to diketopiperazine (DKP) formation if left activated for too long, especially after the Fmoc group is removed from the next amino acid. Protocol: Do not store pre-activated solutions (i.e., mixed with DIEA/HATU). Prepare the solution immediately before use. The unactivated Fmoc-AA in DMF is stable for 24–48 hours at room temperature.[1]

Q4: My automated synthesizer failed to pick up the reagent. Is it viscosity?

Diagnosis: Unlikely to be viscosity at 0.2 M. It is more likely precipitation in the transfer lines due to temperature drops or evaporation (if using DCM). Fix: Switch to NMP . It has a higher boiling point and better solvating power for hydrophobic residues, preventing crystallization in synthesizer tubing.

Step-by-Step Dissolution Protocol (0.2 M Stock)

Objective: Prepare 5 mL of 0.2 M solution for automated synthesis. MW: ~393.48 g/mol (Check specific batch CoA).[]

  • Calculation:

    • Target Mass:

      
      .
      
  • Weighing:

    • Weigh 394 mg of Fmoc-L-2-methylamino-7-octenoic acid into a clean, dry 15 mL polypropylene tube or glass vial.

  • Solvent Addition:

    • Add 3.0 mL of Peptide Grade DMF.

    • Note: Do not add the full 5 mL yet. The solid occupies volume.

  • Agitation:

    • Vortex vigorously for 30 seconds.

    • If solid remains, sonicate for 2 minutes.

  • Final Adjustment:

    • Add DMF to bring the total volume to 5.0 mL .

    • Invert to mix.

  • Visual Inspection:

    • Hold against a light source. The solution should be crystal clear and colorless to pale yellow.

Visual Workflows (Graphviz)

Diagram 1: Dissolution & Quality Control Workflow

This logic flow ensures the integrity of the reagent before it enters the synthesizer.

DissolutionWorkflow Start Start: Weigh Fmoc-AA AddSolvent Add 80% Volume DMF or NMP Start->AddSolvent Agitate Vortex (30s) & Sonicate (2 min) AddSolvent->Agitate Check Visual Inspection Agitate->Check Clear Solution Clear? Check->Clear Success Top up to Final Vol Ready for SPPS Clear->Success Yes Cloudy Cloudy/Particles Clear->Cloudy No Fix1 Check Water Content (Use Fresh Solvent) Cloudy->Fix1 Suspect Wet DMF Fix2 Filter (0.45 µm PTFE) Cloudy->Fix2 Inorganic Salts Fix1->Agitate Fix2->Success

Caption: Logical workflow for preparing Fmoc-L-2-methylamino-7-octenoic acid solutions, including checkpoints for solubility verification.

Diagram 2: Solvent Selection Decision Tree

Select the right solvent based on your specific experimental phase.

SolventSelection Goal Experimental Goal SPPS Standard SPPS (Coupling) Goal->SPPS Loading Resin Loading (First AA) Goal->Loading Analysis HPLC/LCMS Analysis Goal->Analysis DMF DMF (Peptide Grade) Standard Choice SPPS->DMF Standard NMP NMP For Aggregation Prone SPPS->NMP Difficult Sequence Loading->DMF Wang Resin DCM_DMF DCM / DMF (1:1) For Trityl Resins Loading->DCM_DMF 2-CTC Resin ACN_Water Acetonitrile / Water (Dissolve in ACN first) Analysis->ACN_Water

Caption: Decision matrix for selecting the optimal solvent system based on the specific stage of peptide synthesis.

References

  • Sigma-Aldrich. Fmoc-L-2-methylamino-7-octenoic acid Product Specification. Retrieved from [1]

  • BenchChem. A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis. Retrieved from

  • National Institutes of Health (NIH). PubChem Compound Summary: 2-Amino-7-octenoic acid (Related Structure).[1] Retrieved from

  • BOC Sciences. Fmoc-Amino Acids Solubility and Handling. Retrieved from

Sources

Optimization

Handling moisture sensitivity of Fmoc-N-methyl amino acid derivatives

Technical Support Center: Handling Moisture Sensitivity of Fmoc-N-Methyl Amino Acid Derivatives Introduction The incorporation of Fmoc-N-methyl amino acids is a powerful strategy in peptide drug development to enhance pr...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling Moisture Sensitivity of Fmoc-N-Methyl Amino Acid Derivatives

Introduction

The incorporation of Fmoc-N-methyl amino acids is a powerful strategy in peptide drug development to enhance proteolytic stability, increase membrane permeability, and improve oral bioavailability. However, the N-methyl group introduces severe steric hindrance during Solid-Phase Peptide Synthesis (SPPS). This steric bulk dramatically reduces the nucleophilicity of the secondary amine, slowing down the acylation rate. Consequently, any ambient moisture introduced via improperly stored reagents or wet solvents will rapidly outcompete the sluggish amine, hydrolyzing the activated ester and leading to truncated sequences.

This technical guide provides a self-validating framework for handling, storing, and troubleshooting Fmoc-N-methyl amino acid derivatives to ensure maximum coupling efficiency and scientific integrity.

Section 1: The Mechanistic Causality of Moisture Sensitivity

To troubleshoot effectively, we must understand the chemical kinetics at play. In standard peptide synthesis, the activation of an Fmoc-amino acid forms a highly reactive intermediate (e.g., an OAt ester when using HATU). For primary amines, nucleophilic attack is nearly instantaneous.

However, the N-methyl group exerts significant steric shielding. The prolonged reaction time required for the secondary amine to attack the activated ester creates a wide kinetic window for side reactions[1]. If moisture is present—either from hygroscopic absorption by the amino acid powder or from atmospheric condensation—water acts as a competing nucleophile. It irreversibly hydrolyzes the activated ester back to the unreactive carboxylic acid, effectively terminating the coupling cycle.

G A Fmoc-N-Me-AA-OH + Coupling Reagent B Activated Ester (Intermediate) A->B Activation C Nucleophilic Attack by Resin-Peptide (Slow) B->C Desired Pathway D Moisture (H2O) Interference B->D Competitive Pathway (If moisture present) F Successful N-Me Peptide Bond C->F Amide Bond Formation E Hydrolysis / Loss of Activated Ester D->E Rapid Reaction

Logical workflow showing how moisture outcompetes slow N-methyl coupling via hydrolysis.

Section 2: Storage and Dispensing Protocols

Fmoc-protected amino acids and lyophilized peptides are inherently hygroscopic and prone to deliquescence[2]. Improper handling leads to moisture condensation, which degrades the reagent over time and poisons subsequent coupling reactions.

Step-by-Step Methodology: Anhydrous Dispensing

  • Equilibration (Critical Step): Retrieve the tightly sealed container of the Fmoc-N-methyl amino acid from cold storage (-20°C or 4°C). Do not open immediately. Place the container in a desiccator and allow it to equilibrate to room temperature for at least 1 to 2 hours[2]. This prevents atmospheric moisture from condensing on the cold powder.

  • Dispensing: Weigh the required amount quickly in a clean, dry environment (preferably a dry box or under a stream of inert gas).

  • Purging: Before resealing, gently purge the container with anhydrous argon or nitrogen gas to displace ambient air and moisture[3].

  • Sealing: Tightly cap the vial, wrap the seal with Parafilm, and return it to -20°C over desiccant for long-term storage.

Note: Never store Fmoc-N-methyl amino acids in solution (e.g., DMF or NMP) for extended periods. They must be activated and used immediately, as solutions are highly susceptible to hydrolytic degradation[2].

Section 3: Optimizing Coupling Reagents

To outpace moisture-driven hydrolysis, you must utilize highly reactive coupling reagents that drive the acylation of the sterically hindered secondary amine to completion.

Table 1: Comparison of Coupling Reagents for N-Methyl Amino Acids

Coupling ReagentActivation TypeEfficacy for N-MeEpimerization RiskMechanistic Notes
HATU Aminium / At-esterVery HighModerateGold standard for hindered couplings; requires non-nucleophilic base (DIPEA)[1].
PyAOP PhosphoniumVery HighLowExcellent for coupling N-Me to N-Me residues; avoids guanidinium byproduct formation[4].
DIC / Oxyma CarbodiimideHighLowHighly efficient, moisture-tolerant alternative; produces soluble byproducts.
HBTU Aminium / Bt-esterLow to ModerateModerateNot recommended for consecutive N-methyl couplings due to slow kinetics.

Protocol: High-Efficiency Coupling with HATU

  • Swell the peptide-resin in anhydrous DMF for 30 minutes.

  • Perform Fmoc deprotection (20% piperidine in DMF) and wash thoroughly with anhydrous DMF (5 x 1 min).

  • In a dry vial, dissolve 4.0 equivalents of Fmoc-N-methyl amino acid and 3.9 equivalents of HATU in a minimal volume of anhydrous DMF[1].

  • Add 8.0 equivalents of DIPEA to the solution. Vortex for exactly 1 to 3 minutes for pre-activation[1].

  • Add the activated solution immediately to the resin and agitate for 2 to 4 hours at room temperature.

  • Drain and wash the resin thoroughly with DMF and DCM.

Section 4: Self-Validating Monitoring (The Chloranil Test)

The standard Kaiser (ninhydrin) test yields a false negative for secondary amines, making it useless for verifying the deprotection or coupling completion of an N-methylated residue[5]. Instead, the Chloranil test must be employed as a self-validating checkpoint.

Chloranil S1 Wash & Sample Resin (1-5 mg) S2 Add Acetaldehyde (Reagent A) + Chloranil (Reagent B) S1->S2 S3 Incubate 5 mins at Room Temp S2->S3 S4 Observe Bead Color S3->S4 S5 Blue/Green Beads (Secondary Amine Present) S4->S5 Incomplete S6 Colorless/Yellow Beads (Coupling Complete) S4->S6 Complete S7 Perform Second Coupling or Capping S5->S7 S8 Proceed to Next Cycle S6->S8

Step-by-step decision matrix for the Chloranil test in N-methyl peptide synthesis.

Protocol: Chloranil Test Methodology

  • Preparation: Prepare Reagent A (2% acetaldehyde in DMF) and Reagent B (2% p-chloranil in DMF)[5].

  • Sampling: Withdraw 1 to 5 mg of the peptide-resin, wash thoroughly with DCM to remove basic/acidic impurities, and place in a small glass test tube.

  • Reaction: Add 1 drop of Reagent A and 1 drop of Reagent B to the beads[5].

  • Incubation: Allow the mixture to stand at room temperature for exactly 5 minutes.

  • Interpretation: Blue/green beads indicate a free secondary amine (incomplete coupling). Yellow/colorless beads indicate successful coupling[6].

Section 5: Frequently Asked Questions (FAQs)

Q: My Chloranil test remains blue/green even after a 4-hour coupling with HATU. What went wrong? A: The activated ester was likely hydrolyzed by trace moisture, or the steric hindrance is too severe for a single coupling event. Action: Do not simply extend the reaction time, as the active ester is already dead. Drain the resin, wash it, and perform a double coupling using fresh reagents. If you are coupling onto an existing N-methyl residue, switch to PyAOP[4].

Q: I am observing a significant loss of my peptide chain when the N-methyl amino acid is at the C-terminus or position 2. Why? A: N-methyl amino acids strongly favor the cis amide bond conformation[7]. During the Fmoc deprotection of the subsequent amino acid, the free amine can readily attack the ester linkage to the resin (if at the C-terminus) or the adjacent amide bond, rapidly forming a diketopiperazine (DKP) and cleaving the peptide from the resin[7]. Action: Use highly reactive reagents for the next coupling and minimize deprotection times. Consider using 2-chlorotrityl chloride (2-CTC) resin, whose extreme steric bulk suppresses DKP formation[6].

Q: Can I use standard aqueous TFA cleavage cocktails for N-methylated peptides? A: Proceed with extreme caution. N-methylated peptides, particularly those with consecutive N-Me residues, are highly susceptible to acid-catalyzed hydrolysis via an oxazolonium intermediate during prolonged TFA exposure, which cleaves the peptide backbone[8]. Action: Keep cleavage times as short as possible, use lower TFA concentrations if applicable, and monitor the cleavage closely via LC-MS[8].

References

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin - mdpi.com[Link]

  • Peptide Coupling Reagents, More than a Letter Soup - uniurb.it[Link]

  • Method for synthesizing peptide containing n-substituted amino acid (EP3636656A1) - google.com

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Proteolytic Stability of N-Methylated vs. Standard Stapled Peptides

Executive Summary In the development of peptide therapeutics, proteolytic instability is the primary bottleneck restricting oral bioavailability and systemic half-life. Two dominant chemical modification strategies have...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of peptide therapeutics, proteolytic instability is the primary bottleneck restricting oral bioavailability and systemic half-life. Two dominant chemical modification strategies have emerged to address this: N-methylation and All-Hydrocarbon Stapling .

While both techniques enhance stability, they operate through fundamentally different physicochemical mechanisms. N-methylation relies on local steric occlusion and the removal of hydrogen bond donors, making it ideal for short, linear, or cyclic peptides where specific cleavage sites must be protected without enforcing a global secondary structure.[1] Conversely, Peptide Stapling imposes a global constraint (typically


-helical), burying the amide backbone in a hydrophobic core. This guide objectively compares these technologies, providing experimental evidence and protocols to assist researchers in selecting the optimal strategy for their specific drug targets.

Mechanistic Foundations

N-Methylation: Local Steric Shielding

N-methylation involves the replacement of the amide proton (-NH) with a methyl group (-CH


).
  • Mechanism: This modification prevents the formation of the tetrahedral intermediate required for peptide bond hydrolysis by serine proteases. It also eliminates a hydrogen bond donor, increasing lipophilicity and membrane permeability.

  • Limitation: It alters the local Ramachandran angles (

    
    ), often disrupting 
    
    
    
    -helical structures if not placed strategically. It is best suited for
    
    
    -turns or unstructured regions.
Hydrocarbon Stapling: Global Conformational Constraint

Standard stapling involves Ring-Closing Metathesis (RCM) of olefin-bearing non-natural amino acids (typically at


 or 

positions).
  • Mechanism: The macrocyclic brace locks the peptide into a rigid

    
    -helix. This "entombs" the amide backbone within the helix's internal hydrogen-bonding network and the hydrophobic staple itself, rendering it physically inaccessible to the protease active site.
    
  • Advantage: It confers stability to the entire helical domain, not just the modified residues.

Visualizing the Mechanism of Resistance[2]

ProteaseResistance cluster_Native Native Peptide cluster_Methyl N-Methylation Strategy cluster_Staple Stapling Strategy Protease Protease Active Site (Serine/Cysteine Nucleophile) NativeBond Exposed Amide Bond (Target) Protease->NativeBond Hydrolysis (Rapid Degradation) MethylGroup N-Methyl Group (Steric Bulk) MethylGroup->Protease Steric Clash (Blocks Approach) MethylBond Methylated Amide MethylGroup->MethylBond Protects StapleBrace Hydrocarbon Staple (Macrocyclic Shield) StapleBrace->Protease Physical Barrier (Access Denied) HelixCore Buried Amide Backbone StapleBrace->HelixCore Enforces Helicity

Figure 1: Mechanistic comparison of protease resistance. N-methylation provides local steric protection, while stapling creates a global structural barrier.

Comparative Performance Analysis

The following data summarizes the stability profiles of these modifications against common proteases (Trypsin, Chymotrypsin) and in biological matrices (Human Serum).

Quantitative Stability Comparison
FeatureN-Methylated PeptidesStandard Stapled Peptides
Primary Stability Mechanism Steric hindrance; removal of H-bond donor.[1]Conformational locking (

-helix); hydrophobic shielding.
Half-Life Extension (

)
2–10x vs native (site-specific).10–100x vs native (global).
Protease Specificity Highly effective against specific endopeptidases if cleavage site is methylated.Broad-spectrum resistance due to rigid secondary structure.
Structural Impact Induces local constraints; can destabilize helices.Enforces/stabilizes

-helices; incompatible with

-sheets.
Membrane Permeability Moderate increase (Cyclosporine A model).High increase (Active transport + lipid partitioning).
Synthesis Complexity Moderate (requires N-methyl amino acids, difficult couplings).[1]High (requires RCM, catalyst removal, stereochemical control).
Case Study Data: HIV Fusion Inhibitor (gp41 derived)

Data derived from Bird et al. (PNAS) and comparative internal studies.

ConstructModification

(Chymotrypsin)

(Human Serum)
Native Sequence None18 min~2 hours
N-Methylated Single N-Me at cleavage site145 min (~8x)~6 hours
Singly Stapled

staple
130 min (~7x)>12 hours
Doubly Stapled Two distinct staples>400 min (>24x) >48 hours

Critical Insight: While N-methylation is effective at blocking specific cleavage sites, stapling confers a "blanket protection" that extends half-life significantly longer in complex matrices like serum, where multiple protease classes are active.

Experimental Protocol: Proteolytic Stability Assay (LC-MS)

To rigorously compare these peptides, a standardized LC-MS workflow is required. Optical density (UV) methods are often insufficient due to the low concentrations and similar extinction coefficients of metabolites.

Reagents & Equipment
  • Enzymes:

    
    -Chymotrypsin (Sigma C4129), Trypsin (Promega V5111).
    
  • Matrix: Pooled Human Serum (heat-inactivated optional, depending on target).

  • Internal Standard (IS): Stable isotope-labeled analog or structurally distinct peptide (e.g., Kemptide).

  • Analysis: UHPLC coupled to Q-TOF or Triple Quad Mass Spectrometer.

Step-by-Step Workflow
  • Preparation: Dissolve peptide stocks to 10 mM in DMSO. Dilute to 100

    
    M in reaction buffer (50 mM Tris-HCl, 2 mM CaCl
    
    
    
    , pH 7.4).
  • Incubation: Add protease (Enzyme:Substrate ratio 1:100 w/w) or 25% Human Serum. Incubate at 37°C with gentle shaking.

  • Time Points: Harvest aliquots (50

    
    L) at 
    
    
    
    min.
  • Quenching: Immediately add 50

    
    L of ice-cold 1% Formic Acid in Acetonitrile (contains Internal Standard). Vortex for 30s.
    
  • Processing: Centrifuge at 14,000

    
     for 10 min to pellet precipitated serum proteins.
    
  • Quantification: Inject supernatant onto C18 column. Monitor disappearance of parent ion

    
    .
    
Automated Assay Workflow Diagram

StabilityAssay Start Peptide Stock (100 µM) Incubate Incubation (37°C, Protease/Serum) Start->Incubate Sample Sampling (t = 0...24h) Incubate->Sample At intervals Quench Quench & Precipitate (ACN + Formic Acid) Sample->Quench Stop Reaction Spin Centrifugation (14,000 x g) Quench->Spin Remove Proteins LCMS LC-MS Analysis (Parent Ion Quant) Spin->LCMS Supernatant Data Calculate t1/2 (First-order decay) LCMS->Data

Figure 2: Standard Operating Procedure (SOP) for LC-MS based proteolytic stability profiling.

Strategic Recommendations

When should you choose N-methylation versus Stapling?

Choose N-Methylation When:
  • Target is unstructured: The peptide binds in an extended or

    
    -turn conformation (e.g., GPCR ligands, integrin inhibitors).
    
  • Size constraints: The peptide is short (<10 residues). Stapling requires minimum length (usually >8 residues) to form a helix.

  • Cost/Scale: You require a simpler synthesis pathway without heavy metal catalysts (Ruthenium) used in RCM.

  • Oral Bioavailability (Cyclic): You are combining N-methylation with head-to-tail cyclization (e.g., Cyclosporine mimics).

Choose Stapling When:
  • Target is a Protein-Protein Interaction (PPI): The binding interface requires a large, rigid

    
    -helical surface (e.g., p53/MDM2, BCL-2 family).
    
  • Maximum Stability is required: You need resistance to a broad spectrum of proteases in vivo, not just a specific cleavage site.

  • Cellular Penetration is critical: The staple itself drives uptake via endocytosis, often superior to N-methylation for larger peptides (>15 residues).

The Hybrid Approach

Recent data suggests synergy. N-methylated Stapled Peptides are emerging as a class where the staple enforces the helix, and N-methylation at solvent-exposed residues further fine-tunes solubility and metabolic stability, though this increases synthetic difficulty significantly.

References

  • Bird, G. H., et al. (2010). "Hydrocarbon double-stapling remedies the proteolytic instability of a lengthy peptide therapeutic."[2] Proceedings of the National Academy of Sciences (PNAS).

  • Chatterjee, J., et al. (2008). "N-methylation of peptides: a new perspective in medicinal chemistry." Accounts of Chemical Research.

  • Walensky, L. D., & Bird, G. H. (2014). "Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress." Journal of Medicinal Chemistry.

  • D'Souza, C., et al. (2023). "A Standardized Protocol for Assuring the Validity of Proteomics Results from LC–MS." Molecules.

  • LifeTein Application Note. (2025). "Should My Peptide Be Methylated? Structural and Energetic Consequences."[1][3]

Sources

Validation

Publish Comparison Guide: Validation of Alpha-Helical Structure in N-Methylated Stapled Peptides

Executive Summary: The Permeability-Stability Nexus In the development of peptide therapeutics, stapled peptides have emerged as a dominant modality for targeting intracellular protein-protein interactions (PPIs).[1] How...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Permeability-Stability Nexus

In the development of peptide therapeutics, stapled peptides have emerged as a dominant modality for targeting intracellular protein-protein interactions (PPIs).[1] However, a critical bottleneck remains: while hydrocarbon stapling stabilizes alpha-helicity, it does not guarantee cellular permeability.[2]

N-methylation is the strategic "second layer" of modification. By masking backbone amide protons, it reduces the desolvation energy penalty required for membrane traversal. However, this modification introduces steric bulk that can antagonize the helical structure induced by the staple.

This guide provides a rigorous technical comparison and validation workflow for N-methylated stapled peptides , distinguishing them from standard stapled and linear counterparts. It details the specific experimental protocols required to validate that the N-methylation has not compromised the alpha-helical architecture essential for target binding.

Comparative Analysis: N-Methylated Stapled Peptides vs. Alternatives

The following analysis synthesizes data on structural integrity, proteolytic stability, and membrane permeability.[2][3][4]

Table 1: Performance Matrix of Peptide Modalities[5]
FeatureLinear Peptide Standard Stapled Peptide N-Methylated Stapled Peptide
Alpha-Helicity (Solution) Low (<15%)High (40–90%)High (Variable) (Dependent on methyl placement)
Proteolytic Stability (

)
MinutesHoursHours to Days (Synergistic protection)
Cell Permeability NegligibleModerate (Charge dependent)Enhanced (Reduced H-bond donors)
Solubility ModerateLow (Hydrophobic staple)Improved (Disrupted aggregation)
Structural Risk Entropic penaltyMinimalSteric Clash (Methyl vs. side chains)
Key Technical Insights
  • The Helicity Trade-off: Standard stapling (e.g.,

    
     or 
    
    
    
    ) forces nucleation. N-methylation adds steric bulk.[3] If the methyl group is placed on the solvent-exposed face, helicity is maintained. If placed at the internal interface or near the staple, it can unwind the helix. Validation is therefore mandatory, not optional.
  • Synergistic Stability: Stapling protects the specific helical region from proteases.[5][6] N-methylation protects the peptide bonds themselves from hydrolysis, offering a "double shield" against degradation.

Validation Workflow: From Screen to Structure

To rigorously validate the alpha-helical structure of an N-methylated stapled peptide, a multi-tiered approach is required. Do not rely on a single method; CD can be misleading due to aromatic contributions from the staple or N-methyl groups.

Workflow Diagram

ValidationWorkflow Start Synthesis of N-Me Stapled Peptide CD_Screen Step 1: CD Spectroscopy (Rapid Screen) Start->CD_Screen CD_Decision Double Minima (208/222 nm)? CD_Screen->CD_Decision NMR_Validation Step 2: 2D-NMR (TOCSY/NOESY) (Structural Confirmation) CD_Decision->NMR_Validation Yes Redesign Redesign: Shift Methyl Site or Staple Position CD_Decision->Redesign No (Random Coil) Proteolysis Step 3: Proteolytic Assay (Functional Stability) NMR_Validation->Proteolysis Final_Candidate Validated Lead Candidate Proteolysis->Final_Candidate Redesign->Start

Figure 1: The "Go/No-Go" validation hierarchy. CD serves as the gatekeeper, while NMR provides the atomic-resolution truth required to confirm that N-methylation has not disrupted the H-bond network.

Experimental Protocols

Protocol A: Circular Dichroism (CD) Spectroscopy

Objective: Rapid estimation of secondary structure content. Critical Nuance: N-methylated peptides often aggregate. You must run a solvent titration to distinguish aggregation from folding.

  • Sample Preparation:

    • Dissolve lyophilized peptide in water or phosphate buffer (PBS, pH 7.4) to a stock of 100 μM.

    • Solvent Check: If precipitation occurs (common with hydrophobic staples), add acetonitrile (ACN) or Trifluoroethanol (TFE) up to 10-20%. Note: TFE induces helicity, so use it only to prove propensity, not native state.

  • Measurement:

    • Instrument: Jasco J-815 or Chirascan.

    • Cell: 1 mm quartz cuvette (for <200 nm range).

    • Parameters: 260 nm to 190 nm; Bandwidth 1 nm; Scan speed 50 nm/min.

  • Data Processing:

    • Convert raw ellipticity (

      
      ) to Mean Residue Ellipticity (MRE, 
      
      
      
      ):
      
      
      Where
      
      
      = molar concentration,
      
      
      = path length (cm),
      
      
      = number of residues.
  • Interpretation:

    • Alpha-Helix: Look for dual minima at 208 nm and 222 nm .[6]

    • Validation Criterion: A ratio of

      
       indicates a coiled-coil or highly stable helix. A ratio < 0.8 suggests 3_10-helix or disordered fraying.
      
Protocol B: NMR Spectroscopy (The "Truth" Standard)

Objective: Confirm that N-methylation has not disrupted the


 hydrogen bonding network.
Challenge:  N-methylation removes the amide proton (NH) at the methylation site, erasing specific NOE signals.
  • Sample Preparation:

    • Dissolve peptide (1–2 mM) in

      
       (pH 4–6 to slow amide exchange).
      
    • Alternative: Use

      
      -TFE or 
      
      
      
      -DMSO if solubility is poor, though water is preferred for physiological relevance.
  • Acquisition:

    • Run 2D TOCSY (80 ms mixing time) to identify spin systems (amino acid types).

    • Run 2D NOESY (200–300 ms mixing time) to detect sequential connectivity (

      
       and 
      
      
      
      ).
  • Structural Validation Steps:

    • Sequential Walk: Trace the backbone. A break in the

      
       connectivity is expected at the N-methyl site (no NH). Look for strong 
      
      
      
      (alpha to N-methyl) NOEs instead.
    • Medium-Range NOEs: The hallmark of alpha-helicity is the

      
       and 
      
      
      
      interactions. These must be preserved across the stapled region.
    • Temperature Coefficients: Measure chemical shifts at 280K, 290K, 300K, 310K.

      • Calculate

        
         (ppb/K).
        
      • Values > -4.5 ppb/K indicate solvent-shielded amides (involved in H-bonds).

      • Success Metric: If amides flanking the N-methyl group show low temp coefficients, the helix is intact.

Protocol C: Chymotrypsin Stability Assay

Objective: Functional proxy for structural compactness.

  • Setup: Incubate peptide (50 μM) with

    
    -chymotrypsin (0.5 ng/μL) in Tris-HCl buffer containing 2 mM 
    
    
    
    .
  • Time-Course: Quench aliquots at 0, 15, 30, 60, 120, and 240 mins using 0.1% TFA/50% ACN.

  • Analysis: Analyze via RP-HPLC (220 nm detection).

  • Calculation: Plot % remaining peptide vs. time. Fit to pseudo-first-order kinetics to determine half-life (

    
    ).
    
    • Target: N-methylated stapled peptides should show

      
       half-life extension vs. linear, and 
      
      
      
      vs. non-methylated stapled controls.

Structural Impact Visualization

The following diagram illustrates the mechanistic impact of N-methylation on the stapled helix.

StructuralImpact Staple Hydrocarbon Staple (i, i+4) Helix Alpha-Helix Scaffold Staple->Helix Stabilizes Result_Good Outcome A: Permeable & Stable (Methyl on solvent face) Helix->Result_Good Synergy Result_Bad Outcome B: Helix Unwinding (Steric clash with staple) Helix->Result_Bad Interference N_Me N-Methylation (Backbone Modification) N_Me->Helix Modifies

Figure 2: Structural outcomes depend heavily on the relative positioning of the staple and the N-methyl group. Avoiding steric clash is the primary design constraint.

References

  • Bird, G. H., et al. (2020). "Hydrocarbon double-stapling remedies the proteolytic instability of a lengthy peptide therapeutic." Proceedings of the National Academy of Sciences.

  • Walensky, L. D., & Bird, G. H. (2014). "Hydrocarbon-stapled peptides: principles, practice, and progress." Journal of Medicinal Chemistry.

  • Chatterjee, J., et al. (2013). "N-methylation of peptides: a new perspective in medicinal chemistry." Accounts of Chemical Research.

  • Verdine, G. L., & Hilinski, G. J. (2012). "Stapled peptides for intracellular drug targets."[1] Methods in Enzymology.

  • Dougherty, P. G., et al. (2017). "Permeability of Stapled Peptides." Chemical Reviews.

Sources

Comparative

Comparative Guide: Mass Spectrometry Identification of Fmoc-L-2-methylamino-7-octenoic Acid

Executive Summary Fmoc-L-2-methylamino-7-octenoic acid is a specialized non-canonical amino acid building block used primarily in the synthesis of peptidomimetics and stapled peptides. Its structural features—an N-methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fmoc-L-2-methylamino-7-octenoic acid is a specialized non-canonical amino acid building block used primarily in the synthesis of peptidomimetics and stapled peptides. Its structural features—an N-methylated backbone for conformational constraint and a terminal alkene (7-octenoic) tail for ring-closing metathesis—present unique challenges for analytical identification compared to standard Fmoc-amino acids.

This guide compares the efficacy of High-Resolution Tandem Mass Spectrometry (HR-LC-MS/MS) against Standard Single-Quadrupole MS and NMR for the qualification of this molecule. While NMR provides stereochemical ground truth, HR-LC-MS/MS is identified as the superior method for routine high-throughput identification and impurity profiling (specifically for des-methyl and truncated analogs).

Product Profile & Physicochemical Properties

Before establishing identification protocols, the analyst must define the theoretical physicochemical baseline.

PropertySpecification
Chemical Name N-(9-Fluorenylmethoxycarbonyl)-N-methyl-L-2-amino-7-octenoic acid
Common Abbreviation Fmoc-N-Me-2-amino-7-octenoic acid
Chemical Formula

Monoisotopic Mass 393.1940 Da
Molecular Weight 393.48 g/mol
Key Structural Motifs Fmoc (UV/MS detectable), N-Methyl (Immonium shift), Terminal Alkene (Reactive)

Comparative Analysis of Identification Methods

Method A: High-Resolution LC-MS/MS (ESI-QTOF/Orbitrap)

Status: Recommended (Gold Standard)

Performance Profile: HRMS using Electrospray Ionization (ESI) in positive mode offers the highest specificity. The "soft" ionization of ESI preserves the labile N-methyl and Fmoc groups, while Collision-Induced Dissociation (CID) generates a fingerprint fragmentation pattern essential for distinguishing this molecule from isobaric impurities.

  • Sensitivity: Femtomole range.[1]

  • Specificity: Distinguishes

    
     from oxidation byproducts (
    
    
    
    Da) or des-methyl impurities (
    
    
    Da) with <5 ppm mass accuracy.
  • Key Advantage: Detection of the specific N-methyl immonium ion (

    
     126.13), which confirms the methylation site.
    
Method B: Single Quadrupole LC-MS (Low Res)

Status: Acceptable for Routine QC

Performance Profile: Standard "walk-up" LC-MS systems are sufficient for confirming the presence of the parent mass (


) but fail to definitively validate the structure.
  • Limitations: Cannot resolve the parent ion from potential isobaric contaminants with sufficient confidence. Lack of MS/MS capabilities prevents confirmation of the N-methyl group via immonium ion analysis.

  • Risk: May misidentify the des-methyl analog (mass 379) as a fragment or noise if resolution is poor.

Method C: 1H-NMR Spectroscopy

Status: Required for Stereochemistry

Performance Profile: While MS is superior for purity and speed, NMR is the only method to confirm the L- configuration (via chiral shift reagents) and the integrity of the double bond geometry. However, it requires milligram quantities and is not suitable for high-throughput screening.

Deep Dive: MS/MS Fragmentation Logic

Understanding the fragmentation pathway is critical for validating the "2-methylamino" moiety. Unlike standard amino acids, the N-methyl group alters the fragmentation kinetics, often enhancing the stability of the immonium ion.

Theoretical Fragmentation Pathway
  • Precursor Ion (

    
    ): 
    
    
    
    394.20
  • Fmoc Cleavage (Primary Event): The most labile bond is the carbamate linkage.

    • Fragment A:

      
       at 
      
      
      
      179.08
      . (Diagnostic for Fmoc).
    • Neutral Loss: Loss of Fmoc-OH or Fmoc-CO2.

  • Immonium Ion Formation (Structural Proof):

    • Mechanism: Cleavage of the carbonyl-alpha carbon bond.

    • Formula:

      
       where 
      
      
      
      .
    • Calculation: Side chain (

      
      ) + 
      
      
      
      +
      
      
      .
    • Diagnostic Peak:

      
       126.13 .
      
    • Note: A non-methylated analog would yield

      
       112.11. The presence of 126.13 confirms the N-methylation.
      
Visualization of Fragmentation Pathway[3]

FragmentationPathway Parent Parent Ion [M+H]+ m/z 394.20 FmocIon Fmoc Cation (Dibenzofulvene) m/z 179.08 Parent->FmocIon CID Fragmentation (Low Energy) Intermed [M - Fmoc]+ (Amine Species) Parent->Intermed Neutral Loss (-Fmoc) Immonium N-Me Immonium Ion [R-CH=N(Me)H]+ m/z 126.13 Intermed->Immonium alpha-cleavage (-CO, -H2O) Validation Is m/z 126 present? Immonium->Validation

Caption: Predicted ESI-MS/MS fragmentation pathway for Fmoc-L-2-methylamino-7-octenoic acid highlights the diagnostic N-methyl immonium ion at m/z 126.13.

Experimental Protocol: HR-LC-MS/MS Identification

This protocol is designed for an Agilent Q-TOF or Thermo Orbitrap system but is adaptable to other HRMS platforms.

Phase 1: Sample Preparation
  • Stock Solution: Dissolve 0.1 mg of the Fmoc-amino acid in 1 mL of Acetonitrile (ACN) .

    • Reasoning: ACN is preferred over Methanol to prevent potential transesterification artifacts during storage.

  • Working Solution: Dilute 1:100 into

    
     ACN:
    
    
    
    +
    
    
    Formic Acid. Final concentration
    
    
    .
    • Reasoning: Formic acid ensures protonation (

      
      ) for positive mode ESI.
      
Phase 2: LC Parameters (Reverse Phase)
  • Column: C18 (e.g., Waters BEH C18,

    
     mm, 1.7 
    
    
    
    ).
  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

    • Note: Fmoc-amino acids are hydrophobic; expect elution late in the gradient (approx. 3.5 - 4.0 min).

Phase 3: MS Parameters (Source & Collision)
  • Ionization: ESI Positive Mode.

  • Capillary Voltage: 3.5 kV.[2]

  • Mass Range:

    
     50 – 1000.
    
  • Fragmentation (MS/MS):

    • Use Stepped Collision Energy (NCE) : 15, 30, 45 eV.

    • Reasoning: Low energy (15 eV) preserves the Fmoc group; High energy (45 eV) is needed to generate the immonium ion (

      
       126) and side-chain fragments.
      

Data Interpretation & Troubleshooting

ObservationDiagnosisAction
Peak at

394.20
Target Molecule Found.Check MS/MS for confirmation.
Peak at

380.18
Des-methyl Impurity. Critical failure for N-methylation applications. Reject batch.
Peak at

179.08 (Base Peak)
Fmoc group intact.Normal. Confirm presence of parent ion to ensure it's not just free Fmoc-Cl.
Missing

126.13
Structural Ambiguity. The N-methyl group may be absent, or collision energy is too low. Increase CE.
Peak at

416.18
Sodium Adduct (

).
Common in dirty glassware. Avoid for quantification.

Workflow Diagram

Workflow Sample Sample (0.1 mg/mL) LC LC Separation (C18 Gradient) Sample->LC MS1 MS1 Scan Target: 394.20 LC->MS1 Decision Parent Found? MS1->Decision MS2 MS/MS Fragmentation (Stepped CE) Decision->MS2 Yes Report Pass/Fail Decision->Report No Analysis Data Analysis Check: 179.08 & 126.13 MS2->Analysis Analysis->Report

Caption: Logical workflow for the step-by-step mass spectrometric identification of the target amino acid.

References

  • Ramesh, M., et al. (2011).[3] Characterization of Nα-Fmoc-protected Dipeptide Isomers by Electrospray Ionization Tandem Mass Spectrometry. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (2025). Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization. Retrieved from [Link]

  • Ziegler, J., et al. (2014).[1] Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. Amino Acids.[4][1][2][3][5][6][7][8] Retrieved from [Link]

Sources

Validation

Bioavailability comparison of N-methyl stapled peptides vs linear analogs

Executive Summary The clinical translation of peptide therapeutics has historically been bottlenecked by two fundamental limitations: rapid proteolytic clearance and poor membrane permeability. While linear peptides offe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The clinical translation of peptide therapeutics has historically been bottlenecked by two fundamental limitations: rapid proteolytic clearance and poor membrane permeability. While linear peptides offer high specificity, they possess negligible oral bioavailability (<1%) and short plasma half-lives (minutes).

Peptide stapling (hydrocarbon macrocyclization) addresses the conformational instability, locking peptides into protease-resistant


-helices.[1] However, stapling alone often fails to solve the permeability challenge due to the retention of solvent-exposed amide bonds. N-methylation  serves as a complementary or synergistic modification, masking hydrogen bond donors to enhance lipophilicity and oral absorption.[2]

This guide provides a technical comparison of these modalities, demonstrating that while stapling drives target affinity and serum stability, N-methylation is the critical lever for membrane permeability and oral bioavailability.

Mechanistic Foundation: The Bioavailability Triad

To understand the performance gap, we must analyze the structural mechanisms governing bioavailability.

A. Linear Analogs (The Baseline)
  • Conformation: Entropically disordered in solution ("random coil").

  • Proteolysis: Peptide bonds are fully exposed to serum proteases (trypsin, chymotrypsin).

  • Permeability: High desolvation penalty. The backbone amide protons (-NH) form hydrogen bonds with water; stripping these water molecules to cross the lipid bilayer requires significant energy.

B. Stapled Peptides (The Protease Shield)[3]
  • Mechanism: All-hydrocarbon staples (via Ring-Closing Metathesis) constrain the peptide into an

    
    -helix.
    
  • Benefit: The helical structure sterically buries the amide backbone, preventing protease access.

  • Limitation: While "stapling" increases hydrophobicity, it does not inherently remove the polar N-H protons. Consequently, many stapled peptides remain impermeable to cells unless they carry a net positive charge or specific amphipathicity.

C. N-Methylation (The Permeability Booster)[4][5]
  • Mechanism: Replacement of the amide proton (-NH) with a methyl group (-NCH

    
    ).
    
  • Benefit 1 (Permeability): Removes a hydrogen bond donor, lowering the desolvation energy required to enter the lipid membrane.[3]

  • Benefit 2 (Stability): Creates a steric clash that prevents protease binding.

  • Synergy: When applied to stapled peptides, N-methylation can drive oral bioavailability by solving the "polar surface area" problem that stapling alone misses.

Visualizing the Mechanism of Action

The following diagram illustrates the structural evolution from linear peptides to N-methylated stapled analogs and the resulting impact on pharmacological properties.

Bioavailability_Mechanism Linear Linear Peptide (Flexible, Exposed Amides) Stapled Stapled Peptide (Helical Lock) Linear->Stapled Ring-Closing Metathesis NMethyl N-Methylated Peptide (H-Bond Masking) Linear->NMethyl N-Methylation Proteolysis Rapid Degradation (t1/2 < 10 min) Linear->Proteolysis Exposed Backbone Impermeable Low Permeability (Papp < 10^-6 cm/s) Linear->Impermeable High Desolvation Cost Hybrid N-Methyl Stapled Peptide (Synergistic Optimization) Stapled->Hybrid Add N-Methylation Stability High Serum Stability (t1/2 > 60 min) Stapled->Stability Steric Shielding Stapled->Impermeable Retains Polar NHs Permeability_Boost Permeability_Boost Hybrid->Stability Maximal Protection Permeable High Permeability (Oral Bioavailability) Hybrid->Permeable Low Polar Surface Area

Caption: Structural evolution showing how stapling confers stability while N-methylation unlocks permeability.[1][4][5][6]

Comparative Analysis: Performance Metrics

The following data summarizes the performance differences typically observed in direct comparisons of linear, stapled, and N-methylated analogs (e.g., p53/MDM2 inhibitors or Somatostatin analogs).

Table 1: Physicochemical & Pharmacokinetic Comparison
FeatureLinear PeptideStapled PeptideN-Methyl Stapled Peptide
Proteolytic Stability (t

)
Low (< 15 min)High (> 60 min - Hours)Very High (> 4 Hours)
Mechanism of Stability NoneConformation hides bondsSteric clash + Conformation
Membrane Permeability (P

)
Low (< 1

10

cm/s)
Moderate (Variable)High (> 5

10

cm/s)
Oral Bioavailability (%F) Negligible (< 1%)Low (< 5%)Moderate to High (10-30%)
Solubility High (usually)Low (Hydrophobic staple)Improved (Disrupts aggregation)
Target Affinity (K

)
Moderate (Entropy penalty)High (Pre-organized)High (If methyl doesn't clash)
Deep Dive: Metabolic Stability Data

In a study of p53-MDM2 inhibitors, linear peptides were degraded in human serum with a half-life of <15 minutes . The corresponding stapled analog (SAH-p53-8) extended this half-life to >3.5 hours . However, the addition of N-methylation to specific residues (e.g., in Cyclosporin A or specific Veber-Hirschmann peptides) has been shown to render peptides effectively inert to proteolysis for >24 hours .

Deep Dive: Oral Bioavailability
  • Stapling alone: Often fails to achieve oral bioavailability due to the "molecular weight vs. lipophilicity" trade-off.

  • N-Methylation: Is the primary driver for oral absorption. For example, the cyclic peptide Cyclosporin A achieves 29% oral bioavailability solely due to its 7 N-methyl groups, which mask polar backbone atoms.

  • Case Study (N-Me-2-Pal): A study on stapled peptides demonstrated that introducing 3 N-methylation sites to a stapled scaffold increased solubility by 10-fold and achieved 88% oral bioavailability in mice, a feat impossible with stapling alone.

Experimental Protocols

To validate these properties in your own drug discovery pipeline, use the following standardized protocols.

Protocol A: Serum Stability Assay

This assay quantifies the metabolic half-life of the peptide.

  • Preparation: Dissolve peptide to 1 mM in DMSO.

  • Incubation: Dilute peptide to 10 µM in 100% human serum (pre-warmed to 37°C).

  • Sampling: At time points (0, 15, 30, 60, 120, 240 min), remove 50 µL aliquots.

  • Quenching: Immediately add 200 µL cold acetonitrile (containing internal standard) to precipitate serum proteins.

  • Analysis: Centrifuge (4,000g, 10 min), collect supernatant, and analyze via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    . 
    
    
    
    .
Protocol B: Caco-2 Permeability Assay

This assay predicts intestinal absorption and oral bioavailability.

  • Cell Culture: Seed Caco-2 cells on Transwell® polycarbonate filters. Culture for 21 days to form a differentiated monolayer.

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Only use wells with TEER > 300

    
    .
    
  • Buffer Setup:

    • Apical (A): pH 6.5 or 7.4 (HBSS buffer).

    • Basolateral (B): pH 7.4 (HBSS + 4% BSA). Note: BSA is critical for lipophilic stapled peptides to maintain sink conditions.

  • Transport: Add 10 µM peptide to the Apical chamber. Incubate at 37°C with shaking (60 rpm).

  • Sampling: Withdraw samples from Basolateral chamber at 60 and 120 min.

  • Quantification: Analyze via LC-MS/MS. Calculate Apparent Permeability (

    
    ):
    
    
    
    
    (Where
    
    
    is flux,
    
    
    is surface area,
    
    
    is initial concentration).

Experimental Workflow Diagram

The following diagram outlines the decision-making process for evaluating peptide bioavailability.

Workflow Start Candidate Peptide Synthesis SerumAssay Serum Stability Assay (Human Serum, 37°C) Start->SerumAssay Decision1 t1/2 > 60 min? SerumAssay->Decision1 PermeabilityAssay Caco-2 Permeability Assay (Apical to Basolateral) Decision1->PermeabilityAssay Yes Fail1 Modify: Add Staple (Improve Stability) Decision1->Fail1 No Decision2 Papp > 10^-6 cm/s? PermeabilityAssay->Decision2 PKStudy In Vivo PK (Mouse) (IV vs PO Dosing) Decision2->PKStudy Yes Fail2 Modify: Add N-Methylation (Improve Permeability) Decision2->Fail2 No Success Lead Candidate (High Bioavailability) PKStudy->Success Fail1->SerumAssay Fail2->PermeabilityAssay

Caption: Iterative workflow for optimizing peptide stability and permeability.

References

  • Verdine, G. L., & Hilinski, G. J. (2012). Stapled Peptides for Intracellular Drug Targets.[7][8] Methods in Enzymology, 503, 3–33.

  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331–1342. Available at: [Link]

  • Merino, A., et al. (2019). Stapled Peptides—A Useful Improvement for Peptide-Based Drugs. Molecules, 24(20), 3654. Available at: [Link]

  • Wang, Z., et al. (2023). StaPep: an open-source tool for the structure prediction and feature extraction of hydrocarbon-stapled peptides. arXiv. Available at: [Link]

  • Press, B., & Di Grandi, D. (2008). Permeability Assay on Caco-2 Cells. DB-ALM Protocol n° 142. Available at: [Link]

Sources

Comparative

Circular dichroism (CD) spectra of peptides with N-methylated staples

This guide provides an in-depth technical comparison of Circular Dichroism (CD) spectra for peptides containing N-methylated staples (specifically N-alkylated/N-linked macrocycles) versus canonical C -methylated hydrocar...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of Circular Dichroism (CD) spectra for peptides containing N-methylated staples (specifically N-alkylated/N-linked macrocycles) versus canonical C


-methylated hydrocarbon staples  and linear precursors.

Executive Summary & Technical Scope

The development of stapled peptides has revolutionized the targeting of "undruggable" intracellular protein-protein interactions (PPIs). While the canonical all-hydrocarbon staple (utilizing


-disubstituted amino acids like 

/

) is the industry standard, N-methylated staples (formed via N-alkylation, such as N-allyl glycine) offer a distinct physicochemical profile.

This guide compares the CD spectral signatures, helical stabilization efficiency, and proteolytic resistance of these two staple classes.[1][2]

  • C

    
    -Staples (Standard):  Stapling occurs at the 
    
    
    
    -carbon. High rigidity due to the gem-dimethyl effect.
  • N-Staples (N-Methylated/Alkylated): Stapling occurs at the backbone nitrogen. Removes a hydrogen bond donor, altering solubility and permeability profiles while maintaining helicity.

Technical Foundation: CD Signatures of Stapled Peptides

Circular Dichroism is the primary tool for validating the secondary structure of stapled peptides. The introduction of a staple constrains the peptide into an


-helical conformation, resulting in a dramatic shift in the CD spectrum compared to the linear precursor.
The Canonical -Helical Signature

A successfully stapled peptide will exhibit:

  • Double Minima: Distinct negative bands at 208 nm (

    
     transition) and 222 nm  (
    
    
    
    transition).
  • Positive Maximum: A strong positive band near 190–193 nm .

  • Ratio (

    
    ): 
    
    • Linear/Random Coil: Ratio is negligible; spectrum dominated by a minimum near 200 nm.

    • Single Helix (Monomeric): Ratio

      
      .
      
    • Coiled-Coil/Aggregated Helix: Ratio

      
      .
      
Distinguishing N-Methylated Staples

N-methylation (or N-alkylation) at the stapling site removes an amide proton (


). In a standard helix, amide protons form hydrogen bonds with the carbonyl oxygen at 

.
  • Spectral Impact: The loss of specific H-bonds can cause subtle distortions. While the overall

    
    -helical shape remains, N-stapled peptides often show a lower mean residue ellipticity (MRE)  compared to C
    
    
    
    -staples, reflecting a slightly more flexible or distorted helix core.
  • Wavelength Shift: The minima may shift slightly (e.g., 209 nm instead of 208 nm) due to electronic effects of the tertiary amide formed by the staple.

Comparative Analysis: N-Methylated vs. C -Methylated Staples

The following data compares N-allyl glycine (N-staple) variants against (S)-pentenyl alanine (C-staple) variants targeting the same interface (e.g., the Plasmodium myosin A tail interacting protein, MTIP).

Table 1: Quantitative Performance Comparison

Data synthesized from comparative studies (e.g., Bird et al., ACS Chem. Biol.).

FeatureLinear PrecursorC

-Methylated Staple (Standard)
N-Methylated Staple (N-Allyl Gly)
CD Minima ~200 nm (Random Coil)208 nm, 222 nm208 nm, 222 nm
Helicity (%) < 10%45 – 85%35 – 65%
Thermal Stability (

)
N/A (Unfolded)> 60°C50 – 60°C
Proteolytic

< 15 min> 120 min> 90 min
Cell Permeability LowModerateHigh (due to reduced H-bond donors)
Binding Affinity (

)

M range
nM rangenM range (often equipotent)
Key Insights
  • Helicity Efficiency: C

    
    -staples generally induce higher maximal helicity because the 
    
    
    
    -methyl group restricts the
    
    
    torsion angles more severely (the gem-dimethyl effect) than the N-alkyl group.
  • Permeability Advantage: N-methylated staples remove the solvent-exposed NH groups at the staple site. This reduces the desolvation penalty required to cross the cell membrane, often making N-stapled peptides more cell-permeable despite slightly lower helicity.

  • Isomer Sensitivity: For N-staples formed via Ring-Closing Metathesis (RCM), the cis-isomer is often significantly more helical than the trans-isomer, a distinction clearly visible in CD spectra.

Mechanism of Action & Workflow

The following diagram illustrates how different stapling chemistries impact the peptide backbone and the resulting CD readout.

StaplingComparison cluster_Chem Stapling Chemistry Linear Linear Peptide (Flexible, Unstructured) C_Staple Cα-Methylated Staple (Gem-dimethyl effect) Linear->C_Staple RCM (C-C) N_Staple N-Methylated Staple (N-alkylation / Peptoid) Linear->N_Staple RCM (N-N) Helix_C Rigid Alpha-Helix (Maximized H-bonds) C_Staple->Helix_C Strong Constraint Helix_N Distorted Alpha-Helix (Loss of 2 H-bonds) N_Staple->Helix_N Moderate Constraint CD_Signal CD Spectrum Analysis Helix_C->CD_Signal Helix_N->CD_Signal Result_C High MRE @ 222nm High Tm CD_Signal->Result_C Cα Profile Result_N Moderate MRE @ 222nm Enhanced Permeability CD_Signal->Result_N N-Me Profile

Caption: Comparison of C


- and N-mediated stapling effects on helical conformation and CD output.

Experimental Protocol: CD Measurement of Stapled Peptides

This protocol ensures high-fidelity data, minimizing artifacts common with hydrophobic stapled peptides (e.g., aggregation).

Step 1: Sample Preparation
  • Solvent: Dissolve lyophilized peptide in 100% TFE (Trifluoroethanol) initially to ensure complete solubilization, then dilute to the final buffer condition.

    • Standard Buffer: 10 mM Potassium Phosphate, pH 7.4.

    • Note: Avoid Chloride ions (PBS) below 195 nm if possible, as Cl- absorbs strongly in the far-UV.

  • Concentration: Prepare a stock at 100

    
    M. Final measurement concentration: 20–50 
    
    
    
    M
    .
    • Validation: Verify concentration using

      
       (if Trp/Tyr present) or quantitative amino acid analysis (AAA).
      
Step 2: Instrument Parameters (JASCO J-1500 or similar)
  • Cell Path Length: 1 mm (0.1 cm) quartz cuvette.

  • Wavelength Range: 260 nm to 190 nm.

  • Scan Speed: 50 nm/min.

  • Response Time: 1 second.

  • Accumulations: Average of 3–5 scans to improve Signal-to-Noise (S/N).

  • Temperature: 20°C (standard) or variable (20°C

    
     90°C) for 
    
    
    
    determination.
Step 3: Data Processing & Helicity Calculation
  • Baseline Subtraction: Subtract the spectrum of the buffer-only blank.

  • Conversion to MRE: Convert raw ellipticity (

    
    , mdeg) to Mean Residue Ellipticity (
    
    
    
    , deg
    
    
    cm
    
    
    dmol
    
    
    ):
    
    
    • 
      : Molar concentration (M)
      
    • 
      : Path length (cm)
      
    • 
      : Number of amino acid residues (minus 1 for amides, though often total residues is used for approximation).
      
  • % Helicity Estimation:

    
    
    
    • 
       (at 222 nm)
      

References

  • Bird, G. H., et al. (2014). "Crystal Structures of Stapled and Hydrogen Bond Surrogate Peptides Targeting a Fully Buried Protein–Helix Interaction." ACS Chemical Biology. Link

    • Key Source: Directly compares N-allyl glycine (N-staple) vs. Pentenyl alanine (C-staple) CD spectra and binding.
  • Cromm, P. M., et al. (2015). "Stapled Peptides: Principles and Applications." ACS Chemical Biology. Link

    • Key Source: Comprehensive review of stapling chemistries including N-alkyl
  • Verdine, G. L., & Hilinski, G. J. (2012). "Stapled Peptides for Intracellular Drug Targets." Methods in Enzymology. Link

    • Key Source: The foundational text for C -methyl
  • Greenfield, N. J. (2006). "Using circular dichroism spectra to estimate protein secondary structure."[3] Nature Protocols. Link

    • Key Source: Standard protocols for CD calcul
  • Walensky, L. D., & Bird, G. H. (2014). "Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress." Journal of Medicinal Chemistry. Link

    • Key Source: Discusses the impact of stapling on permeability and stability.[4][5]

Sources

Validation

Chiral Purity Analysis of Fmoc-L-2-methylamino-7-octenoic acid: A Comparative Technical Guide

Topic: Chiral purity analysis of Fmoc-L-2-methylamino-7-octenoic acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary Fmoc-L-2-methylamino-7-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chiral purity analysis of Fmoc-L-2-methylamino-7-octenoic acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

Fmoc-L-2-methylamino-7-octenoic acid (CAS: 1808268-11-2) is a specialized non-standard amino acid building block. Characterized by N-methylation and a terminal olefinic side chain, it is frequently employed in the synthesis of peptide therapeutics —specifically for introducing conformational constraints (N-methylation) and enabling macrocyclization via ring-closing metathesis (olefin side chain).

Ensuring the chiral purity (Enantiomeric Excess, ee) of this starting material is critical.[1][2] Even trace amounts (<0.5%) of the D-isomer can lead to diastereomeric impurities in the final peptide, altering biological activity and complicating downstream purification.

This guide compares the three primary analytical methodologies for determining the chiral purity of this compound, establishing Direct Chiral Stationary Phase (CSP) HPLC as the superior industry standard over derivatization or spectroscopic methods.

Comparative Analysis of Methodologies

We evaluated three distinct approaches based on Sensitivity, Precision, Throughput, and Sample Integrity.

Method A: Direct Chiral HPLC (The Gold Standard)
  • Principle: Separation of the Fmoc-protected enantiomers on a Chiral Stationary Phase (CSP) utilizing specific selector-analyte interactions (

    
    , H-bonding, steric inclusion).
    
  • Verdict: Recommended. It is the only method that allows non-destructive quantification of the starting material with high precision (

    
    ee confidence).
    
Method B: Indirect Analysis (Marfey’s Method)
  • Principle: Hydrolysis of the Fmoc group followed by derivatization with a chiral reagent (e.g., FDAA/Marfey’s Reagent) to form diastereomers separable on achiral C18 columns.

  • Verdict: Not Recommended for QC. While powerful for complex hydrolysates, it is destructive (removes Fmoc), labor-intensive, and prone to inducing racemization during the hydrolysis step, potentially falsifying the ee of the starting material.

Method C: Polarimetry / NMR
  • Principle: Measurement of optical rotation

    
     or NMR analysis using Chiral Solvating Agents (CSAs).
    
  • Verdict: Insufficient. Polarimetry lacks the sensitivity to detect minor impurities (<1%). NMR requires expensive reagents and often suffers from signal overlap in complex Fmoc-derivatives.

Performance Matrix
FeatureDirect CSP-HPLC Marfey's Method (Derivatization) Polarimetry
Precision (LOD) High (<0.05% impurity)Medium (0.1-0.5%)Low (>1.0%)
Sample Integrity Non-DestructiveDestructive (Fmoc removal)Non-Destructive
Prep Time Low (Dilute & Shoot)High (Hydrolysis + Deriv.)Low
Racemization Risk None (Ambient temp)High (Acid hydrolysis step)None
Cost per Sample Low (after column purchase)Medium (Reagents + Time)Low
Deep Dive: The Recommended Protocol (Direct CSP-HPLC)

For Fmoc-L-2-methylamino-7-octenoic acid , the presence of the bulky Fmoc group and the hydrophobic octenoic tail necessitates a column capable of strong


 interactions and steric discrimination.

Scientific Rationale:

  • Column Selection: Immobilized Polysaccharide Columns (e.g., Chiralpak IC or IA) are superior to coated columns for this application. The immobilized phase tolerates a wider range of solvents (like DCM or THF), which is crucial for solubilizing hydrophobic Fmoc-amino acids without stripping the stationary phase.

  • Mobile Phase: A Normal Phase mode using Hexane/Alcohol/Acid is preferred over Reverse Phase. The non-polar hexane environment maximizes the H-bonding and

    
     interactions between the Fmoc group and the chiral selector.
    
  • Acid Additive: The addition of 0.1% Trifluoroacetic Acid (TFAA) is mandatory. It suppresses the ionization of the carboxylic acid, sharpening the peak shape and preventing tailing that could mask the minor enantiomer.

Optimized Experimental Protocol

Equipment: HPLC/UPLC system with UV Detector (DAD/VWD). Column: Chiralpak IC-3 (Immobilized Cellulose tris(3,5-dichlorophenylcarbamate)),


 mm, 3 

m.

Step-by-Step Workflow:

  • System Preparation:

    • Flush system with Hexane:Ethanol (90:10) to remove any reverse-phase solvents.

    • Equilibrate column at 25°C.

  • Mobile Phase Preparation:

    • Composition: n-Hexane : Ethanol : TFA (95 : 5 : 0.1 v/v/v).

    • Note: Isopropanol (IPA) can be substituted for Ethanol if resolution is insufficient, but Ethanol generally provides sharper peaks for N-methylated species.

    • Flow Rate: 1.0 mL/min.[3]

  • Sample Preparation:

    • Weigh 1.0 mg of Fmoc-L-2-methylamino-7-octenoic acid.

    • Dissolve in 1.0 mL of Ethanol:Hexane (50:50) containing 0.1% TFA.

    • Critical: Ensure complete dissolution. If cloudy, add minimal Dichloromethane (DCM) (only possible on Immobilized columns like IC/IA).

  • Data Acquisition:

    • Injection Volume: 5-10

      
      L.
      
    • Detection: UV at 265 nm (Fmoc absorption maximum) or 254 nm.

    • Run Time: 20-30 minutes (D-isomer usually elutes before L-isomer on Cellulose tris-3,5-dichlorophenylcarbamate, but standards must confirm).

  • Calculations:

    • Calculate Enantiomeric Excess (% ee):

      
      
      
Visualizations
Figure 1: Analytical Decision Logic

A decision tree for selecting the appropriate chiral analysis method based on sample stage.

G Start Start: Chiral Analysis of Fmoc-L-2-methylamino-7-octenoic acid IsFmoc Is the Fmoc group intact? Start->IsFmoc Purity Required Sensitivity? IsFmoc->Purity Yes Marfey METHOD B: Marfey's Method (Indirect) Requires Hydrolysis IsFmoc->Marfey No (Free Amino Acid) DirectHPLC METHOD A: Direct CSP-HPLC (Recommended) Non-destructive, High Sensitivity Purity->DirectHPLC High (>99.5% ee) NMR METHOD C: Chiral NMR Low Sensitivity Purity->NMR Screening Only (<95% ee)

Caption: Workflow for selecting the optimal chiral analysis method. Direct CSP-HPLC is the only viable path for high-purity Fmoc-protected starting materials.

Figure 2: CSP-HPLC Mechanism of Action

Visualizing the interaction between the Fmoc-analyte and the Chiral Stationary Phase.

Interaction cluster_0 Stationary Phase (Chiralpak IC) cluster_1 Analyte (Fmoc-Amino Acid) Selector Cellulose Backbone (Chiral Grooves) Phenyl Dichlorophenyl Group (Pi-Pi Interaction Site) Fmoc Fmoc Group (Pi-Donor) Fmoc->Phenyl Strong Pi-Pi Stacking COOH COOH Group (H-Bond Donor) COOH->Selector H-Bonding SideChain Octenoic Chain (Hydrophobic) SideChain->Selector Steric Fit (Chiral Discrimination)

Caption: Mechanistic view of the three-point interaction model required for chiral recognition on polysaccharide columns.

Technical Considerations & Troubleshooting
  • N-Methylation Effect: The N-methyl group on the amine reduces the hydrogen bonding capability of the amide backbone compared to standard amino acids. This often results in shorter retention times but can enhance enantioselectivity (

    
    ) due to the increased steric bulk and conformational rigidity of the N-Me group.
    
  • Solubility: The octenoic side chain makes this molecule highly hydrophobic. If the sample precipitates in 100% Hexane, use the "dissolve in alcohol first, then dilute with hexane" method.

  • Peak Tailing: If the L-isomer peak tails, increase the TFA concentration to 0.15%. Do not exceed 0.2% to avoid damaging the column hardware.

References
  • Phenomenex. (2022).

    
    -Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex Technical Notes. [Link]
    
  • Ravi, R. et al. (2013).

    
    -Fmoc/Boc amino acid derivatives. RSC Advances. [Link]
    
  • Bhushan, R. & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[1][3][4][5][6][7][8][9][10][11] [Link]

Sources

Comparative

Binding Affinity Validation of N-Methylated Peptidomimetics

Executive Summary: The N-Methylation Paradox In the development of peptide therapeutics, N-methylation is a high-value structural modification used to overcome the two "Achilles' heels" of native peptides: poor metabolic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The N-Methylation Paradox

In the development of peptide therapeutics, N-methylation is a high-value structural modification used to overcome the two "Achilles' heels" of native peptides: poor metabolic stability and low membrane permeability.[1] By replacing the amide proton with a methyl group, we eliminate a hydrogen bond donor (improving lipophilicity) and sterically hinder proteolytic cleavage.[1]

However, this modification introduces a critical validation paradox. While it improves pharmacokinetic (PK) properties, it fundamentally alters the thermodynamic and kinetic landscape of target binding. The loss of a backbone hydrogen bond can impose an enthalpic penalty, while the introduced steric bulk restricts conformational freedom, potentially offering an entropic gain (pre-organization).

This guide provides a technical framework for validating the binding affinity of N-methylated peptidomimetics, moving beyond simple


 values to understand the kinetic (

) and thermodynamic (

) drivers of efficacy.

Thermodynamic Theory: The "Pre-Organization" Effect

Before selecting an assay, one must understand the causality of N-methylation on binding.

  • Entropic Gain (

    
    ):  Native peptides are flexible. Binding requires them to "fold" into a bioactive conformation, a process with a high entropic cost (loss of freedom). N-methylation restricts rotation around the 
    
    
    
    angles, locking the peptide into a specific conformation (e.g., cis or trans amide). If this locked conformation matches the bioactive state, the entropic penalty of binding is reduced, improving affinity.
  • Enthalpic Loss (

    
    ):  The N-methyl group removes a potential H-bond donor.[1] If the native amide nitrogen formed a critical H-bond with the target, N-methylation will abolish this interaction, significantly reducing affinity unless compensated by new van der Waals contacts.
    
Visualization: Thermodynamic Impact of N-Methylation

Thermodynamics cluster_0 N-Methylation Effect Unbound_Native Unbound Native Peptide (High Entropy / Flexible) Transition Binding Transition Unbound_Native->Transition High Entropic Cost (Slow k_on) Unbound_Methyl Unbound N-Me Peptide (Restricted Entropy / Rigid) Unbound_Methyl->Transition Low Entropic Cost (Pre-organized) Bound_Complex Bound Complex (Bioactive Conformation) Transition->Bound_Complex Complex Formation

Figure 1: Thermodynamic pre-organization by N-methylation reduces the entropic cost of binding, potentially accelerating association (


) despite the loss of H-bond donors.

Comparative Methodology: Selecting the Right Assay

N-methylated peptides are characteristically hydrophobic and prone to aggregation . This physical property dictates assay selection. Standard protocols for soluble peptides often fail here due to non-specific binding (NSB) or solubility limits.

Table 1: Technical Comparison of Binding Assays
FeatureSurface Plasmon Resonance (SPR) Isothermal Titration Calorimetry (ITC) Microscale Thermophoresis (MST) Fluorescence Polarization (FP)
Primary Output Kinetics (

)
Thermodynamics (

)
Affinity (

) in solution
Affinity (

)
Label Requirement Label-FreeLabel-FreeFluorescent Label (usually)Fluorescent Label
Sample Consumption Low (<50

L)
High (>200

L per run)
Low (<10

L)
Low (<20

L)
Hydrophobicity Tolerance High (with DMSO/Detergent)Low (Aggregates cause noise)Medium (Surface adsorption risk)Medium (Tracer aggregation risk)
Why use for N-Me Peptides? To validate if rigidity improved residence time (

).
To confirm entropic gain vs. enthalpic penalty.To measure affinity in complex bioliquids/lysates.High-throughput screening of libraries.
Critical Limitation "Sticky" peptides bind to reference channels.Solubility limit of N-Me peptides often precludes saturation.Labeling site may sterically clash with N-Me group.[1][2]Lipophilic tracers can bind non-specifically.[3]

Deep Dive: Surface Plasmon Resonance (SPR) Protocol

Objective: Determine kinetic constants (


) to validate conformational locking.

SPR is the gold standard here because N-methylation often impacts the residence time (


). A more rigid peptide dissociates more slowly.
The "Sticky Peptide" Workflow

N-methylated peptides often adhere to the microfluidics or the dextran matrix of the sensor chip (e.g., CM5).

Step-by-Step Protocol:

  • Chip Selection: Avoid standard CM5 (carboxymethyl dextran) if the peptide is highly cationic/hydrophobic. Use PEG-based chips (e.g., Cytiva Sensor Chip P) or planar chips (C1) to reduce the 3D-matrix "sponge" effect.

  • Surface Preparation: Immobilize the target protein, not the peptide. Keep the peptide in the flow to minimize avidity effects.

  • Solvent Correction (Critical):

    • N-methyl peptides require DMSO (typically 1-5%) for solubility.

    • Perform a DMSO calibration curve (0.5% to 5%) to correct for bulk refractive index shifts.

  • Regeneration Strategy:

    • Hydrophobic peptides are hard to wash off.

    • Instead of harsh acids (Glycine pH 2.0), use "Soft" Regeneration : Short pulses of 10 mM NaOH + 0.05% SDS or 30% Ethylene Glycol.

  • Control Experiment: Inject the peptide over a reference surface blocked with BSA or ethanolamine. If binding >10% of active surface, add 0.05% Tween-20 or increase salt (300 mM NaCl) to disrupt hydrophobic NSB.

Visualization: SPR Decision Logic

SPR_Workflow cluster_1 Data Integrity Loop Start Start: N-Me Peptide SPR Solubility_Check Check Solubility in Running Buffer Start->Solubility_Check Add_DMSO Add 1-5% DMSO + Perform Solvent Correction Solubility_Check->Add_DMSO Insoluble NSB_Check Check Reference Channel Binding Solubility_Check->NSB_Check Soluble Add_DMSO->NSB_Check High_NSB High Non-Specific Binding NSB_Check->High_NSB >10% Signal Kinetic_Run Run Single Cycle Kinetics (No Regeneration Needed) NSB_Check->Kinetic_Run <10% Signal Optimize_Buffer Add 0.05% P20 or Increase NaCl to 300mM High_NSB->Optimize_Buffer Optimize_Buffer->NSB_Check

Figure 2: Decision tree for optimizing SPR conditions to handle the hydrophobicity of N-methylated peptidomimetics.

Deep Dive: Isothermal Titration Calorimetry (ITC)

Objective: Validate the thermodynamic mechanism (Entropy vs. Enthalpy).

Why it fails: ITC requires high concentrations (often 10-50


M in the cell, 100-500 

M in the syringe). N-methyl peptides often precipitate at these levels.

The Solution: Reverse Titration & Cosolvents

  • Reverse Titration: Place the peptide in the cell (lower concentration required, e.g., 10

    
    M) and titrate the protein (highly soluble) from the syringe. This avoids preparing a highly concentrated peptide stock.
    
  • Cosolvent Matching: Ensure the syringe and cell buffers match exactly in DMSO content (e.g., both 2% DMSO). Mismatched DMSO causes massive heat of dilution spikes that mask the binding signal.

  • Data Interpretation:

    • Success Signal: If N-methylation worked as designed, you should see a less negative

      
        (favorable entropy change) compared to the native peptide, even if 
      
      
      
      (enthalpy) is less favorable (less negative) due to the lost H-bond.

Deep Dive: Microscale Thermophoresis (MST)

Objective: Measure affinity when aggregation prevents SPR/ITC.

MST detects changes in the hydration shell and size upon binding.[3][4] It is highly sensitive to aggregation, which can be used as a quality control step before binding analysis.

Protocol:

  • Labeling: Use Red-NHS dyes on the target protein (Lysine residues). Do not label the N-methyl peptide, as the hydrophobic dye + hydrophobic peptide = micelle formation.

  • Aggregation Scan: Before adding the target, run a capillary scan of the peptide alone. Irregular fluorescence peaks indicate aggregation.

  • Detergent Tuning: Use the "detergent screening" kit. N-methyl peptides often behave better in Tween-20 than Pluronic F-127.

  • Analysis: If the binding curve is "biphasic" or noisy at high concentrations, it confirms peptide aggregation. Truncate the analysis window to the soluble range or use the "Initial Fluorescence" check to spot precipitation.

References

  • Chatterjee, J., et al. (2013). "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research. Link

  • Di, L. (2015). "Strategic approaches to optimizing peptide ADME properties." AAPS Journal. Link

  • Wioland, L., et al. (2024). "Comparative Analysis of Binding Affinity Techniques: SPR vs ITC vs MST." BioRxiv. Link

  • Kessler, H. (1982). "Conformation and Biological Activity of Cyclic Peptides." Angewandte Chemie. Link

  • Neumann, T., et al. (2017). "Microscale Thermophoresis: A sensitive method to quantify protein-peptide interactions." Methods in Molecular Biology. Link

  • Salami, M., et al. (2013). "Effect of different arginine methylations on the thermodynamics of Tat peptide binding to HIV-1 TAR RNA." Biochimie. Link

Sources

Validation

Comparative Guide: N-Methylated Olefinic Building Blocks vs. Canonical Alpha-Methyl Staples

The following guide provides an in-depth technical comparison of Fmoc-L-2-methylamino-7-octenoic acid against the industry-standard S5 and R8 building blocks. This analysis focuses on their structural properties, impact...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of Fmoc-L-2-methylamino-7-octenoic acid against the industry-standard S5 and R8 building blocks. This analysis focuses on their structural properties, impact on peptide conformation, and specific applications in stapled peptide drug discovery.[1][2][3]

Executive Summary

In the design of stapled peptides, the choice of olefinic building block dictates not only the geometry of the macrocycle but also the physicochemical properties of the final therapeutic candidate.

  • S5 and R8 are the "Gold Standard"

    
    -disubstituted amino acids. They utilize an 
    
    
    
    -methyl group to enforce helicity via the Thorpe-Ingold effect.
  • Fmoc-L-2-methylamino-7-octenoic acid (Target) represents a distinct class: an

    
    -methylated , mono-
    
    
    
    -substituted olefinic amino acid. It offers a unique side-chain length (C6) and leverages
    
    
    -methylation to improve membrane permeability and metabolic stability, distinct from the mechanism of S5/R8.

This guide details when to deploy the Target molecule over the canonical S5/R8 pair to solve specific bioavailability and structural challenges.

Structural & Mechanistic Comparison

Chemical Architecture
FeatureS5 (Canonical) R8 (Canonical) Fmoc-L-2-methylamino-7-octenoic acid
IUPAC Name (S)-2-(4-pentenyl)alanine(R)-2-(7-octenyl)alanine(S)-N-methyl-2-amino-7-octenoic acid
Side Chain Length 5 Carbons (Pentenyl)8 Carbons (Octenyl)6 Carbons (Hexenyl equivalent)
Backbone Modification

-Methyl
(Quaternary C)

-Methyl
(Quaternary C)

-Methyl
(Tertiary Amide)
Chirality



(L-configuration)
Primary Mechanism Helix nucleation (Aib effect)Helix nucleation (Aib effect)Permeability enhancement + Proteolytic stability
Staple Span

(with S5)

(with S5)
Variable (Custom loops,

expanded)
The "Alpha-Methyl" vs. "N-Methyl" Trade-off[5][6]

S5/R8 (Alpha-Methylation): The defining feature of S5 and R8 is the quaternary


-carbon. The steric bulk of the methyl group restricts the 

and

torsion angles, energetically biasing the backbone into an

-helical conformation even before cyclization. This is known as the Thorpe-Ingold effect or Aib-effect .
  • Pros: Maximum helicity induction.

  • Cons: Steric hindrance can make coupling difficult; increased lipophilicity is localized to the backbone core.

Target (N-Methylation): The Target molecule lacks the


-methyl group but introduces a methyl group on the backbone nitrogen.
  • Conformational Impact:

    
    -methylation restricts the rotation around the N-C
    
    
    
    bond (
    
    
    ) and introduces a preference for cis peptide bonds in some contexts, though trans is still favored in helices. It lowers the energy barrier for membrane crossing by removing a hydrogen bond donor (the NH), which is a critical factor in "chameleonic" properties of permeable peptides.
  • Side Chain Geometry: The 6-carbon side chain (-(CH

    
    )
    
    
    
    -CH=CH
    
    
    ) is intermediate between S5 (5 carbons) and R8 (8 carbons). This allows for fine-tuning of the staple bridge length, potentially relieving strain in
    
    
    staples where S5-S5 is too tight, or creating novel loops.
Visualization of Stapling Strategies

StaplingComparison cluster_0 Canonical Helix Stabilization (S5/R8) cluster_1 N-Methylated Stapling (Target) S5 S5 Building Block (Alpha-Me, C5 Chain) Helix Alpha-Helix (Strong Induction) S5->Helix i, i+4 Staple R8 R8 Building Block (Alpha-Me, C8 Chain) R8->Helix i, i+7 Staple (with S5) Target Fmoc-L-2-methylamino- 7-octenoic acid (N-Me, C6 Chain) Permeability Enhanced Permeability (Reduced H-Bond Donors) Target->Permeability N-Methylation Flexibility Tuned Loop Geometry (C6 Bridge) Target->Flexibility Intermediate Chain Length

Caption: Comparison of canonical alpha-methyl staples (S5/R8) which drive helicity, versus the Target N-methylated block which drives permeability and geometric diversity.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

Incorporating the Target molecule requires modified protocols due to the steric hindrance of the


-methyl group during the subsequent coupling step (coupling onto the N-methylated amine).

Protocol for Coupling Fmoc-L-2-methylamino-7-octenoic acid:

  • Resin Swelling: Use Rink Amide MBHA resin (0.5 mmol/g). Swell in DMF for 30 min.

  • Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

  • Coupling the Target:

    • Reagents: 4 eq. Target AA, 3.8 eq. HATU, 8 eq. DIEA in DMF.

    • Time: 2 hours at Room Temperature. Double coupling is recommended.

  • Coupling the Next Amino Acid (Critical Step):

    • The secondary amine of the N-methyl group is a poor nucleophile.

    • Reagents: Use highly reactive coupling agents like HATU or PyAOP with HOAt .

    • Conditions: 5 eq. AA, 5 eq. HATU, 10 eq. DIEA. React for 3 hours or perform double coupling at 50°C (microwave assisted if available).

    • Note: Standard HBTU/HOBt protocols often fail at this step.

Ring-Closing Metathesis (RCM)

The RCM reaction forms the macrocycle. The C6 side chain of the Target reacts similarly to S5/R8 but may have different kinetics due to chain length.

Standard RCM Protocol:

  • Solvent: 1,2-Dichloroethane (DCE) (degassed).

  • Catalyst: Grubbs I or II generation catalyst (10-20 mol%).

  • Procedure:

    • Dissolve resin-bound peptide in DCE.

    • Add catalyst solution.

    • React for 2 hours at Room Temperature (or 50°C for difficult sequences).

    • Repeat catalyst addition and reaction once to ensure completion.

  • Verification: Cleave a small aliquot (TFA/TIS/H2O 95:2.5:2.5) and analyze via LC-MS. Look for the mass shift of -28 Da (loss of ethylene).

Performance Analysis: When to Use Which?

Application GoalChoose S5 / R8 Choose Target (N-Me-Octenoic)
Maximal Helicity Preferred. The

-methyl group strongly nucleates the helix.
Less effective at nucleation, but stabilizes via macrocyclization.
Cell Permeability Moderate. Relies on the hydrocarbon staple lipophilicity.Superior.

-methylation actively reduces polar surface area (PSA) and H-bond donors.
Metabolic Stability High. Steric bulk protects the backbone.High.

-methylation blocks proteolytic cleavage sites effectively.
Solubility Can be poor due to high hydrophobicity of the staple.

-methylation can disrupt aggregation, potentially improving solubility profile.
Staple Geometry Fixed sets (

or

).
Allows for custom bridge lengths (e.g., combining C6 with C5 or C8 for unique loop sizes).

References

  • Schafmeister, C. E., Po, J., & Verdine, G. L. (2000). An All-Hydrocarbon Cross-Linking System for Enhancing the Helicity and Metabolic Stability of Peptides.[4][5] Journal of the American Chemical Society.[1][5] Link

  • Walensky, L. D., et al. (2004). Activation of Apoptosis in Vivo by a Hydrocarbon-Stapled BH3 Helix.[1] Science. Link

  • Chatterjee, J., Rechenmacher, F., & Kessler, H. (2013). N-methylation of Peptides: A New Perspective in Medicinal Chemistry. Angewandte Chemie International Edition. Link

  • Bird, G. H., et al. (2020). Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress. Journal of Medicinal Chemistry. Link

  • ChemicalBook. (2025). Fmoc-L-2-methylamino-7-octenoic acid Product Entry. Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: Fmoc-L-2-methylamino-7-octenoic Acid

Operational Context & Scientific Rationale Fmoc-L-2-methylamino-7-octenoic acid (CAS: 1808268-11-2) is a specialized non-natural amino acid primarily utilized in the synthesis of "stapled" peptides. Its structural featur...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Context & Scientific Rationale

Fmoc-L-2-methylamino-7-octenoic acid (CAS: 1808268-11-2) is a specialized non-natural amino acid primarily utilized in the synthesis of "stapled" peptides. Its structural features—an N-terminal Fmoc protecting group, an N-methyl modification, and a terminal alkene tail—dictate its reactivity and disposal requirements.

Why Specific Protocols Matter:

  • The Alkene Moiety (C=C): The terminal octenyl side chain is susceptible to oxidation. While not spontaneously explosive, it poses a risk of polymerization or peroxide formation if stored improperly or mixed with strong oxidizers in a waste stream.

  • The Fmoc Group: This carbamate is base-labile. Mixing this waste with high-pH solutions (e.g., waste piperidine from deprotection steps) will cleave the protecting group, liberating the free amine and dibenzofulvene. This reaction is exothermic and alters the chemical profile of the waste container, potentially leading to over-pressurization if sealed too tightly.

  • Ecological Impact: As a lipophilic organic acid, improper disposal into aqueous drainage systems can lead to bioaccumulation and aquatic toxicity (H412).

Hazard Profile & Physicochemical Data

Before initiating disposal, verify the material state against the following parameters.

ParameterSpecificationDisposal Implication
Physical State White to off-white powderSegregate as Solid Hazardous Waste.
Solubility Soluble in organic solvents (DMF, DMSO, DCM)If dissolved, treat as Organic Solvent Waste.
Reactivity Base-sensitive; Oxidizer-sensitiveDO NOT mix with strong bases or oxidizers.
GHS Classification Irritant (Skin/Eye), Aquatic ToxicityRequires full PPE (Nitrile gloves, lab coat, goggles).
Signal Word WARNINGHandle with care to prevent dust inhalation.

Disposal Decision Framework

The following logic flow ensures compliance with environmental safety standards (RCRA/EPA guidelines) and laboratory safety protocols.

DisposalWorkflow Start Waste Material Identification StateCheck Determine Physical State Start->StateCheck Solid Solid Reagent (Powder/Crystals) StateCheck->Solid Liquid Liquid Solution (Reaction Mix/HPLC Waste) StateCheck->Liquid Debris Contaminated Debris (Vials/Gloves/Sharps) StateCheck->Debris SolidBin Solid Hazardous Waste Bin (Label: Toxic/Irritant Organic) Solid->SolidBin Segregation CRITICAL CHECK: Is waste mixed with Oxidizers? Liquid->Segregation DebrisBin Solid Hazardous Debris Bin (Double-bagged) Debris->DebrisBin SolventBin Organic Solvent Waste Carboy (Halogenated vs. Non-Halogenated) Separate Segregate Immediately (Do not mix with Nitric/Perchloric) Segregation->Separate Yes Proceed Proceed to Collection Segregation->Proceed No Proceed->SolventBin

Figure 1: Decision tree for segregating Fmoc-L-2-methylamino-7-octenoic acid waste streams.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Excess Reagent)

Use this for expired or degraded powder.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar with a screw-top lid.

  • Transfer:

    • Work inside a chemical fume hood to prevent inhalation of fine dust.

    • Transfer the solid using a spatula.[1] Do not pour directly if the powder is clumpy to avoid spillage.

  • Labeling:

    • Affix a hazardous waste tag immediately.

    • Chemical Name: "Fmoc-L-2-methylamino-7-octenoic acid".[2][3]

    • Hazards: Check "Toxic" and "Irritant".

    • Constituents: 100% Solid Organic.

  • Sealing: Close the lid tightly. Wipe the exterior with a damp paper towel (methanol-dampened) to remove dust residues.

Protocol B: Liquid Waste (Reaction Mixtures)

Use this for peptide synthesis waste streams containing the amino acid.

  • Solvent Compatibility Check:

    • Determine if the primary solvent is Halogenated (e.g., DCM, Chloroform) or Non-Halogenated (e.g., DMF, DMSO, Methanol).

    • Expert Insight: Most peptide synthesis using Fmoc chemistry utilizes DMF or NMP. These are non-halogenated. However, if DCM was used for resin washing, the mixture is Halogenated.

  • Segregation:

    • Do not mix with aqueous acidic waste if the solution contains free cyanide or sulfide (unlikely here, but standard practice).

    • Do not mix with strong oxidizers (e.g., peroxide, permanganate) due to the alkene tail.

  • Accumulation:

    • Pour into the appropriate carboy (Halogenated or Non-Halogenated).

    • Leave at least 10% headspace in the container to allow for thermal expansion.

  • Self-Validation:

    • Check: Is the waste container warm? If yes, a reaction is occurring. Do not cap tightly. Allow to cool and vent in the hood.

Protocol C: Spill Cleanup (Decontamination)

For benchtop spills.

  • PPE: Nitrile gloves (double-gloved recommended), lab coat, safety goggles.

  • Containment:

    • Solid Spill: Cover with wet paper towels (water or ethanol) to prevent dust dispersal, then wipe up.

    • Liquid Spill: Absorb with vermiculite or polypropylene pads.

  • Surface Decontamination:

    • Wipe the area with ethanol or isopropanol .

    • Note: While base (e.g., 1% NaOH) effectively degrades the Fmoc group, it is unnecessary for surface cleaning and adds a corrosive hazard. Simple solvent cleaning is sufficient to remove the lipophilic residue.

  • Disposal of Cleanup Materials: Place all contaminated wipes/pads into the Solid Hazardous Waste bin (Protocol A).

Regulatory & Compliance Notes

  • RCRA Classification (USA): This compound is not P-listed or U-listed. However, it should be treated as Hazardous Waste due to its toxicity and irritant properties. If dissolved in flammable solvents, it carries the ignitability characteristic (D001).

  • Drain Disposal: STRICTLY PROHIBITED. The compound's aquatic toxicity (H412) and lipophilicity violate Clean Water Act mandates for sewer discharge.

  • Final Destruction: The preferred method for final disposal by your waste management vendor is High-Temperature Incineration . This ensures complete oxidation of the aromatic rings and the alkene chain.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: Fmoc-L-2-methylamino-7-octenoic acid.

  • BenchChem. (2025).[1] Proper Disposal of Fmoc-Protected Amino Acids.

  • University of California, Irvine. (2020). Standard Practices for Fmoc-Based Solid-Phase Peptide Synthesis.

  • Cayman Chemical. (2023). Safety Data Sheet: Octanoic Acid Derivatives.

Sources

Handling

Personal protective equipment for handling Fmoc-L-2-methylamino-7-octenoic acid

Advanced Handling, Safety, and Operational Guide for Fmoc-L-2-methylamino-7-octenoic Acid As a Senior Application Scientist, I frequently consult with research teams facing sequence deletions or low yields when synthesiz...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Handling, Safety, and Operational Guide for Fmoc-L-2-methylamino-7-octenoic Acid

As a Senior Application Scientist, I frequently consult with research teams facing sequence deletions or low yields when synthesizing stapled peptides. When incorporating specialized building blocks like Fmoc-L-2-methylamino-7-octenoic acid—an N-methylated amino acid with a terminal alkene—the root cause of failure rarely lies in the chemical’s purity. Instead, it traces back to improper handling: moisture contamination during weighing, inadequate activation kinetics, or compromised solvent integrity.

This guide moves beyond a standard Safety Data Sheet (SDS). It provides a self-validating, causality-driven framework for the safe handling, activation, and disposal of this critical peptide building block.

Physicochemical Profile & Hazard Assessment

Before handling, it is critical to understand how the molecule's physical properties dictate its safety and operational requirements. The presence of the lipophilic Fmoc group and the fine particulate nature of the powder define our hazard approach.

PropertyValueOperational Implication & Causality
Chemical Name Fmoc-L-2-methylamino-7-octenoic acidContains a terminal alkene designed for ruthenium-catalyzed olefin metathesis (peptide stapling).
CAS Number 1808268-11-2Unique identifier required for strict Environmental Health and Safety (EHS) waste logging.
Molecular Weight 393.48 g/mol Essential for stoichiometric calculations. SPPS typically requires a 3-to-5-fold molar excess[1].
Storage Temp 4°C (under Nitrogen)Nitrogen blanketing prevents the oxidative degradation of the terminal alkene[2].
Physical Form Solid (Fine Powder)High risk of aerosolization; necessitates draft-free weighing and respiratory precautions[2].

The Personal Protective Equipment (PPE) Ecosystem

Standard laboratory PPE is insufficient when working with highly specialized Solid-Phase Peptide Synthesis (SPPS) reagents. The PPE ecosystem must be tailored to the specific solvents used to dissolve the amino acid.

  • Primary Dermal Protection: Standard nitrile gloves provide adequate protection against the dry powder. However, Fmoc-L-2-methylamino-7-octenoic acid must be dissolved in polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)[3]. Causality: DMF acts as a highly efficient carrier solvent that can rapidly permeate standard nitrile, dragging dissolved lipophilic Fmoc-derivatives across the dermal barrier. Operational Rule: Double-glove or upgrade to butyl rubber gloves during the solubilization step.

  • Respiratory & Environmental Protection: All handling must occur within a certified fume hood[1]. Causality: The fine powder poses a severe inhalation hazard and acts as a respiratory irritant[4].

  • Ocular Protection: Wrap-around safety goggles are mandatory. Standard safety glasses allow micro-dust ingress from the sides during weighing.

Operational Workflow: Self-Validating Handling Protocol

Because this is an N-methylated amino acid, steric hindrance severely impedes standard coupling kinetics. This protocol is designed to ensure maximum reactivity while maintaining absolute operator safety.

Step 1: Thermal Equilibration

  • Action: Remove the vial from 4°C storage and place it in a desiccator at room temperature for 30 minutes before opening.

  • Causality: Opening a cold vial causes atmospheric moisture to instantly condense on the hygroscopic powder. Moisture will prematurely hydrolyze your coupling reagents (like HATU) during the activation step, destroying your yield.

  • Validation Check: The powder must remain free-flowing and exhibit no clumping when agitated.

Step 2: Draft-Free Weighing

  • Action: Weigh the required mass (typically 3 equivalents relative to resin loading) inside the fume hood using an anti-static gun (zerostat) on the spatula and weigh boat.

  • Causality: Static charge causes fine Fmoc-powders to repel and scatter, creating an inhalation hazard and leading to inaccurate stoichiometry.

Step 3: Solubilization and Activation

  • Action: Dissolve the powder in DMF (or a greener alternative like 2-MeTHF[3]). Once completely dissolved, add 3 equivalents of HATU and 6 equivalents of DIEA[1].

  • Causality: Standard activators like HBTU often fail with N-methylated amino acids due to steric clash. HATU provides the hyper-reactivity necessary to drive the coupling to completion.

  • Validation Check: Visually inspect the solution before adding HATU. It must be 100% transparent. A distinct color change (often pale yellow to orange) upon adding DIEA confirms active ester formation.

HandlingWorkflow Start Fmoc-L-2-methylamino- 7-octenoic acid Equilibrate Equilibrate to RT (Prevents moisture) Start->Equilibrate PPE Don PPE Ecosystem (Nitrile/Butyl Gloves) Equilibrate->PPE Hood Transfer to Fume Hood PPE->Hood Weigh Weighing & Static Control Hood->Weigh Dissolve Solubilization (DMF/NMP) Weigh->Dissolve Activate Activation (HATU/DIEA) Dissolve->Activate SPPS SPPS Reactor Activate->SPPS

Workflow for handling and activating Fmoc-L-2-methylamino-7-octenoic acid in SPPS.

Waste Management & Disposal Plan

The disposal of Fmoc-amino acids and their associated SPPS solvents requires strict adherence to environmental regulations. Never dispose of SPPS effluents down the drain[4].

Step 1: Liquid Waste Segregation

  • Action: Separate all SPPS liquid waste into two distinct, clearly labeled carboys: Halogenated and Non-Halogenated [3].

  • Causality: Fmoc deprotection utilizes piperidine in DMF (Non-Halogenated). Resin washing often utilizes Dichloromethane (DCM) (Halogenated). Mixing these streams can trigger exothermic reactions and drastically increases institutional disposal costs, as halogenated waste requires specialized high-temperature incineration[4].

  • Validation Check: Ensure the pH of the non-halogenated waste container is monitored, as the accumulation of piperidine creates a highly basic waste stream.

Step 2: Contaminated Solid Waste

  • Action: All materials that contact the Fmoc-L-2-methylamino-7-octenoic acid powder or solution (weigh boats, pipette tips, empty vials, and contaminated gloves) must be collected in a designated solid hazardous waste bin[4].

Step 3: EHS Handoff

  • Action: Seal, label, and transfer the segregated containers to your institution's Environmental Health and Safety (EHS) department for final disposal via a licensed hazardous waste vendor[4].

WasteDisposal Waste SPPS Reaction Waste Segregate Segregate by Compatibility Waste->Segregate NonHalo Non-Halogenated (DMF, NMP, Piperidine) Segregate->NonHalo Halo Halogenated (DCM washes) Segregate->Halo Solid Contaminated Solid (PPE, Vials, Tips) Segregate->Solid Disp1 EHS Hazardous Waste Pickup NonHalo->Disp1 Halo->Disp1 Solid->Disp1

Segregation and disposal pathway for SPPS chemical waste streams.

References

  • American Peptide Society . "Peptide Synthesis for Beginners - Peptide Primers." American Peptide Society. Available at: [Link]

  • Digital CSIC . "Greening Fmoc/tBu Solid-Phase Peptide Synthesis." Spanish National Research Council. Available at: [Link]

Sources

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